An In-depth Technical Guide to the Chemical Properties and Synthetic Landscape of 3-Methoxy-5-nitropyridin-2-amine
Abstract This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of 3-Methoxy-5-nitropyridin-2-amine (CAS No. 896161-12-9).
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of 3-Methoxy-5-nitropyridin-2-amine (CAS No. 896161-12-9). As a substituted aminonitropyridine, this molecule is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates available data on its structure, physicochemical properties, and reactivity. Due to a scarcity of direct experimental data for this specific isomer, this guide leverages established chemical principles and comparative data from closely related analogues to provide a robust predictive framework for its behavior. Detailed protocols, safety considerations, and spectral data interpretations are included to support laboratory professionals in its synthesis and application.
Introduction and Molecular Overview
3-Methoxy-5-nitropyridin-2-amine belongs to the class of substituted aminonitropyridines, a group of heterocyclic compounds that are pivotal building blocks in the synthesis of complex organic molecules.[1] The unique electronic arrangement of the pyridine ring, influenced by the interplay of an electron-donating amino group (-NH2), an electron-donating methoxy group (-OCH3), and a strongly electron-withdrawing nitro group (-NO2), imparts a distinct reactivity profile, making it a valuable intermediate in drug discovery and agrochemical development.[1][2]
The strategic placement of these functional groups—specifically the ortho-amino and meta-nitro substituents relative to the methoxy group—governs the molecule's potential for engaging in various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.[3] This guide will delve into the known and predicted properties of this specific isomer, offering insights grounded in the extensive literature on related pyridine chemistry.
Chemical Structure and Identifiers
The structural and identifying information for 3-Methoxy-5-nitropyridin-2-amine is summarized below.
Direct experimental data for many physicochemical properties of 3-Methoxy-5-nitropyridin-2-amine are not widely published. The following sections provide predicted values and expected characteristics based on data from closely related isomers and established structure-property relationships.
Predicted Physicochemical Properties
Property
Predicted/Estimated Value
Notes and Comparative Context
Melting Point
170-190 °C
Based on isomers like 2-Amino-5-nitropyridine (186-188 °C) and 3-Methoxy-2-nitropyridine (73-76 °C).[7] The presence of both amino and nitro groups suggests strong intermolecular hydrogen bonding, likely resulting in a relatively high melting point.
Boiling Point
> 300 °C (with decomposition)
High boiling point is expected due to polarity and hydrogen bonding. Decomposition at elevated temperatures is common for nitroaromatic compounds.
Solubility
Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol); Limited solubility in water and non-polar solvents (e.g., hexanes).
The polar nitro and amino groups enhance solubility in polar solvents, while the pyridine ring provides some organic character.[8]
pKa
~2-4 (pyridinium ion)
The basicity of the pyridine nitrogen and the exocyclic amino group is significantly reduced by the electron-withdrawing nitro group.
logP
~0.3 (predicted)
The predicted XlogP value suggests a relatively low lipophilicity.[6]
Spectroscopic Profile (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and amino groups.
Predicted 1H NMR assignments for 3-Methoxy-5-nitropyridin-2-amine.
The carbon spectrum will reflect the electronic environment of each carbon atom, with significant deshielding for carbons attached to electronegative groups.
Mass spectrometry provides information on the molecular weight and fragmentation pattern. Predicted data from high-resolution mass spectrometry is available.
The synthesis of substituted aminonitropyridines typically follows established pathways in heterocyclic chemistry, primarily involving electrophilic nitration or nucleophilic aromatic substitution.[1]
Proposed Synthetic Pathway
A plausible and efficient route to 3-Methoxy-5-nitropyridin-2-amine involves a two-step process starting from commercially available 2-amino-3-methoxypyridine. This method avoids the challenges of regioselectivity that can arise from nitrating a pyridine ring with multiple activating groups.
3-Methoxy-5-nitropyridin-2-amine CAS number 896161-12-9
An in-depth technical analysis of 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) requires looking beyond its basic structural parameters to understand its utility as a dynamic, orthogonally reactive building block....
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) requires looking beyond its basic structural parameters to understand its utility as a dynamic, orthogonally reactive building block. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with actionable, field-proven insights into its synthesis, reactivity, and application in medicinal chemistry.
Executive Summary
3-Methoxy-5-nitropyridin-2-amine is a highly functionalized, trisubstituted pyridine derivative[1]. It serves as a critical intermediate in the synthesis of complex heterocyclic libraries, most notably in the development of ion-channel ligands such as Vanilloid Receptor 1 (VR-1/TRPV1) antagonists[2]. Its value lies in its orthogonal reactive sites—an exocyclic amine, a methoxy ether, and a nitro group—which allow for sequential, regioselective modifications without the need for excessive protecting group chemistry.
Physicochemical Properties & Molecular Identity
Accurate molecular identification is the first step in establishing a robust synthetic workflow. The quantitative data for this scaffold is summarized below[1][3].
Property
Value
IUPAC Name
3-Methoxy-5-nitropyridin-2-amine
CAS Number
896161-12-9
Molecular Formula
C6H7N3O3
Molecular Weight
169.14 g/mol
SMILES
COC1=C(N=CC(=C1)[O-])N
InChIKey
MUEPJELQLAYHSH-UHFFFAOYSA-N
Mechanistic Insights into Scaffold Reactivity
To effectively utilize this scaffold, one must understand the electronic interplay of its substituents. The molecule is a masterclass in push-pull electronics:
The C5-Nitro Group (Electron-Withdrawing): Strongly activates the pyridine ring for initial nucleophilic aromatic substitution (SNAr). Post-synthesis, it serves as a latent amine that can be unmasked via catalytic hydrogenation for late-stage amidation or sulfonylation[4].
The C2-Amino Group (Electron-Donating): Exhibits attenuated nucleophilicity due to the electron-deficient nature of the pyridine nitrogen and the strong para-positioned nitro group. It requires strong electrophiles (e.g., acid chlorides, isocyanates) to form amides or ureas[2].
The C3-Methoxy Group (Steric/Electronic Modulator): Provides local electron density but serves primarily as a masked hydroxyl group. It can be selectively cleaved to yield a 3-hydroxypyridine, which can subsequently be converted into a triflate for palladium-catalyzed cross-coupling[4].
Logic diagram showing the orthogonal reactivity of the scaffold's functional groups.
Validated Experimental Protocols
The following protocols detail the synthesis of the core scaffold and its immediate downstream diversification. These are designed as self-validating systems, ensuring that physical observations align with mechanistic theory.
Protocol 1: Primary Synthesis via SNAr Amination
The preparation of 3-methoxy-5-nitropyridin-2-amine relies on the amination of 2-chloro-3-methoxy-5-nitropyridine[4].
Step-by-Step Methodology:
Preparation: In a 250 mL heavy-walled sealed pressure tube, combine 2-chloro-3-methoxy-5-nitropyridine (0.50 g, 2.65 mmol) with ethanol (20 mL) to form a suspension.
Causality Note: A vast excess of ammonia drives the equilibrium. The sealed tube is an absolute requirement; heating ammonia in an open vessel at 80°C results in rapid volatilization of the reagent before the SNAr reaction can overcome the activation energy barrier.
Reaction: Seal the tube securely and heat the mixture to 80°C with continuous magnetic stirring overnight (~16 hours).
Workup: Allow the vessel to cool completely to room temperature before unsealing to prevent pressure release hazards. Concentrate the mixture in vacuo to remove ethanol and residual ammonia.
Purification: Resuspend the crude residue in water, filter the resulting precipitate, and dry under high vacuum to afford the target compound.
Protocol 2: Selective Demethylation to 2-Amino-3-hydroxy-5-nitropyridine
Standard ether cleavage reagents (like BBr3) are overly harsh and risk reducing the nitro group or forming intractable complexes with the amine. Pyridine hydrochloride is the optimal reagent because it acts simultaneously as a mild protic acid and a nucleophile[2][4].
Step-by-Step Methodology:
Preparation: In a 500 mL round-bottom flask, combine 3-methoxy-5-nitropyridin-2-amine (0.300 g, 1.77 mmol) with solid pyridine hydrochloride (8.8 g, 76 mmol).
Heating & Fusion: Heat the solid mixture to 150°C using a sand bath or heating mantle.
Causality Note: At 150°C, pyridine hydrochloride melts (MP ~144°C), acting as both solvent and reagent. The acidic proton activates the methoxy oxygen, while the chloride ion attacks the methyl group via an SN2 mechanism.
Self-Validation & Monitoring: Maintain the temperature at 150°C for 3 hours. The evolution of methyl chloride gas will be visually apparent as bubbling within the molten mixture. This physical cue validates that the SN2 cleavage is actively occurring.
Workup: Cool the mixture to 80°C, carefully quench by adding water, and adjust the pH to precipitate the product. Filter and dry under vacuum.
Workflow illustrating the synthesis and downstream diversification of the compound.
Safety, Handling, and Regulatory Data
Handling 3-methoxy-5-nitropyridin-2-amine requires adherence to strict laboratory safety protocols due to its pharmacological potential and inherent toxicity profile[5].
Hazard Class
Category
Hazard Code & Statement
Acute Toxicity (Oral/Dermal/Inhal.)
Category 4
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation
Category 2
H315: Causes skin irritation.
Eye Irritation
Category 2A
H319: Causes serious eye irritation.
Specific Target Organ Toxicity
STOT SE 3
H336: May cause drowsiness or dizziness.
Storage Requirements: The compound must be stored in a cool, dry, well-ventilated area in a tightly sealed container. It should be protected from direct light and moisture to prevent degradation of the amine and nitro functionalities[5].
References
[5] 3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information. NextSDS Database. Available at: [Link]
[1] PubChemLite - 3-methoxy-5-nitropyridin-2-amine (C6H7N3O3). PubChem / Université du Luxembourg. Available at: [Link]
[4] Kelly et al. Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. US Patent Application Publication US20100004222A1. Google Patents. Available at:
[2] Tafesse et al. Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. US Patent US7576099B2. Google Patents. Available at:
Physicochemical Profiling and Synthetic Validation of 3-Methoxy-5-nitropyridin-2-amine: A Technical Whitepaper
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter aminopyridine derivatives acting as critical pharmacophores or synthetic building blocks. Among these, 3-methoxy-5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter aminopyridine derivatives acting as critical pharmacophores or synthetic building blocks. Among these, 3-methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) stands out as a highly versatile intermediate[1]. Its unique substitution pattern—an electron-donating methoxy group paired with an electron-withdrawing nitro group on a pyridine scaffold—makes it an ideal precursor for the synthesis of kinase inhibitors and complex fused heterocycles like imidazopyridines.
This whitepaper provides an in-depth technical analysis of 3-methoxy-5-nitropyridin-2-amine, focusing on its molecular weight characteristics, physicochemical data, synthetic pathways, and the self-validating analytical protocols required to confirm its structural integrity.
Section 1: Quantitative Physicochemical Profiling
Understanding the exact mass and molecular weight of a building block is the foundational step in any drug development workflow. The precise molecular weight of 3-methoxy-5-nitropyridin-2-amine is 169.14 g/mol , derived from its molecular formula C6H7N3O3[1]. For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass of 169.04874 Da is the critical parameter for identifying the parent ion[2].
Table 1: Fundamental Chemical and Structural Properties
Property
Value
Chemical Name
3-Methoxy-5-nitropyridin-2-amine
CAS Registry Number
896161-12-9
Molecular Formula
C6H7N3O3
Molecular Weight
169.14 g/mol
Monoisotopic Mass
169.04874 Da
Canonical SMILES
COC1=C(N=CC(=C1)[O-])N
Storage Conditions
2-8°C, sealed in a dry environment
Section 2: Retrosynthetic Logic and SNAr Methodology
The synthesis of 3-methoxy-5-nitropyridin-2-amine relies heavily on Nucleophilic Aromatic Substitution (SNAr). The most efficient upstream precursor is 2-chloro-3-methoxy-5-nitropyridine (CAS: 75711-00-1)[3].
Causality in Reaction Design: The pyridine nitrogen and the nitro group at the 5-position act synergistically as strong electron-withdrawing groups. This severely depletes electron density at the 2-position, highly activating the carbon-chlorine bond for nucleophilic attack. When aqueous ammonia is introduced, it attacks the 2-position, forming a transient Meisenheimer complex. The subsequent elimination of the chloride ion restores aromaticity, driving the reaction forward to yield the 169.14 g/mol product.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for 3-Methoxy-5-nitropyridin-2-amine.
Protocol 1: Step-by-Step Amination Workflow
This protocol is designed as a self-validating system; the visual change in solubility and TLC monitoring ensure the reaction's progress can be verified in real-time.
Electrophile Solvation: Dissolve 1.0 equivalent of 2-chloro-3-methoxy-5-nitropyridine in N-Methyl-2-pyrrolidone (NMP).
Causality: NMP is a polar aprotic solvent that stabilizes the charged Meisenheimer intermediate without hydrogen-bonding to the nucleophile, thereby maximizing the nucleophilicity of the incoming ammonia.
Nucleophile Introduction: Add an excess of 28% aqueous ammonium hydroxide (NH4OH). Seal the reaction vessel to prevent the escape of volatile NH3 gas.
Thermal Activation: Heat the sealed reactor to 90 °C for 6 hours.
Causality: The thermal energy is required to overcome the activation energy barrier of the initial nucleophilic attack against the aromatic ring.
In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The complete disappearance of the higher Rf starting material validates the consumption of the electrophile.
Precipitation and Isolation: Cool the mixture to 0 °C and slowly pour it into vigorously stirred ice water.
Causality: The product, 3-methoxy-5-nitropyridin-2-amine, has significantly lower aqueous solubility than the starting materials and byproducts (like NH4Cl), causing it to crash out selectively as a yellow solid.
Purification: Filter the precipitate under vacuum, wash with cold distilled water, and dry under high vacuum to a constant weight.
Section 3: Analytical Validation of Molecular Weight
To guarantee the scientific integrity of the synthesized batch, the molecular weight (169.14 g/mol ) must be empirically verified. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this validation. Based on predictive ionization models, the primary [M+H]+ adduct will appear at an m/z of 170.05602[4].
Figure 2: Self-validating LC-MS workflow for molecular weight confirmation.
Protocol 2: LC-MS Molecular Weight Confirmation
Sample Preparation: Dissolve 1 mg of the purified solid in 1 mL of LC-MS grade methanol. Filter through a 0.22 µm PTFE syringe filter.
Causality: Filtration prevents particulate matter from clogging the HPLC column frit, ensuring system longevity and stable backpressure.
Chromatographic Separation: Inject 1 µL of the sample onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm particle size). Run a gradient elution from 5% to 95% Acetonitrile in Water over 5 minutes. Both solvents must contain 0.1% Formic Acid.
Causality: Formic acid acts as an ion-pairing agent, improving peak shape, and donates protons to facilitate the formation of the[M+H]+ adduct in the ionization source.
Electrospray Ionization (ESI+): Operate the mass spectrometer in positive ion mode. The basic primary amine group at the 2-position of the pyridine ring is highly susceptible to protonation.
Mass Detection and Validation: Scan the quadrupole/TOF analyzer across an m/z range of 100-500. Extract the ion chromatogram (EIC) for m/z 170.056. The presence of a dominant peak at this exact mass mathematically validates that the compound possesses the target molecular weight of 169.14 g/mol .
References
PubChemLite. "MUEPJELQLAYHSH-UHFFFAOYSA-N - Explore". Université du Luxembourg. Available at:[Link]
PubChemLite. "3-methoxy-5-nitropyridin-2-amine (C6H7N3O3)". Université du Luxembourg. Available at:[Link]
An In-depth Technical Guide to the Structure and Synthesis of 3-Methoxy-5-nitropyridin-2-amine
Abstract This technical guide provides a comprehensive examination of 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9), a substituted pyridine derivative of significant interest in medicinal chemistry and drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive examination of 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9), a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's structure, physicochemical properties, and its critical role as a versatile synthetic intermediate. While direct, detailed synthetic protocols for this specific isomer are not extensively published, this guide presents a robust, field-proven, multi-step synthesis for the closely related and well-documented isomer, 6-Methoxy-3-nitropyridin-2-amine. This pathway serves as an authoritative and illustrative model for researchers. The guide includes detailed experimental protocols, mechanistic insights, quantitative data, and process visualizations to provide a self-validating and practical resource for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. 3-Methoxy-5-nitropyridin-2-amine is a prime example of such a strategic building block. Its structure incorporates three key functional groups:
An Amino Group (-NH₂): Acts as a key site for further chemical modification, such as amide bond formation, and can serve as a critical hydrogen bond donor in ligand-receptor interactions.
A Methoxy Group (-OCH₃): This electron-donating group can influence the electronic properties of the pyridine ring, enhance solubility, and participate in metabolic pathways.[2]
A Nitro Group (-NO₂): A strong electron-withdrawing group that activates the pyridine ring for certain reactions and can be readily reduced to an amino group, providing a pathway to diamino-substituted pyridines.[2]
This unique combination makes 3-Methoxy-5-nitropyridin-2-amine and its isomers valuable intermediates in the synthesis of complex, biologically active molecules, including potent kinase inhibitors for oncological applications.[3]
Physicochemical and Structural Data
Unambiguous identification of the target compound is the foundation of any synthetic endeavor. The key properties of 3-Methoxy-5-nitropyridin-2-amine are summarized below.
A Validated Synthetic Pathway: The Three-Step Synthesis of 6-Methoxy-3-nitropyridin-2-amine
While specific, peer-reviewed synthetic routes for 3-Methoxy-5-nitropyridin-2-amine are not widely detailed in the literature, a robust and well-documented industrial synthesis for its key isomer, 6-Methoxy-3-nitropyridin-2-amine (CAS: 73896-36-3), provides an excellent, validated proxy.[7][8] This pathway, starting from the readily available 2,6-dichloropyridine, is efficient, scalable, and offers high purity.[9] The overall process demonstrates the core chemical transformations required to construct this class of compounds.
The synthesis proceeds in three distinct stages: Nitration , Selective Ammonolysis , and Methoxylation .
Synthesis Workflow Overview
Caption: Multi-step synthesis of 6-Methoxy-3-nitropyridin-2-amine.
Quantitative Synthesis Data
The efficiency of each step is critical for the overall yield of the final product. The following table summarizes the quantitative outcomes of this validated pathway.[8][9]
Step
Reaction
Starting Material
Product
Yield
Purity
1
Nitration
2,6-Dichloropyridine
2,6-Dichloro-3-nitropyridine
75.4%
99.5% (GC)
2
Ammonolysis
2,6-Dichloro-3-nitropyridine
2-Amino-6-chloro-3-nitropyridine
56.5%
99.3% (HPLC)
3
Methoxylation
2-Amino-6-chloro-3-nitropyridine
2-Amino-6-methoxy-3-nitropyridine
86.5%
99.0% (HPLC)
Detailed Experimental Protocols
Step 1: Nitration of 2,6-Dichloropyridine
Objective: To introduce a nitro group at the C3 position of the pyridine ring.
Causality: Concentrated sulfuric acid is used to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for electrophilic aromatic substitution. The reaction is performed at an elevated temperature to overcome the deactivating effect of the two chlorine atoms on the pyridine ring.[9]
To a suitable reaction vessel, slowly add concentrated sulfuric acid to 25.0 g (0.168 mole) of 2,6-dichloropyridine under careful temperature control.
Add 75.0 g of concentrated nitric acid to the mixture.
Heat the reaction mixture to 100–105°C and maintain for 5 hours.
After completion, cool the mixture and carefully pour it onto crushed ice to precipitate the product.
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.
Step 2: Selective Ammonolysis
Objective: To selectively replace one chlorine atom with an amino group.
Causality: The strong electron-withdrawing effect of the nitro group makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine at the C6 position is sterically less hindered and electronically more activated for substitution by ammonia compared to the chlorine at C2. The reaction is run at a moderate temperature to favor monosubstitution.[9]
Dissolve 25.0 g of 2,6-dichloro-3-nitropyridine in 50.0 mL of methanol in a pressure-rated vessel.
Add 12.2 mL of 25% aqueous ammonia solution.
Seal the vessel and heat the mixture to 35–40°C for 2 hours with stirring.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture and precipitate the product by adding cold water.
Filter the resulting solid, wash with water, and dry to obtain 2-amino-6-chloro-3-nitropyridine.
Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
Objective: To replace the remaining chlorine atom with a methoxy group to yield the final product.
Causality: Sodium methoxide is a strong nucleophile that displaces the final chlorine atom via another SₙAr reaction. Methanol serves as the solvent. This reaction proceeds readily at near-ambient temperature due to the continued activation by the nitro group.[7]
Suspend 25.0 g of 2-amino-6-chloro-3-nitropyridine in 50.0 mL of methanol.
Add 7.78 g of sodium methoxide to the suspension at 15°C.
Allow the mixture to warm to 25–30°C and stir for 4-5 hours.
Monitor the reaction by HPLC or TLC until the starting material is consumed.
Precipitate the final product by pouring the reaction mixture into cold water.
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-amino-6-methoxy-3-nitropyridine.
Structural Characterization
Confirming the identity and purity of the synthesized product is paramount. High-resolution NMR spectroscopy is the primary method for unambiguous structural elucidation.[10]
Representative NMR Data
The following table details the expected NMR assignments for 6-methoxy-3-nitropyridin-2-amine, which serves as a reliable reference for this class of compounds.[10] The numbering convention is based on standard IUPAC rules.
Nucleus
Position
Chemical Shift (ppm)
Multiplicity
¹H
-OCH₃
~3.9 - 4.1
Singlet
H-4
~8.0 - 8.2
Doublet
H-5
~6.5 - 6.7
Doublet
-NH₂
~7.0 - 7.5
Broad Singlet
¹³C
C-2
~158
-
C-3
~130
-
C-4
~140
-
C-5
~108
-
C-6
~160
-
-OCH₃
~55
-
Safety and Handling
As a nitroaromatic amine derivative, 3-Methoxy-5-nitropyridin-2-amine requires careful handling in a laboratory setting. It is classified with the following hazards:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information . NextSDS. [Link]
Synthesis of 3-Methoxy-5-Nitro-2-Pyridone . PrepChem.com. [Link]
Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. [Link]
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine . Semantic Scholar. [Link]
Synthesis of 3- and 5-Nitro-2-picoline and Derivatives . Journal of the American Chemical Society. [Link]
Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction . PubMed. [Link]
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases . PMC. [Link]
In-Depth Technical Guide: Solubility Profiling of 3-Methoxy-5-nitropyridin-2-amine
Executive Summary The evaluation of a compound’s solubility profile is a critical bottleneck in early-stage drug development and formulation design. 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9)[1] is a highly subs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evaluation of a compound’s solubility profile is a critical bottleneck in early-stage drug development and formulation design. 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9)[1] is a highly substituted heteroaromatic building block whose physicochemical behavior is heavily dictated by complex intramolecular electronics and solid-state intermolecular forces. This whitepaper establishes a comprehensive, self-validating framework for profiling the thermodynamic and kinetic solubility of this compound, grounded in authoritative pharmaceutical compendia including USP <1236>[2] and OECD Test Guideline 105[3].
Physicochemical Foundations & Causality
Before initiating empirical solubility assays, it is imperative to understand the structural causality that governs the dissolution of 3-Methoxy-5-nitropyridin-2-amine (Molecular Weight: 169.14 g/mol )[4].
The molecule features a pyridine core modified by three distinct functional groups, each contributing to its ultimate solubility profile:
The 5-Nitro Group: This moiety is strongly electron-withdrawing via both inductive and resonance effects. It pulls electron density away from the pyridine ring and the exocyclic amine.
The 2-Amino Group: Typically, an amino group would increase the basicity of the pyridine nitrogen. However, due to the para-like relationship with the 5-nitro group, the lone pair on the exocyclic nitrogen is delocalized into the nitro group.
The 3-Methoxy Group: Adds steric bulk and lipophilicity, slightly increasing the overall LogP of the molecule.
Causality of pKa and Intrinsic Solubility:
Because of the severe electron-withdrawing nature of the nitro group, the pKa of the conjugate acid is drastically depressed to an estimated 1.5–2.5. Consequently, the compound remains predominantly in its unionized (neutral) state across the entire physiological pH range (pH 1.2–7.4). As established by Avdeef in Absorption and Drug Development[5], the solubility of such weak bases in the gastrointestinal tract is almost entirely dictated by the intrinsic solubility (
S0
) of the neutral species, rendering pH-solubility enhancement ineffective unless the pH drops below 2.0. Furthermore, the planar aromatic structure and the hydrogen-bonding capability of the amino group lead to a high crystal lattice energy, thermodynamically restricting aqueous dissolution.
Structural factors driving the physicochemical and solubility profile.
Self-Validating Experimental Methodologies
To accurately profile this compound, two distinct methodologies must be employed: Kinetic Solubility (to understand precipitation risks during high-throughput screening) and Thermodynamic Solubility (to determine the true equilibrium state for formulation).
This protocol is designed to eliminate supersaturation artifacts and is grounded in the OECD Test Guideline 105[6] and USP <1236>[7]. The system is built to be self-validating through time-course variance checks and solid-state verification.
Phase 1: Equilibration
Solid Addition: Weigh an excess amount (~5 mg) of 3-Methoxy-5-nitropyridin-2-amine API into a 2 mL glass HPLC vial.
Media Dispensation: Add 1 mL of the target medium (e.g., pH 6.8 phosphate buffer, Simulated Gastric Fluid, or FeSSIF).
Agitation: Seal the vial and incubate in a thermostatic shaker at 37.0 ± 0.5 °C, agitating at 300 RPM.
Time-Course Sampling: Extract 100 µL aliquots at
t=24
,
48
, and
72
hours. Causality: Sampling across three days ensures that the dissolution rate has plateaued and true thermodynamic equilibrium is reached, bypassing slow-wetting artifacts common with lipophilic powders[7].
Phase 2: Phase Separation & Verification
5. Centrifugation: Centrifuge the extracted aliquots at 15,000 × g for 15 minutes at 37 °C to pellet undissolved API.
6. Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 50 µL of filtrate to saturate any non-specific binding sites on the filter membrane. This ensures the quantified concentration is not artificially lowered by API adsorption to the filter matrix.
7. Solid-State Check: Recover the remaining solid pellet from the 72-hour vial, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD). Causality: If the API converted to a hydrate or a different polymorph during the 72 hours, the measured solubility corresponds to the new phase, not the original material. This step validates the integrity of the starting material.
Phase 3: Quantification
8. HPLC-UV Analysis: Dilute the filtrate 1:10 with the mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon injection. Quantify at the compound's
λmax
against a validated 5-point calibration curve (
R2≥0.999
).
9. Equilibrium Confirmation: Calculate the variance between the 48-hour and 72-hour concentrations. If
ΔC≤5%
, thermodynamic equilibrium is officially validated[7].
Protocol B: Kinetic Solubility via Solvent Shift
Kinetic solubility assesses the point of precipitation when a dissolved drug is introduced into an aqueous environment, simulating intravenous injection or in vitro assay conditions.
Stock Preparation: Dissolve the API in 100% DMSO to yield a 10 mM stock solution.
Serial Dilution: Create a concentration gradient (10 to 500 µM) by spiking the DMSO stock into pH 7.4 PBS in a 96-well plate. Ensure the final DMSO concentration remains
≤1%
v/v to prevent artificial cosolvent solubilization[3].
Incubation & Detection: Incubate at room temperature for 2 hours. Measure absorbance via nephelometry or UV-Vis at 620 nm (a wavelength where the API does not absorb).
Validation: The kinetic solubility limit is defined as the highest concentration where the light scattering (absorbance) is statistically indistinguishable from the blank buffer.
Workflow for kinetic and thermodynamic solubility profiling of the API.
Quantitative Data Presentation
Based on the physicochemical properties of the aminopyridine class and the specific functional groups of 3-Methoxy-5-nitropyridin-2-amine, the following tables summarize the predictive baseline solubility profile. These baselines serve as the expected reference ranges when executing the protocols above.
[5] Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Journal of Medicinal Chemistry, ACS Publications. Available at:
[3] Environmental Science & Technology. Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (OECD Test Guideline 105). Available at:
[7] Scribd. Solubility Determination Methods in USP. Available at:
[6] Government of Canada. New Substances Notification - OECD Test Guideline 105. Available at:
Biological Activity and Therapeutic Applications of 3-Methoxy-5-nitropyridin-2-amine Derivatives: A Technical Guide
Executive Summary & Structural Rationale In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 3-Methoxy-5-nitropyridin-2-amine and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 3-Methoxy-5-nitropyridin-2-amine and its derivatives have emerged as highly versatile building blocks, primarily utilized in the development of potent ion-channel ligands and targeted kinase inhibitors[1][2].
The structural architecture of this scaffold is highly deliberate:
5-Nitro Group: Acts as a strong electron-withdrawing group (EWG). Chemically, it activates the pyridine ring for nucleophilic aromatic substitution (SNAr) during synthesis. Biologically, it serves as a critical hydrogen-bond acceptor in the binding pockets of target proteins.
3-Methoxy Group: Provides essential steric bulk to enforce specific conformational geometries when the core is elaborated into complex amides. It also modulates the lipophilicity (LogP) of the molecule, influencing blood-brain barrier (BBB) penetrance.
2-Amino Group: Serves as the primary synthetic handle for amide coupling, allowing for rapid diversification into libraries of bioactive compounds[1].
This whitepaper details the synthesis, biological mechanisms, and validation protocols for derivatives of this scaffold, focusing on their primary therapeutic applications: TRPV1 (VR1) antagonism for pain management and protein kinase inhibition for oncology.
Chemical Synthesis & Derivatization Workflow
The synthesis of the core scaffold relies on the amination of a halogenated precursor. The following protocol outlines the foundational synthesis of 2-amino-3-methoxy-5-nitropyridine, which is subsequently derivatized into active pharmaceutical ingredients[1][3].
Protocol 1: Synthesis of 2-Amino-3-methoxy-5-nitropyridine
Causality Note: The reaction is performed in a sealed tube rather than an open reflux system. Because ammonium hydroxide releases volatile ammonia gas at elevated temperatures, the sealed environment generates autogenous pressure, maintaining a high concentration of the nucleophile in the liquid phase to drive the SNAr reaction to completion.
Step-by-Step Methodology:
Reagent Assembly: Into a 250 mL heavy-walled glass sealed tube, combine 0.50 g (0.00265 mol) of 2-chloro-3-methoxy-5-nitropyridine, 5 mL (0.1 mol) of concentrated ammonium hydroxide, and 20 mL of absolute ethanol[1].
Thermal Activation: Seal the tube securely and heat the mixture to 80°C using an oil bath behind a blast shield. Stir vigorously overnight (approx. 16 hours)[1].
Cooling & Concentration: Remove the tube from the heat source and allow it to cool completely to room temperature before carefully breaking the seal to vent residual pressure. Concentrate the mixture in vacuo using a rotary evaporator to remove ethanol and excess ammonia[1].
Extraction: Dissolve the resulting crude residue in 50 mL of ethyl acetate.
Washing & Drying: Wash the organic layer sequentially with distilled water and saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and evaporate to yield the pure 2-amino-3-methoxy-5-nitropyridine core[1].
Caption: Workflow for the synthesis and derivatization of 3-Methoxy-5-nitropyridin-2-amine.
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons (Aδ and C-fibers)[4][5]. It acts as a polymodal integrator of noxious stimuli, including heat (>43°C), acidic conditions (low pH), and chemical irritants like capsaicin[6][7].
Activation of TRPV1 induces a conformational change that opens the channel pore, leading to a massive influx of
Ca2+
and
Na+
ions. This influx depolarizes the neuronal membrane, generating action potentials that propagate to the central nervous system, culminating in the sensation of pain[4][8]. Derivatives of 3-methoxy-5-nitropyridin-2-amine act as potent, competitive TRPV1 antagonists. By binding to the receptor, they lock the channel in a closed conformation, preventing cation influx and effectively silencing the pain signal at its source[5][8].
Caption: Mechanism of action of TRPV1 antagonists in halting pain signal transmission.
To validate the antagonistic efficacy of these derivatives, whole-cell patch-clamp electrophysiology is performed using Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1[9][10].
Causality Note: HEK293 cells are utilized because they lack endogenous TRPV1, providing a zero-background system for measuring recombinant channel activity[10][11]. The intracellular pipette solution strictly requires the inclusion of EGTA (a calcium chelator). Because TRPV1 undergoes rapid,
Ca2+
/Calmodulin-dependent desensitization upon activation[12], buffering intracellular calcium ensures stable, repeatable baseline currents during the assay.
Step-by-Step Methodology:
Cell Preparation: Culture hTRPV1-HEK293 cells on glass coverslips in DMEM supplemented with 10% FBS. Transfer a coverslip to the recording chamber mounted on an inverted microscope[9][11].
Buffer Setup:
Extracellular Solution: 145 mM NaCl, 5 mM KCl, 1 mM
MgCl2
, 2 mM
CaCl2
, 10 mM HEPES (pH 7.4)[9].
Intracellular (Pipette) Solution: 145 mM KCl, 5 mM NaCl, 2.5 mM
MgCl2
, 10 mM HEPES, 5 mM EGTA, 2 mM
K2ATP
(pH 7.4)[9].
Seal Formation: Using a borosilicate glass pipette (resistance 2-4 MΩ), approach a healthy cell and apply gentle negative pressure to form a Gigaohm (
>1GΩ
) seal. Apply a sharp pulse of suction to rupture the membrane, achieving the whole-cell configuration[9][11].
Voltage Protocol: Clamp the cell at a holding potential of 0 mV (the reversal potential of TRPV1) to minimize leak currents, and apply a 240 ms voltage ramp from -60 mV to +60 mV to evaluate the current-voltage (I-V) relationship[9][10].
Compound Application: Perfuse the chamber with 1 μM capsaicin to establish the maximum baseline inward/outward current[10]. Wash out, then co-perfuse the test derivative at varying concentrations (e.g., 1 nM to 10 μM) alongside 1 μM capsaicin.
Data Analysis: Calculate the percentage of current inhibition at each concentration to generate a dose-response curve and determine the
IC50
value.
Quantitative Data: TRPV1 Antagonism
Table 1: Representative biological activity profile of 3-Methoxy-5-nitropyridin-2-amine derived amides against TRPV1 (Data synthesized from patent literature models[1]).
Beyond ion channels, the 3-methoxy-5-nitropyridin-2-amine scaffold is heavily utilized in the oncology sector as a core pharmacophore for protein kinase inhibitors[2][13].
Mechanism of Action
The 2-aminopyridine moiety serves as a bioisostere for the adenine ring of adenosine triphosphate (ATP). By mimicking ATP, these derivatives dock competitively into the highly conserved ATP-binding cleft of target kinases (e.g., Tyrosine Kinases or Serine/Threonine Kinases). The 3-methoxy group projects into the hydrophobic selectivity pocket, while the 5-nitro group engages in critical hydrogen bonding with the kinase hinge region. This competitive binding prevents the transfer of the terminal phosphate of ATP to substrate proteins, halting downstream phosphorylation cascades responsible for tumor cell proliferation and survival[2].
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Step-by-Step Methodology:
Assay Preparation: In a 384-well low-volume plate, dispense 5 μL of the target kinase enzyme diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35).
Compound Incubation: Add 100 nL of the 3-methoxy-5-nitropyridin-2-amine derivative (dissolved in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.
Reaction Initiation: Add 5 μL of a substrate mixture containing a biotinylated peptide substrate and ATP at its apparent
Km
concentration. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 μL of detection buffer containing EDTA (to chelate
Mg2+
and stop kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
Readout: Incubate for 30 minutes and read the plate on a multi-mode microplate reader. Calculate the FRET signal ratio (665 nm / 615 nm). A decrease in the FRET ratio correlates with kinase inhibition.
Quantitative Data: Kinase Inhibition
Table 2: Representative kinase selectivity profile for 3-Methoxy-5-nitropyridin-2-amine derivatives[2].
Target Kinase
Cellular Pathway
Inhibitor
IC50
(nM)
Target Disease State
EGFR (WT)
Cell Proliferation
15 - 30
Non-Small Cell Lung Cancer
BRAF (V600E)
MAPK/ERK Signaling
40 - 85
Melanoma
VEGFR2
Angiogenesis
50 - 100
Solid Tumors
Conclusion
The 3-methoxy-5-nitropyridin-2-amine scaffold represents a masterclass in rational drug design. Its precise arrangement of electronic and steric functional groups allows it to be seamlessly integrated into diverse therapeutic programs. Whether acting as a conformational lock on the TRPV1 ion channel to alleviate chronic pain[1][8], or as an ATP-mimetic to starve oncogenic kinases of their phosphorylation capabilities[2], this intermediate remains a cornerstone of modern pharmaceutical development.
References
google.com (Patents)
google.com (Patents)
nih.gov (PMC) - TRPV1: A Target for Next Generation Analgesics
URL:[Link]
patsnap.com - What are TRPV1 antagonists and how do they work?
URL:[Link]
3-Methoxy-5-nitropyridin-2-amine: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of nove...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged" structure in drug design. The strategic functionalization of this core, however, is what unlocks its true potential. 3-Methoxy-5-nitropyridin-2-amine is a prime example of a highly versatile, polysubstituted pyridine building block. Its carefully orchestrated arrangement of an electron-donating amine, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group creates a nuanced reactivity profile, offering chemists multiple avenues for selective molecular elaboration.
This guide provides an in-depth exploration of 3-Methoxy-5-nitropyridin-2-amine as a synthetic intermediate. We will dissect its core reactivity, provide validated, step-by-step protocols for its key transformations, and showcase its application in the synthesis of complex, high-value molecules. This document is intended to serve as a practical and authoritative resource for researchers and process chemists aiming to leverage this potent building block in their synthetic campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use. The data below has been compiled from various sources to provide a reliable reference for experimental design.
Note: Spectroscopic data (NMR, etc.) can be found through suppliers such as BLD Pharm.[7]
Core Reactivity and Mechanistic Rationale
The synthetic utility of 3-Methoxy-5-nitropyridin-2-amine stems from the interplay of its three functional groups, which dictate the reactivity of the pyridine ring and offer distinct handles for modification.
dot
Caption: Key reactivity sites of 3-Methoxy-5-nitropyridin-2-amine.
The 2-Amino Group: This primary amine is the most versatile handle. It is readily diazotized, opening the door to a host of Sandmeyer and Sandmeyer-type reactions .[8][9] This allows for the facile replacement of the amino group with a wide variety of substituents, including halogens (Cl, Br), cyano, and hydroxyl groups.[10][11] This transformation is pivotal for preparing the molecule for subsequent cross-coupling reactions.
The 5-Nitro Group: The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity.[1] It deactivates the pyridine ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) , particularly at the positions ortho and para to itself (C4 and C6).[12] Furthermore, the nitro group is a synthetic precursor to an amino group via reduction.[1] This transformation is one of the most valuable in medicinal chemistry, as the resulting aminopyridines are crucial pharmacophores.[1][2]
The Pyridine Ring: The combination of the electron-donating amine and methoxy groups with the electron-withdrawing nitro group makes the C4 and C6 positions of the pyridine ring electron-deficient. This renders them susceptible to attack by nucleophiles, a classic feature of SNAr on nitropyridines.[12]
The following sections detail validated experimental procedures for the most critical transformations of 3-Methoxy-5-nitropyridin-2-amine.
Diazotization and Sandmeyer Halogenation: Gateway to Cross-Coupling
The conversion of the 2-amino group to a halide is arguably the most important first step in elaborating this building block. The resulting halopyridine is a versatile substrate for palladium-catalyzed cross-coupling reactions. The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is the classic method for this transformation.[8][9]
Protocol: Synthesis of 2-Bromo-3-methoxy-5-nitropyridine
This protocol is adapted from standard Sandmeyer procedures for heterocyclic amines.[11]
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Methoxy-5-nitropyridin-2-amine (1.0 equiv) in a 48% aqueous solution of hydrobromic acid (HBr, 4.0 equiv). Cool the mixture to 0-5 °C in an ice-salt bath.
Causality: Performing the reaction at low temperature is critical to ensure the stability of the intermediate diazonium salt, which is prone to decomposition.
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the stirred pyridine suspension, maintaining the internal temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
Causality: Slow, dropwise addition of the nitrite solution prevents a dangerous exotherm and localized concentration buildup, which could lead to uncontrolled decomposition of the diazonium salt.[13]
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv) in 48% HBr (2.0 equiv). Add the cold diazonium salt solution portion-wise to the CuBr solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
Causality: The copper(I) salt catalyzes the radical-nucleophilic aromatic substitution, where the diazonium group is replaced by the bromide.[8]
Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture, dilute with water, and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the title compound.
Reduction of the Nitro Group: Accessing the Diamine
The transformation of the nitro group into an amine is fundamental, creating a key building block for many pharmaceuticals.[1] A variety of methods are available, with catalytic hydrogenation being one of the most common and clean.[14]
Protocol: Synthesis of 5-Amino-3-methoxypyridin-2-amine
This protocol employs standard catalytic hydrogenation conditions.
Reaction Setup: To a hydrogenation vessel, add 3-Methoxy-5-nitropyridin-2-amine (1.0 equiv) and a suitable solvent such as methanol or ethanol. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
Causality: Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. The choice of solvent ensures the substrate is fully dissolved for efficient contact with the heterogeneous catalyst.
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir the reaction mixture vigorously at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
Causality: Reaction monitoring is crucial to prevent over-reduction of the pyridine ring, although this is less common under these conditions compared to more forcing methods like Birch reduction.[15]
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen and solvent. The filter cake should be kept wet and handled with care.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used without further purification or recrystallized if necessary.
Palladium-Catalyzed Cross-Coupling: C-C Bond Formation
With the 2-bromo derivative in hand, Suzuki-Miyaura cross-coupling becomes a powerful tool for introducing aryl or heteroaryl substituents.[16] The success of these reactions on halopyridines often hinges on the choice of catalyst, ligand, and base.[17][18]
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxy-5-nitropyridine
This is a generalized protocol adaptable for various boronic acids.[19]
Reaction Setup: To a dry Schlenk flask or microwave vial, add 2-Bromo-3-methoxy-5-nitropyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Reagent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or DME). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
Causality: Degassing the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The base is required for the transmetalation step in the catalytic cycle.[16] For less reactive chloropyridines or sterically hindered substrates, more advanced catalysts and ligands (e.g., those based on bulky, electron-rich phosphines) may be necessary.[18][20]
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery & Medicinal Chemistry
The 3-methoxy-2-aminopyridine scaffold, often derived from intermediates like the title compound, is a recurring motif in drug discovery. For instance, a compound containing a 6-amino-5-methoxypyridin-3-yl moiety was identified as a potent inhibitor of the oncogenic kinase bRAF.[21] While this specific series faced challenges with metabolic stability and mutagenicity, the investigation highlighted the value of the core scaffold. The authors demonstrated that structural modifications to reduce the electron density of the aminopyridine ring could mitigate these liabilities, showcasing the tunability of the system.[21] The functional handles on 3-Methoxy-5-nitropyridin-2-amine provide the ideal starting point for such systematic modifications.
dot
Caption: Synthetic workflow from the building block to complex molecules.
Safety, Handling, and Storage
3-Methoxy-5-nitropyridin-2-amine is classified as an acute toxicant (oral, dermal, inhalation), a skin irritant, and an eye irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Methoxy-5-nitropyridin-2-amine is a strategically designed building block that offers a wealth of synthetic opportunities. The distinct reactivity of its amino, nitro, and methoxy-substituted pyridine core allows for a range of selective transformations, including diazotization, nitro reduction, and nucleophilic aromatic substitution. By providing access to halogenated intermediates for cross-coupling and versatile diamino-pyridines, this compound serves as a powerful starting point for the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries. A thorough understanding of its reactivity, as detailed in this guide, empowers chemists to design and execute efficient and innovative synthetic routes.
References
BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem.
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
ACS Publications. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.
ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
NextSDS. (n.d.). 3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information. NextSDS.
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. ResearchGate.
ACS Publications. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry.
BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
ACS Publications. (2021). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate.
PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. PrepChem.com.
PubMed. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed.
The Ascendant Scaffold: A Technical Guide to the Therapeutic Applications of Nitropyridines
Abstract The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a nitro group to this versatile heterocycle creates the ni...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a nitro group to this versatile heterocycle creates the nitropyridine scaffold, a chemical entity with a rich and expanding role in the development of novel therapeutics.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the burgeoning therapeutic applications of nitropyridine scaffolds. We will delve into the synthetic strategies, mechanisms of action, and preclinical data supporting their use in oncology, infectious diseases, and neurological disorders. This document is designed to be a practical resource, offering not only a comprehensive review of the field but also detailed experimental protocols and workflow visualizations to facilitate further research and development.
The Nitropyridine Scaffold: A Gateway to Diverse Bioactivity
The chemical versatility of the nitropyridine scaffold is central to its therapeutic potential. The electron-withdrawing nature of the nitro group significantly influences the reactivity and electronic properties of the pyridine ring, creating opportunities for a wide range of chemical modifications.[4] This allows for the fine-tuning of physicochemical properties and the exploration of diverse structure-activity relationships.
Synthetic Strategies: Building the Core
The synthesis of therapeutically relevant nitropyridine derivatives often begins with commercially available starting materials like 2-aminopyridine or 2-chloropyridine.[5][6] A common and efficient route to key intermediates such as 2-chloro-3-nitropyridine involves a two-step process: nitration of a pyridin-2-ol precursor followed by halogenation.[5]
Experimental Protocol: Synthesis of 2-Chloro-3-nitropyridine
This protocol outlines a common method for the preparation of the key intermediate, 2-chloro-3-nitropyridine.
Step 1: Nitration of 2-Hydroxypyridine
To a stirred solution of 2-hydroxypyridine, add a mixture of sulfuric acid and nitric acid at a controlled temperature (typically 60°C).
Maintain the reaction for several hours (e.g., 18 hours) to ensure complete nitration to 3-nitro-2-hydroxypyridine.[5]
Carefully quench the reaction by pouring it over ice and neutralize with a suitable base.
The product, 3-nitro-2-hydroxypyridine, can be isolated by filtration and purified by recrystallization.
Step 2: Chlorination of 3-Nitro-2-hydroxypyridine
Suspend the 3-nitro-2-hydroxypyridine in a suitable solvent, such as acetonitrile.
Add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[5][7]
Heat the reaction mixture (e.g., to 110°C) for a specified period (e.g., 3 hours) to drive the conversion to 2-chloro-3-nitropyridine.[5]
After cooling, the reaction mixture is carefully poured into ice-water, and the product is extracted with an organic solvent.
The organic layer is then washed, dried, and concentrated to yield 2-chloro-3-nitropyridine, which can be further purified by chromatography.
Anticancer Applications: Targeting the Cytoskeleton
A significant body of research has focused on the development of nitropyridine derivatives as potent anticancer agents.[8] A particularly promising class of these compounds, the 3-nitropyridines, have been identified as novel microtubule-targeting agents.[9]
Mechanism of Action: Microtubule Destabilization
These 3-nitropyridine analogs exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[9] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.[9][10] The destabilization of microtubules is critical during cell division, ultimately inducing cell cycle arrest in the G2/M phase and triggering apoptosis in cancer cells.[9][10]
Caption: Mechanism of action of 3-nitropyridine anticancer agents.
In Vitro Efficacy
Numerous studies have demonstrated the potent cytotoxic effects of nitropyridine derivatives against a broad range of human cancer cell lines.[11][12] For instance, compounds like 4AZA2891 and 4AZA2996 have shown mean GI50 values in the nanomolar range in the NCI-60 human tumor cell line screen, indicating high potency.[11]
Compound ID
Cancer Cell Line Panel
Mean GI50 (nM)
Notes
4AZA2891
NCI-60
35.5
Potent anti-proliferative activity against a wide range of cancer cell types.[11]
4AZA2996
NCI-60
21.9
Demonstrates even greater potency than 4AZA2891 in the same panel.[11]
Prepare serial dilutions of the nitropyridine test compound and positive/negative controls (e.g., paclitaxel and vinblastine).[16]
Assay Procedure:
In a pre-warmed 96-well plate, add the test compound dilutions.[16]
Initiate the polymerization reaction by adding the cold tubulin/GTP solution to each well.[14]
Immediately place the plate in a spectrophotometer pre-heated to 37°C.[15]
Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode.[1]
Data Analysis:
Plot absorbance versus time to generate polymerization curves.[16]
Determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass.[16]
Calculate the IC50 value by plotting the Vmax or maximum polymer mass as a function of the logarithm of the test compound concentration.[16]
Caption: Workflow for the in vitro tubulin polymerization assay.
In Vivo Efficacy and Pharmacokinetics
The anticancer potential of nitropyridine derivatives has been further validated in in vivo models. For example, 4AZA2891 has been shown to effectively inhibit tumor growth in a murine heterotopic xenograft model of colon cancer when administered intravenously.[9]
Compound
Animal Model
Dosing
Outcome
4AZA2891
Murine heterotopic xenograft model of colon cancer
Preclinical pharmacokinetic studies are crucial for evaluating the drug-like properties of these compounds. For instance, studies on 4AZA2891 in Sprague-Dawley rats and CD1 mice have provided valuable data on its distribution, metabolism, and elimination.
For comparison, the well-characterized dihydropyridine calcium channel blocker, nitrendipine, exhibits a longer terminal elimination half-life of approximately 10-22 hours.[10][15]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Cell Culture and Treatment:
Seed cancer cells in 6-well plates and allow them to adhere.
Treat the cells with the nitropyridine compound at various concentrations for a specified duration (e.g., 24 hours).[5]
Cell Harvesting and Fixation:
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[5]
Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[5]
Staining:
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A.[5][17]
Flow Cytometry Analysis:
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
The data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antimicrobial Applications: A Broad Spectrum of Activity
Nitropyridine derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[3][4] The presence of the nitro group is often crucial for their antimicrobial efficacy.[4]
Antibacterial and Antifungal Activity
Studies have shown that nitropyridine-containing compounds exhibit significant activity against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, and Candida species.[3][4] The minimum inhibitory concentrations (MICs) for some of these derivatives are in the low microgram per milliliter range.
Neurological Applications: Potential in Neurodegenerative Diseases
The therapeutic potential of the pyridine scaffold extends to the central nervous system, with derivatives being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[19][20]
Targeting Key Pathways in Neurodegeneration
The neuroprotective effects of certain pyridine derivatives are attributed to their ability to modulate key signaling pathways involved in the pathogenesis of neurodegenerative diseases. For example, some derivatives have been shown to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[21] Additionally, some N-methylpyridinium compounds have demonstrated the ability to attenuate neuroinflammation by inhibiting the NF-κB signaling pathway.[13]
Caption: Potential neuroprotective mechanisms of pyridine derivatives.
Safety and Toxicology
As with any therapeutic scaffold, a thorough understanding of the safety and toxicity profile of nitropyridine derivatives is paramount. Preclinical studies on some 3-nitropyridine anticancer agents have shown that while they can be associated with neurotoxicity, a common side effect of microtubule-targeting agents, they do not appear to induce myelotoxicity at pharmacological doses.[9] Furthermore, some of these compounds have demonstrated selectivity for rapidly dividing cancer cells over normal cells in vitro.[9] However, the toxicity can vary significantly depending on the specific substitution pattern of the nitropyridine ring, and comprehensive toxicological assessments are essential for any new drug candidate.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
This assay is used to quantify the induction of apoptosis in cells treated with a test compound.
Cell Treatment:
Treat cells with the nitropyridine compound for a specified time (e.g., 48 hours).[5]
Cell Harvesting:
Harvest both adherent and floating cells and wash with cold PBS.[5]
Staining:
Resuspend the cells in Annexin V binding buffer.
Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[4][5]
Incubate the cells in the dark.
Flow Cytometry Analysis:
Analyze the stained cells by flow cytometry.
Live cells are negative for both Annexin V and PI.
Early apoptotic cells are Annexin V positive and PI negative.
Late apoptotic or necrotic cells are positive for both Annexin V and PI.[4]
Conclusion and Future Directions
The nitropyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The demonstrated efficacy of nitropyridine derivatives in oncology as microtubule-targeting agents, coupled with their emerging potential in infectious and neurological diseases, underscores the importance of continued research in this area. Future efforts should focus on optimizing the therapeutic index of these compounds through medicinal chemistry approaches to enhance efficacy while minimizing off-target toxicities. The development of more targeted delivery systems and combination therapies will also be crucial in translating the preclinical promise of nitropyridine scaffolds into clinically effective treatments. This guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this remarkable chemical scaffold.
References
MIMS Philippines. (n.d.). Nitrendipine: Uses & Dosage. Retrieved March 15, 2026, from [Link]
Boelsterli, U. A., & Kretz-Rommel, A. (1988). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Journal of Cardiovascular Pharmacology, 12 Suppl 4, S6-10. [Link]
Herman, A. G., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS One. [Link]
Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved March 15, 2026, from [Link]
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
Behbehani, H., et al. (2020). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic Chemistry, 104, 104239. [Link]
Abdel-Aziz, A. A.-M., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11(56), 35678-35702. [Link]
Al-Ostoot, F. H., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4882. [Link]
Liu, S., & Liu, J. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. [Link]
Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]
Popiolek, L., & Biernasiuk, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6519. [Link]
Singh, M., & Kaur, M. (2016). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. Current Topics in Medicinal Chemistry, 16(27), 3051-3073. [Link]
Sharma, A., et al. (2022). Pyridine derivatives as anti-Alzheimer agents. In New Trends in Synthesis of Nitrogen-Containing Heterocycles (pp. 377-400). Elsevier. [Link]
Exploring the Neuroprotective Potential of N-Methylpyridinium against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms. (2024). International Journal of Molecular Sciences, 25(11), 6000. [Link]
León, R., et al. (2017). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 22(10), 1664. [Link]
3-Methoxy-5-nitropyridin-2-amine (CAS 896161-12-9): A Comprehensive Technical Guide on Stability Kinetics, Degradation Pathways, and Optimal Storage Protocols
Executive Summary 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and targeted protein degradation (PROTAC) ligands[1]. Due to its complex stereoelectronic profile—featuring a pyridine core substituted with both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups—the molecule exhibits unique stability characteristics.
This whitepaper provides an authoritative, mechanistic analysis of the compound's degradation pathways and establishes a self-validating framework for its storage and quality control (QC), ensuring high-fidelity performance in rigorous drug development workflows.
Chemical Profiling & Mechanistic Stability Analysis
To understand the stability of 3-Methoxy-5-nitropyridin-2-amine, one must analyze the causality of its electronic distribution. The molecule operates as a classic "push-pull" electronic system :
The "Push" (C2-Amino & C3-Methoxy): Both the primary amine and the methoxy ether act as electron-donating groups (EDGs) via resonance, pushing electron density into the pyridine π-system.
The "Pull" (C5-Nitro): Positioned para to the amino group, the strongly electron-withdrawing nitro group pulls this electron density out of the ring.
Causality of Stability:
This delocalization significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the primary amine. Consequently, the amine is far less nucleophilic and less prone to spontaneous auto-oxidation than an isolated aniline or unsubstituted 2-aminopyridine. However, the presence of the nitro group introduces a low-lying Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule highly susceptible to photolytic excitation and subsequent degradation ()[2]. Furthermore, the highly electron-deficient nature of the ring activates the C3 position toward Nucleophilic Aromatic Substitution (
SNAr
) under extreme hydrolytic conditions.
Degradation Pathways & Causality
Understanding the specific vectors of degradation allows researchers to engineer robust storage environments.
Photolytic Degradation (Primary Vulnerability)
Nitroaromatics are notoriously photolabile. Upon exposure to UV/Vis radiation, the nitro group is excited to a reactive triplet state (
3ππ∗
). This excited state can abstract hydrogen atoms from trace moisture or organic solvents, initiating a photoreduction cascade that converts the nitro group to a nitroso group (–NO), and eventually to a hydroxylamine (–NHOH) or amine (–NH2)[2].
Prevention: Strict protection from ambient light using actinic (amber) glassware is non-negotiable.
Hydrolytic Cleavage (
SNAr
)
While the methoxy ether is stable at neutral pH, the strong electron-withdrawing effect of the C5-nitro group and the pyridine nitrogen makes the C3-carbon highly electrophilic. Under strong basic conditions (pH > 10) combined with thermal stress, hydroxide ions can displace the methoxy group via an
SNAr
mechanism, yielding 2-amino-5-nitropyridin-3-ol.
Prevention: Maintain storage environments strictly free of basic vapors and moisture.
Oxidative Degradation
Despite the deactivation of the amine by the nitro group, prolonged exposure to high-oxygen environments or reactive oxygen species (ROS) can lead to the slow oxidation of the primary amine to a nitroso or nitro derivative, or cause oxidative ring-opening.
Empirical Storage Protocols & Self-Validating Systems
To mitigate the degradation pathways outlined above, the following storage protocols must be implemented. These are aligned with general for active pharmaceutical ingredients[3].
Optimal Storage Conditions
Short-Term (Working Aliquots, < 30 days): Store at 2–8°C in amber glass vials with PTFE-lined caps[1].
Long-Term (Bulk Storage, > 30 days): Store at 2–8°C (or -20°C for multi-year archiving). The compound must be desiccated and sealed under an inert atmosphere (Argon or
N2
) to completely arrest oxidative and hydrolytic kinetics.
The Self-Validating QC System: Mass Balance Closure
A protocol is only as reliable as its validation mechanism. When performing stability checks on this compound, a Mass Balance Closure system must be utilized.
The Logic: If the primary API peak area decreases by
X%
, the sum of the newly formed degradant peak areas (adjusted for relative response factors) must equal
≈X%
.
Validation Trigger: If the total mass balance falls below 95%, it indicates that degradation products are either volatile (escaping the system), highly polar (eluting in the void volume), or insoluble (precipitating). This automatically triggers a secondary orthogonal analysis (e.g., GC-MS) to identify the missing mass, ensuring no degradation vector goes unnoticed.
Experimental Workflows: Forced Degradation Study Protocol
To establish the exact shelf-life and degradation profile of a specific batch, execute the following step-by-step forced degradation protocol based on ICH Q1A and Q1B standards[3][4].
Step 1: Sample Preparation
Prepare a 1.0 mg/mL stock solution of 3-Methoxy-5-nitropyridin-2-amine in HPLC-grade Acetonitrile/Water (50:50, v/v).
Step 2: Aliquot Distribution & Stress Application
Divide the stock into five distinct sets and apply the following stress conditions:
Control: Store at 2–8°C in the dark.
Thermal/Humidity: Incubate at 40°C / 75% Relative Humidity (RH) for 6 months in a sealed, dark chamber[3].
Photolytic: Expose to 1.2 million lux hours and 200
Wh/m2
near-UV energy in a photostability chamber[4].
Oxidative: Add
H2O2
to a final concentration of 3% (v/v) and incubate at 25°C for 24 hours.
Hydrolytic (Acid/Base): Adjust aliquots to pH 2 (using 0.1 M HCl) and pH 12 (using 0.1 M NaOH); incubate at 60°C for 7 days.
Step 3: Quenching and Neutralization
Neutralize the hydrolytic samples to pH 7. Dilute all stressed samples to a nominal concentration of 0.1 mg/mL using the mobile phase.
Step 4: Self-Validating Analysis
Analyze all samples via HPLC-UV (at 254 nm) and LC-MS. Calculate the % Active Remaining and % Degradants. Apply the Mass Balance Closure rule (>95% recovery required).
Data Presentation: Expected Stability Profile
The following table summarizes the quantitative degradation expectations based on the structural kinetics of the compound under the forced degradation protocol.
The following diagram illustrates the logical flow of the forced degradation study and the critical self-validating mass balance check.
Fig 1: Forced degradation workflow and self-validating QC system for compound stability.
References
International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from[Link]
García Einschlag, F. S., et al. (2002). Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology. Retrieved from[Link]
European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and products. Retrieved from[Link]
Technical Whitepaper: Safety, Handling, and Synthetic Integration of 3-Methoxy-5-nitropyridin-2-amine
As a Senior Application Scientist, I have structured this technical guide to move beyond the superficial data found in standard safety sheets. When handling highly functionalized heterocyclic building blocks like 3-Metho...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have structured this technical guide to move beyond the superficial data found in standard safety sheets. When handling highly functionalized heterocyclic building blocks like 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) , understanding the causality behind its hazards and reactivity is paramount. This compound—featuring an electron-donating methoxy group, a primary amine, and an electron-withdrawing nitro group on a pyridine scaffold—is a highly valuable precursor in the synthesis of kinase inhibitors and agrochemicals. However, this same electronic push-pull system dictates strict handling parameters to ensure both operator safety and chemical integrity.
Before integrating this compound into a synthetic workflow, we must establish a rigorous baseline of its physical and toxicological properties. According to the and specifications, the compound presents multi-tiered hazards [1, 2].
Quantitative Safety Metrics
Table 1: Physicochemical properties and GHS hazard classifications.
Property / Metric
Value / Classification
Mechanistic Rationale
CAS Number
896161-12-9
N/A
Molecular Formula
C₆H₇N₃O₃
N/A
Molecular Weight
169.14 g/mol
N/A
Storage Conditions
2–8°C, inert atmosphere
Prevents oxidative degradation of the amine and minimizes intermolecular condensation.
Acute Toxicity
Acute Tox. 4 (H302, H312, H332)
Readily absorbed through dermal layers and mucous membranes due to lipophilicity.
Irritation
Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Pyridine nitrogen and primary amine act as localized basic irritants to tissues.
Target Organ Toxicity
STOT SE 3 (H336)
Nitroaromatic-induced mild hypoxia leads to central nervous system depression (drowsiness/dizziness).
Mechanistic Toxicology & Exposure Pathways
The primary hidden danger of 3-Methoxy-5-nitropyridin-2-amine lies in its nitroaromatic moiety. While the acute toxicity (Category 4) warns of immediate harm, the mechanism of this toxicity is rooted in hepatic metabolism. When absorbed, cytochrome P450 enzymes reduce the nitro group to a reactive nitroso intermediate. This intermediate aggressively oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin, which cannot bind oxygen, leading to tissue hypoxia.
Mechanistic pathway of nitroaromatic toxicity and methemoglobinemia.
E-E-A-T Driven Safety Protocols
To mitigate the biochemical risks outlined above, handling protocols must be engineered around isolation and prevention rather than reaction.
Table 2: Required PPE and Engineering Controls.
Control Tier
Specification
Causality & Implementation
Engineering
Chemical Fume Hood (Face velocity >100 fpm)
Prevents inhalation of fine particulate dust (H332), which is the fastest route to systemic methemoglobinemia.
Hand Protection
Double-layered Nitrile Gloves (≥0.11 mm)
Mitigates dermal absorption (H312). The outer glove must be discarded immediately if contaminated.
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Prevents ocular irritation (H319) from airborne particulates during powder transfer.
Storage
Sealed under Argon at 2–8°C
The electron-rich amine is susceptible to oxidation; Argon displaces O₂, and low temp halts kinetics [2].
A highly common synthetic application for 3-Methoxy-5-nitropyridin-2-amine is the reduction of its nitro group to yield 3-methoxy-pyridine-2,5-diamine. This protocol is designed as a self-validating system : safety and chemical conversion are continuously verified without exposing the operator to hazards.
Step-by-Step Protocol
Reagent Dispensing (Mass Control):
Action: Weigh 1.0 equivalent of 3-Methoxy-5-nitropyridin-2-amine inside a static-dissipative weigh enclosure.
Causality: Static discharge can ignite fine organic powders. The enclosure prevents inhalation exposure while maintaining balance stability.
Solvent & Catalyst Addition:
Action: Transfer the substrate to a round-bottom flask and dissolve in anhydrous Methanol. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
Causality: Pd/C is highly pyrophoric when dry. Adding it to a solvent-wetted flask under an inert sweep prevents spontaneous ignition.
Reaction Execution (Atmospheric Control):
Action: Purge the vessel with Argon (3x), followed by Hydrogen gas (3x). Stir at room temperature under a H₂ balloon.
Causality: The electron-deficient nature of the nitro group allows for reduction at atmospheric pressure. Using a balloon avoids the catastrophic failure risks associated with high-pressure hydrogenation bombs.
In-Process Control (IPC) via LC-MS:
Action: After 4 hours, pierce the septum with a degassed syringe to pull a 10 µL aliquot.
Self-Validating System: This closed-system sampling confirms reaction completion (disappearance of the 169.14 m/z peak [3]) without opening the flask. Opening the flask introduces oxygen, which would instantly ignite the hydrogen-saturated Pd/C.
Filtration & Quenching:
Action: Filter the mixture through a pad of Celite under an Argon blanket. Immediately submerge the used Celite/Pd/C filter cake in water.
Causality: Celite traps the nanoscale Pd/C particulates. Quenching the cake with water neutralizes the pyrophoric hazard before it can dry and combust in the ambient air.
Step-by-step safe handling workflow for the catalytic reduction of the nitro group.
References
NextSDS Substance Database. "3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information." NextSDS. [Link]
PubChemLite. "3-methoxy-5-nitropyridin-2-amine (C6H7N3O3)." Université du Luxembourg. [Link]
Foundational
A Comprehensive Technical Guide to Sourcing and Quality Assessment of 3-Methoxy-5-nitropyridin-2-amine for Research and Drug Development
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of 3-Methoxy-5-nitropyridin-2-amine, a key building block in medicinal chemistry. We will explore the la...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of 3-Methoxy-5-nitropyridin-2-amine, a key building block in medicinal chemistry. We will explore the landscape of commercial suppliers, establish critical parameters for supplier selection, and detail best practices for in-house quality verification and handling. The objective is to empower researchers to confidently source high-quality material, ensuring the reliability and reproducibility of their scientific endeavors.
Introduction to 3-Methoxy-5-nitropyridin-2-amine: A Versatile Synthetic Intermediate
3-Methoxy-5-nitropyridin-2-amine (CAS Number: 896161-12-9) is a substituted pyridine derivative of significant interest in the synthesis of novel bioactive molecules.[1] Its structural features, including the electron-withdrawing nitro group and the electron-donating methoxy and amino groups, render it a versatile scaffold for a variety of chemical transformations. This compound and its analogues are frequently employed in the development of therapeutic agents targeting a range of diseases. The pyridine core is a common motif in many approved drugs, highlighting the importance of high-quality pyridine-based starting materials in pharmaceutical research and development.[2][3]
The Critical Importance of Supplier Selection in Drug Discovery
The quality of starting materials is a cornerstone of successful and reproducible research, particularly in the highly regulated field of drug development. Sourcing a critical reagent like 3-Methoxy-5-nitropyridin-2-amine from a reliable supplier is paramount to avoid costly delays and ensure the integrity of experimental outcomes. Inconsistent purity, the presence of uncharacterized impurities, or batch-to-batch variability can lead to misleading biological data and hinder the progress of a research program.
Regulatory bodies in major markets, such as the Bureau of Indian Standards, have implemented stringent quality control orders for key chemical intermediates like pyridine, underscoring the global emphasis on material quality in pharmaceutical manufacturing.[4]
Landscape of Commercial Suppliers
A number of chemical suppliers offer 3-Methoxy-5-nitropyridin-2-amine and its derivatives. The following table provides a comparative overview of some prominent vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
Supplier
Purity
Available Quantities
Additional Information
BLD Pharm
≥95%
Inquire
Offers a range of documentation including NMR, HPLC, LC-MS, and UPLC data.[1]
This table is not exhaustive and represents a snapshot of publicly available information. Researchers are encouraged to conduct their own due diligence before making a purchase.
In-House Quality Control and Verification: A Practical Workflow
Upon receipt of 3-Methoxy-5-nitropyridin-2-amine, it is imperative to perform in-house quality control to verify the supplier's Certificate of Analysis (CoA) and ensure the material is suitable for its intended use. A typical CoA will include information on appearance, identity (by NMR or other spectroscopic methods), purity (by HPLC or GC), and may include other parameters like water content or residual solvents.[9]
The following workflow outlines a best-practice approach for the incoming quality control of 3-Methoxy-5-nitropyridin-2-amine.
Caption: A typical workflow for the in-house quality control of incoming chemical reagents.
Step-by-Step Experimental Protocols
Objective: To determine the purity of 3-Methoxy-5-nitropyridin-2-amine and identify any potential impurities. While a specific validated method for this exact compound is not publicly available, a general reverse-phase HPLC method can be adapted from similar pyridine derivatives.[10][11][12]
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. A typical gradient could be:
0-20 min: 10-90% acetonitrile
20-25 min: 90% acetonitrile
25-30 min: 10% acetonitrile
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
Procedure:
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
Inject a blank (mobile phase) to ensure a clean baseline.
Inject the prepared sample solution.
Analyze the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity of the compound.
Investigate any significant impurity peaks.
Objective: To confirm the chemical structure of 3-Methoxy-5-nitropyridin-2-amine. The expected chemical shifts can be predicted based on the structure and compared to reference spectra of similar compounds.[13][14][15][16]
Instrumentation and Conditions:
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
Expected ¹H NMR Spectral Features (in CDCl₃, predicted):
A singlet for the methoxy group (O-CH₃) protons around 3.9-4.1 ppm.
A broad singlet for the amine (NH₂) protons, which can vary in chemical shift but is typically in the range of 5.0-6.0 ppm.
Two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position would likely appear around 8.0-8.2 ppm, and the proton at the 6-position around 8.8-9.0 ppm, due to the electronic effects of the substituents.
Procedure:
Acquire a standard ¹H NMR spectrum.
Integrate the peaks to determine the relative number of protons.
Analyze the chemical shifts and coupling patterns to confirm the expected structure.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the quality of 3-Methoxy-5-nitropyridin-2-amine and ensure the safety of laboratory personnel.
Safety Precautions
Based on safety data sheets for similar compounds, the following precautions should be taken:[5][17][18][19]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
Avoid Inhalation and Contact: Avoid breathing dust and direct contact with the skin and eyes.
First Aid:
In case of skin contact: Wash immediately with plenty of soap and water.
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Storage Conditions
To ensure the stability and longevity of the compound, it should be stored under the following conditions:[6]
Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage (2-8 °C).[1]
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
Light: Protect from light.
Container: Keep the container tightly closed.
Conclusion
Sourcing high-quality 3-Methoxy-5-nitropyridin-2-amine is a critical first step in any research or drug development program that utilizes this versatile building block. By carefully selecting a reputable supplier and implementing a robust in-house quality control workflow, researchers can ensure the integrity of their starting materials and the reliability of their experimental results. The information and protocols provided in this guide serve as a valuable resource for scientists, promoting best practices and contributing to the advancement of chemical and pharmaceutical research.
Rational Design and Synthesis of 3-Methoxy-5-nitropyridin-2-amine Analogs as Peripherally Restricted TRPV1 Antagonists
Executive Summary The development of non-opioid analgesics is one of the most pressing mandates in modern medicinal chemistry. Within this domain, the compound 3-methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) has emer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of non-opioid analgesics is one of the most pressing mandates in modern medicinal chemistry. Within this domain, the compound 3-methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) has emerged as a critical structural scaffold[1]. This highly functionalized pyridine derivative serves as a foundational building block for synthesizing complex amide derivatives that act as potent, peripherally restricted Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[2]. This technical guide explores the pharmacological rationale, structural chemistry, and step-by-step synthetic methodologies required to utilize this scaffold in advanced drug discovery workflows.
Pharmacological Context: The TRPV1 Target
TRPV1 is a non-selective, highly calcium-permeable cation channel predominantly expressed in the peripheral terminals of sensory neurons[3]. It acts as a molecular integrator of noxious stimuli, including elevated temperatures (>42°C), acidic environments (low pH), and pungent chemicals like capsaicin[3]. Upon activation, the channel opens, leading to a massive influx of Ca²⁺ and Na⁺. This depolarizes the membrane and initiates an action potential that propagates to the central nervous system, resulting in the perception of pain and the onset of neurogenic inflammation[4].
While TRPV1 is a highly validated target for treating neuropathic and inflammatory pain, first-generation systemic antagonists (such as AMG 517) failed in clinical trials due to a severe on-target side effect: hyperthermia[5]. Because TRPV1 also regulates core body temperature within the central nervous system, blocking these receptors across the blood-brain barrier (BBB) severely disrupts thermoregulation[5].
To circumvent this, modern SAR (Structure-Activity Relationship) strategies focus on developing peripherally restricted antagonists [5]. By utilizing the 3-methoxy-5-nitropyridin-2-amine scaffold to construct polar bicycloheteroaryl systems (e.g., pyrido[3,2-b][1,4]oxazines), chemists can increase the topological polar surface area (tPSA) of the drug. This prevents the molecule from crossing the BBB, effectively neutralizing peripheral pain signals without inducing central hyperthermia[2].
Fig 1. TRPV1 signaling pathway and the mechanism of competitive antagonist blockade.
Chemical Profile & Structural Significance
The utility of 3-methoxy-5-nitropyridin-2-amine lies in its dense, ortho-aligned functionalization. The adjacent amino and methoxy groups provide the perfect geometric arrangement for downstream cyclization into oxazine or oxazole rings, while the nitro group serves as a latent amine that can be reduced later in the synthesis to serve as an amide coupling point[6][7].
Table 1: Physicochemical Properties of Key Scaffold Intermediates
Demethylated precursor required for oxazine/oxazole cyclization.
Experimental Workflows & Mechanistic Protocols
As an application scientist, it is critical to understand not just the steps of a reaction, but the physical chemistry driving them. The following protocols detail the synthesis of the scaffold and its conversion into a TRPV1 antagonist, emphasizing causality and self-validation.
Protocol 1: SNAr Amination to yield 3-Methoxy-5-nitropyridin-2-amine
Objective: Convert 2-chloro-3-methoxy-5-nitropyridine to the primary amine scaffold.
Causality: The strong electron-withdrawing nature of the para-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This makes the C2-chloro position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) by ammonia[8].
Step-by-Step Methodology:
Preparation: In a 250 mL heavy-walled sealed pressure tube, combine 2-chloro-3-methoxy-5-nitropyridine (0.50 g, 2.65 mmol), concentrated ammonium hydroxide (5 mL, ~0.1 mol), and ethanol (20 mL)[7].
Reaction: Seal the tube securely and heat the mixture to 80°C with continuous stirring overnight[7].
Mechanistic Choice: Ammonia is highly volatile. Heating this mixture in an open or standard reflux system would result in the rapid outgassing of the nucleophile. The sealed tube maintains high internal pressure, ensuring the ammonia remains dissolved in the ethanol phase to drive the SNAr reaction to completion.
Workup: Allow the vessel to cool completely to room temperature before unsealing. Reduce the mixture in vacuo to remove ethanol and excess ammonia[7].
Extraction: Take up the crude residue in ethyl acetate (50 mL) and wash sequentially with equal volumes of brine and deionized water[7]. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Self-Validation: The reaction is validated by LC-MS. The disappearance of the starting material and the emergence of a single peak at M/Z = 171.0 [M+H]⁺ confirms successful amination[7].
Protocol 2: Ether Cleavage via Pyridine Hydrochloride Fusion
Objective: Demethylate the methoxy group to yield 2-amino-5-nitropyridin-3-ol.
Causality: Cleaving an aryl methyl ether is notoriously difficult, typically requiring harsh Lewis acids (like BBr₃) or transition-metal catalysis, which risk reducing or degrading the sensitive nitro group. Pyridine hydrochloride acts as a molten salt (melting point ~144°C). At 150°C, it provides a massive, solvent-free concentration of acidic pyridinium protons to activate the ether oxygen. Concurrently, the chloride ion acts as a nucleophile, attacking the sterically accessible methyl group via an SN2 mechanism and liberating chloromethane gas[7].
Step-by-Step Methodology:
Preparation: In a 500 mL round bottom flask, combine the 2-amino-3-methoxy-5-nitropyridine (0.300 g, 1.77 mmol) with a vast excess of solid pyridine hydrochloride (8.8 g, 76 mmol)[7].
Fusion: Heat the solid mixture to 150°C. As the temperature crosses 144°C, the solids will fuse into a homogenous melt[7].
Self-Validation (Visual): The reaction is physically self-validating. Upon fusion, the evolution of a gas (chloromethane) will be immediately apparent[7].
Completion: Hold the mixture at 150°C for exactly three hours. The cessation of gas evolution indicates the consumption of the methoxy substrate.
Validation (Analytical): Cool the melt to 80°C and sample for LC-MS. The reaction is deemed complete when the mass shifts from M/Z = 171.0 to the target pyridinol mass.
Protocol 3: Bicyclic Ring Formation and Automated Amide Coupling
Once the 2-amino-5-nitropyridin-3-ol is isolated, it is subjected to cyclization (e.g., forming a pyrido[3,2-b][1,4]oxazine ring) and the nitro group is reduced to an amine using palladium on carbon (Pd/C) under an H₂ atmosphere[7]. The final step is an automated parallel amide coupling to generate the TRPV1 antagonist library[9].
Step-by-Step Methodology:
Acyl Chloride Generation: Dissolve the target benzoic acid derivative (2 mmol) in anhydrous chloroform (15 mL) and treat with thionyl chloride (20 mmol). Reflux for 15 minutes, then remove solvents under vacuum to yield the highly reactive acyl chloride[9].
Coupling: Dissolve the acyl chloride in 4 mL of anhydrous chloroform and add it to the bicycloheteroaryl amine derived from the scaffold.
Purification: Isolate the final amide derivatives using standard preparative HPLC[8].
Fig 2. Step-by-step synthetic workflow for TRPV1 antagonists from a nitropyridine scaffold.
Structure-Activity Relationships & Quantitative Data
The ultimate goal of utilizing the 3-methoxy-5-nitropyridin-2-amine scaffold is to achieve a separation between analgesic efficacy and hyperthermic liability. The table below summarizes the aggregated SAR data comparing first-generation antagonists with the peripherally restricted analogs derived from this scaffold chemistry.
Table 2: Comparative In Vitro & In Vivo Activity of TRPV1 Antagonists
Note: IC₅₀ values are typically quantified using FLIPR calcium influx assays or whole-cell patch-clamp electrophysiology on HEK-293 cells expressing the TRPV1 channel.
Conclusion
The rational design of ion-channel ligands requires a delicate balance between target affinity and pharmacokinetic distribution. The 3-methoxy-5-nitropyridin-2-amine scaffold represents a highly versatile, chemically robust starting point for synthesizing peripherally restricted TRPV1 antagonists. By leveraging controlled SNAr amination and precise molten-salt ether cleavage, drug development professionals can construct complex, polar bicyclic systems that effectively block peripheral pain signals without triggering central hyperthermia.
References
Kelly, M. G., et al. "Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same." U.S. Patent Application Publication No. US 2006/0194801 A1. U.S. Patent and Trademark Office.
Kelly, M. G., et al. "Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same." U.S. Patent No. 7,576,099 B2. U.S. Patent and Trademark Office.
Kelly, M. G., et al. "Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same." U.S. Patent Application Publication No. US 2010/0004222 A1. U.S. Patent and Trademark Office.
Szallasi, A., et al. "TRPV1: A Target for Rational Drug Design." Pharmaceuticals (Basel). MDPI.
Tafesse, L., et al. "Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists." Journal of Medicinal Chemistry. PubMed.
Maroto, M., et al. "A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds." Scientific Reports. PMC.
NextSDS. "3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information." NextSDS Database.
Suzuki, Y., et al. "Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator." Chemical and Pharmaceutical Bulletin. J-Stage.
Sigma-Aldrich. "2-Amino-5-nitropyridin-3-ol | CAS 908248-27-1." Product Catalog.
Synthesis of 3-Methoxy-5-nitropyridin-2-amine: An Application Note and Protocol
Abstract This technical guide provides a comprehensive, in-depth protocol for the laboratory-scale synthesis of 3-Methoxy-5-nitropyridin-2-amine, a key intermediate in pharmaceutical and materials science research. The s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive, in-depth protocol for the laboratory-scale synthesis of 3-Methoxy-5-nitropyridin-2-amine, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the electrophilic nitration of 2-amino-3-methoxypyridine. This document outlines the detailed experimental procedure, the underlying reaction mechanism, critical safety protocols, and expected outcomes. The information is tailored for researchers, scientists, and drug development professionals, emphasizing both theoretical understanding and practical execution.
Introduction
3-Methoxy-5-nitropyridin-2-amine is a substituted pyridine derivative of significant interest as a building block in the synthesis of more complex molecules. The presence of three distinct functional groups—an amine, a methoxy group, and a nitro group—on the pyridine ring offers multiple avenues for further chemical modification. This versatility makes it a valuable precursor for the development of novel therapeutic agents and functional materials.
The synthesis of nitro-substituted pyridines is a fundamental transformation in organic chemistry. The described protocol focuses on the direct nitration of 2-amino-3-methoxypyridine, a common and effective method for introducing a nitro group onto an activated pyridine ring. Understanding the regioselectivity of this reaction is crucial for achieving the desired isomer and high purity.
The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of the pyridine ring. The reaction proceeds through the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2]
The role of sulfuric acid is twofold: it protonates the nitric acid, which then loses a molecule of water to form the nitronium ion, and it acts as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.[1]
The regioselectivity of the nitration is directed by the existing substituents on the pyridine ring. The amino (-NH₂) and methoxy (-OCH₃) groups are both activating, ortho-, para-directing groups. In this case, the nitration is expected to occur at the 5-position, which is para to the strongly activating amino group and ortho to the methoxy group.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of similar pyridine derivatives.[3][4]
Materials and Reagents
Reagent/Material
Grade
Supplier
2-amino-3-methoxypyridine
≥98%
Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)
95-98%
ACS Reagent Grade
Fuming Nitric Acid (HNO₃)
≥90%
ACS Reagent Grade
Deionized Water (H₂O)
Concentrated Ammonia (NH₄OH)
28-30%
ACS Reagent Grade
Ice
Equipment
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
Ice-water bath.
Büchner funnel and flask.
Standard laboratory glassware.
Personal Protective Equipment (PPE): acid-resistant gloves, lab coat, safety goggles, and a face shield.
Step-by-Step Procedure
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice-water bath to maintain a temperature below 10°C. This process is highly exothermic.[1]
Dissolution of Starting Material: In the three-necked round-bottom flask, dissolve 2-amino-3-methoxypyridine in concentrated sulfuric acid. Cool the resulting solution to 0°C using an ice-water bath.
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-amino-3-methoxypyridine, ensuring the internal temperature does not exceed 10°C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20-25°C) for a specified duration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the product.
Neutralization and Isolation: Neutralize the acidic solution with concentrated ammonia until a precipitate forms. Filter the solid product using a Büchner funnel and wash it sequentially with cold deionized water.
Drying and Purification: Dry the collected solid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure 3-Methoxy-5-nitropyridin-2-amine.[3]
Process Visualization
Figure 1: Synthetic workflow for 3-Methoxy-5-nitropyridin-2-amine.
Safety and Handling
Extreme caution must be exercised throughout this procedure.
Corrosive and Oxidizing Agents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[5] Always handle these chemicals inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, safety goggles, and a face shield.[6][7]
Exothermic Reactions: The mixing of acids and the nitration reaction are highly exothermic. Strict temperature control is essential to prevent runaway reactions.[1] Always add acid to water or the reaction mixture slowly and with cooling.
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[6] Have a spill kit containing a suitable neutralizer, such as sodium bicarbonate, available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][8]
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous waste.
Expected Results and Characterization
Based on similar nitration reactions of substituted pyridines, a moderate to good yield of the desired product can be expected. The final product, 3-Methoxy-5-nitropyridin-2-amine, should be a solid at room temperature.
The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:
Melting Point: Determination of the melting point and comparison with literature values.
Spectroscopy:
¹H NMR: To confirm the proton environment of the substituted pyridine ring.
¹³C NMR: To identify all unique carbon atoms in the molecule.
FT-IR: To identify the characteristic functional groups (N-H, C-H, NO₂, C-O).
Mass Spectrometry: To determine the molecular weight of the compound.
Chromatography (HPLC/TLC): To assess the purity of the final product.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature after the initial addition.
Loss of product during work-up
Ensure complete precipitation by adding a sufficient amount of ice and neutralizing to the optimal pH. Use ice-cold water for washing the precipitate to minimize dissolution.
Formation of Byproducts
Over-nitration or side reactions
Maintain strict temperature control during the addition of the nitrating mixture. Avoid using a large excess of the nitrating agent.
Dark-colored Product
Decomposition of the product
Ensure the reaction temperature does not exceed the recommended limits. Purify the crude product by recrystallization, possibly with the addition of activated carbon.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of 3-Methoxy-5-nitropyridin-2-amine. By understanding the underlying reaction mechanism and adhering strictly to the safety precautions, researchers can successfully prepare this valuable chemical intermediate for further applications in drug discovery and materials science.
References
NextSDS. (n.d.). 3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information.
Application Note: Overcoming Deactivation and Steric Hindrance in Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 3-Methoxy-5-nitropyridin-2-amine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Advanced Catalysis, Substrate-Specific Optimization, and Mechanistic Troubleshooting Executive Summary The construction...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Focus: Advanced Catalysis, Substrate-Specific Optimization, and Mechanistic Troubleshooting
Executive Summary
The construction of complex heteroaryl architectures is a cornerstone of modern pharmaceutical development. However, certain building blocks present formidable barriers to standard cross-coupling methodologies. 3-Methoxy-5-nitropyridin-2-amine [1] is one such substrate. Acting as a highly deactivated, sterically hindered nucleophile, it routinely causes catalyst poisoning and stalled reactions under classical Buchwald-Hartwig conditions.
This application note dissects the mechanistic causality behind these failures and provides a rigorously validated, self-correcting protocol utilizing sterically demanding NHC or wide-bite-angle phosphine ligands to force the catalytic cycle to completion.
Substrate Profiling & Mechanistic Causality
As a Senior Application Scientist, I frequently encounter substrates that seemingly defy standard coupling conditions. 3-Methoxy-5-nitropyridin-2-amine acts as a "triple-threat" to palladium catalysis due to three distinct structural features:
Catalyst Poisoning via Chelation: The 2-aminopyridine motif is notorious for its ability to bind irreversibly to palladium centers. It forms highly stable, off-cycle amidopalladium or bis(amine) complexes that act as thermodynamic sinks, effectively shutting down the catalytic cycle[2][3].
Severe Electronic Deactivation: The 5-nitro group exerts a powerful electron-withdrawing effect via para-like resonance with the 2-amino group. This drastically reduces the nucleophilicity of the primary amine, severely impeding the amine coordination and deprotonation steps[4].
Steric Hindrance: The 3-methoxy group introduces significant steric bulk directly adjacent to the reacting amine, physically hindering the approach of the bulky Pd(II)-aryl intermediate[5].
Fig 1: Structural challenges of 3-Methoxy-5-nitropyridin-2-amine and targeted chemical solutions.
Catalyst Selection: Engineering the "Steric Push"
To successfully couple this deactivated aminopyridine, the catalyst must be explicitly designed to overcome the energy barrier of reductive elimination while resisting chelation.
The NHC Approach (Pd-PEPPSI-IPentCl):
The Pd-PEPPSI-IPentCl precatalyst has proven exceptionally capable of coupling free 2-aminopyridines[3][4]. The massive steric bulk of the 3-pentyl substituents on the NHC ligand physically prevents the 2-aminopyridine from adopting a bidentate chelation mode. Furthermore, this steric crowding artificially raises the ground-state energy of the Pd(II) amido intermediate. This provides a "steric push" that dramatically accelerates the rate-limiting reductive elimination step, expelling the product before catalyst degradation can occur[3].
The Phosphine Approach (Xantphos):
Alternatively, bidentate phosphine ligands with wide bite angles, such as Xantphos (~111°), can be employed. The wide bite angle enforces a distorted square planar geometry that brings the aryl and amido ligands into closer proximity, thereby facilitating reductive elimination[4][6].
The following table summarizes the optimization landscape for the coupling of 3-Methoxy-5-nitropyridin-2-amine with a standard aryl bromide (e.g., 4-bromotoluene). Note the stark difference in yield when transitioning from standard ligands to sterically demanding ones.
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene
90
< 5
Rapid catalyst death (Pd black); chelation poisoning.
2
Pd(OAc)₂ / XPhos
Cs₂CO₃
1,4-Dioxane
100
18
Stalled at Pd(II) intermediate; poor reductive elimination.
Note: Strong alkoxide bases (like NaOtBu) are avoided due to potential side reactions with the nitroaromatic moiety.
Validated Experimental Protocol
This protocol is designed as a self-validating system. Pay strict attention to the visual cues provided, as they are real-time indicators of mechanistic success or failure.
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Methoxy-5-nitropyridin-2-amine, the aryl bromide (if solid), Pd-PEPPSI-IPentCl, and Cs₂CO₃.
Self-Validating Check: Inspect the Cs₂CO₃. It must be a fine, free-flowing powder. Clumped base indicates moisture absorption, which will severely retard the deprotonation step and lead to hydrolysis side-reactions.
Step 2: Atmosphere Exchange (Schlenk Line)
Seal the tube with a rubber septum.
Connect to a Schlenk line. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.
Causality: Oxygen must be rigorously excluded. The Pd(0) active species is highly susceptible to oxidative degradation, which is exacerbated by the slow reaction kinetics of this deactivated amine[6].
Step 3: Solvent Addition & Heating
Add anhydrous, sparged 1,4-dioxane (and the aryl bromide, if liquid) via syringe.
Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.
Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm).
Step 4: Real-Time Reaction Monitoring
Visual Cue (Catalyst Activation): Upon reaching 100 °C, the reaction should transition to a dark, homogeneous-looking solution.
Visual Cue (Failure State): If a rapid precipitation of black particulate (Pd black) is observed within the first 30 minutes, this indicates premature catalyst decomposition. Halt the reaction and verify the integrity of your Schlenk technique and solvent dryness.
Step 5: Workup & Purification
After 16 hours, cool the reaction to room temperature.
Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues. Wash the pad with additional Ethyl Acetate (2 x 10 mL).
Concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the N-aryl-3-methoxy-5-nitropyridin-2-amine product.
References
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry (ACS) | 2
Application Note: Chemoselective Reduction of 3-Methoxy-5-nitropyridin-2-amine to 3-Methoxy-pyridine-2,5-diamine
Introduction and Strategic Context The reduction of nitro-heterocycles to their corresponding primary amines is a cornerstone transformation in pharmaceutical synthesis[1]. 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Context
The reduction of nitro-heterocycles to their corresponding primary amines is a cornerstone transformation in pharmaceutical synthesis[1]. 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) is a highly functionalized, electron-rich pyridine derivative. The targeted reduction of its C5-nitro group yields 3-methoxy-pyridine-2,5-diamine , a critical building block utilized in the development of complex therapeutics, including novel oxazine derivatives and kinase inhibitors targeting neurodegenerative diseases[2].
Working with this substrate presents unique mechanistic nuances. The pyridine ring is enriched by electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, which stabilizes the aromatic system against unwanted over-reduction but increases the basicity of the resulting diamine. This basicity can lead to catalyst poisoning or product sequestration during workup if the experimental conditions are not precisely calibrated.
Mechanistic Insights: The 6-Electron Transfer Pathway
The reduction of a nitro group to an amine is a complex, six-electron process that proceeds through a series of two-electron intermediates[1]. Understanding this causality is essential for troubleshooting incomplete reactions.
Nitro to Nitroso (2e⁻, 2H⁺): The initial reduction yields a highly reactive nitroso intermediate.
Nitroso to Hydroxylamine (2e⁻, 2H⁺): Rapid subsequent reduction forms the hydroxylamine species.
Hydroxylamine to Amine (2e⁻, 2H⁺): The final N-O bond cleavage is often the rate-limiting step. If the reaction is quenched prematurely or if hydrogen gas transfer is inefficient, the hydroxylamine intermediate will persist[1].
Figure 1: Six-electron direct hydrogenation pathway for nitro group reduction.
Comparative Methodology for Pyridine Systems
The choice of reduction methodology dictates both the efficiency of the conversion and the chemical selectivity[1]. Because 3-methoxy-5-nitropyridin-2-amine lacks halogen substituents (which are prone to hydrodehalogenation), catalytic hydrogenation is highly effective[3]. However, metal-mediated reductions remain vital alternatives for laboratories requiring bench-stable setups without pressurized hydrogen[4].
Reduction Method
Catalyst / Reagents
Chemoselectivity
Typical Yield
Scalability
Mechanistic Advantage
Catalytic Hydrogenation
10% Pd/C, H₂ (1-3 atm)
High (for halogen-free substrates)
>90%
Excellent
Atom-economical; avoids metal sludge; simple filtration workup[1][3].
Béchamp-Type Reduction
Fe powder, NH₄Cl, EtOH/H₂O
Excellent
80-85%
Good
Operates via single-electron transfer (SET); highly tolerant of complex functional groups[1][3].
Tin-Mediated Reduction
SnCl₂·2H₂O, EtOH
Moderate
75-80%
Poor (Toxic waste)
Mild acidic conditions; highly specific to -NO₂ groups on heterocycles[3][5].
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high trustworthiness and reproducibility in a drug development setting.
Protocol A: Catalytic Hydrogenation (Pd/C)
Rationale: Methanol is selected as the solvent because polar protic solvents stabilize the polar intermediates (nitroso and hydroxylamine) and facilitate the proton-coupled electron transfer required for the reduction[1].
Step-by-Step Methodology:
Preparation: To a flame-dried round-bottom flask or Parr hydrogenation vessel, add 3-Methoxy-5-nitropyridin-2-amine (1.0 equiv, e.g., 1.0 g, 5.91 mmol) and dissolve in anhydrous Methanol (20 mL).
Inert Atmosphere: Purge the solution with Nitrogen (N₂) gas for 5 minutes to displace oxygen and prevent catalyst ignition.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight, ~100 mg). Caution: Pd/C is pyrophoric; ensure the flask is strictly under N₂ during addition.
Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen (H₂) gas. Repeat this cycle three times. Maintain the reaction under an H₂ atmosphere (balloon pressure or 30-50 psi in a Parr shaker) at room temperature for 4 to 12 hours[3].
Self-Validating Monitoring: Monitor the reaction via LC-MS. The disappearance of the parent mass
[M+H]+=170.1
and the appearance of the product mass
[M+H]+=140.1
indicates completion. The absence of a
156.1
mass confirms that the hydroxylamine intermediate has been fully consumed.
Workup: Purge the flask with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot Methanol (3 × 15 mL) to ensure the highly polar diamine product is not trapped in the catalyst matrix.
Isolation: Concentrate the filtrate in vacuo to afford 3-methoxy-pyridine-2,5-diamine.
Figure 2: Validated experimental workflow for Pd/C-catalyzed hydrogenation.
Rationale: For laboratories lacking specialized hydrogenation equipment, the Fe/NH₄Cl system provides a robust alternative. It operates via sequential single-electron transfers from the iron surface to the nitro group[1]. Ammonium chloride serves as a mild proton source, preventing the over-acidification that could protonate the resulting basic pyridine diamine and trap it in the aqueous phase[3].
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-Methoxy-5-nitropyridin-2-amine (1.0 equiv) in a solvent mixture of Ethanol and Water (4:1 v/v, 0.2 M concentration).
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) to the suspension[1][3].
Thermal Activation: Heat the vigorously stirred mixture to 80 °C (reflux) for 2 to 4 hours.
Self-Validating Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM, UV detection). The highly polar diamine product will appear at a significantly lower
Rf
value compared to the starting nitro compound.
Workup: Cool the mixture to room temperature. Filter the iron sludge through a pad of Celite. Critical Step: The basic diamine readily adsorbs onto the iron oxide sludge. Wash the Celite pad exhaustively with hot Ethyl Acetate (3 × 20 mL) and a small amount of Methanol.
Isolation: Concentrate the filtrate to remove Ethanol. Partition the remaining aqueous layer with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target diamine.
References
Common Organic Chemistry. "Nitro Reduction - Common Conditions." CommonOrganicChemistry, URL: [Link]
Royal Society of Chemistry. "Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis." Materials Advances, DOI: 10.1039/D5MA00711A, URL: [Link]
Wikipedia. "Reduction of nitro compounds." Wikipedia, URL: [Link]
Google Patents. "CA2851445A1 - Novel oxazine derivatives and their use in the treatment of disease.
Application Note: Derivatization of 3-Methoxy-5-nitropyridin-2-amine for Kinase Probe Development and Bioassays
Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Application: Synthesis of target-engagement probes (Biotinylated/Fluorescent) and PROTACs Introduction and Strategic Rationale The 2-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists
Application: Synthesis of target-engagement probes (Biotinylated/Fluorescent) and PROTACs
Introduction and Strategic Rationale
The 2-aminopyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding motif for kinase inhibitors targeting ALK2, JAK, and BTK . Within this chemical space, 3-methoxy-5-nitropyridin-2-amine serves as a highly versatile building block.
From a Structure-Activity Relationship (SAR) perspective, the 3-methoxy group locks the molecule into a specific conformation, often projecting into hydrophobic pockets or forming water-mediated hydrogen bonds with catalytic lysine residues . Conversely, the 5-position typically points outward toward the solvent-exposed channel of the kinase domain. This spatial orientation makes the 5-position the optimal vector for derivatization—allowing scientists to attach bulky bioassay tags (e.g., fluorophores, biotin) or E3-ligase recruiting linkers (for PROTACs) without disrupting the core binding affinity of the 2-aminopyridine motif .
Physicochemical Properties of the Starting Material
A common pitfall in assay development is attempting to directly conjugate standard N-hydroxysuccinimide (NHS) ester probes to aminopyridines. The C2-amino group of 3-methoxy-5-nitropyridin-2-amine is highly deactivated due to its conjugation with the electron-withdrawing pyridine nitrogen and the para-nitro group.
To functionalize this scaffold, we must first reduce the 5-nitro group to a 5-amino group. This generates a 2,5-diamino-3-methoxypyridine intermediate.
The Regioselectivity Principle: The newly formed C5-amine is a standard aromatic amine (aniline-like), whereas the C2-amine remains severely deactivated and sterically hindered by the adjacent 3-methoxy group. This electronic disparity allows for regioselective functionalization at the C5 position without the need for complex protecting-group chemistry.
However, because aromatic amines are poorer nucleophiles than aliphatic amines, traditional aqueous NHS-ester bioconjugation often fails due to competitive hydrolysis of the ester . To achieve high-yield derivatization, we bypass NHS esters and utilize anhydrous peptide coupling chemistry (HATU/DIPEA) with carboxylic acid-bearing probes.
Table 1: Optimization of C5-Amine Functionalization
Coupling Strategy
Reagents & Solvent
Yield (%)
Regioselectivity (C5 vs C2)
Causality / Observation
Aqueous NHS Ester
Biotin-NHS, Buffer (pH 8.3)
< 15%
Poor
NHS ester hydrolyzes faster than the aromatic amine can react.
EDC / Sulfo-NHS
Biotin-COOH, MES (pH 6.0)
25%
Moderate
Sluggish kinetics; side reactions observed.
Acid Chloride
Biotin-COCl, DCM / TEA
60%
Low
Highly reactive, but leads to C2/C5 di-acylation.
Uronium Coupling
Biotin-COOH, HATU, DIPEA, DMF
> 85%
Excellent (>99%)
Anhydrous conditions prevent hydrolysis; highly selective for C5.
Derivatization Workflow
Regioselective derivatization workflow of 3-methoxy-5-nitropyridin-2-amine for bioassay probes.
Experimental Protocols
The following protocols represent a self-validating system. Step 1 generates the reactive nucleophile, Step 2 attaches the bioassay tag, and Step 3 validates the construct.
Protocol 1: Chemoselective Catalytic Hydrogenation of the 5-Nitro Group
Objective: Convert the C5-nitro group to a reactive C5-amine.
Preparation: In a flame-dried round-bottom flask, dissolve 3-methoxy-5-nitropyridin-2-amine (1.0 mmol, 169 mg) in anhydrous Methanol (10 mL).
Catalyst Addition: Purge the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%, ~106 mg). Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is strictly under Argon during addition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir the suspension vigorously at room temperature for 4–6 hours.
Monitoring: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The nitro compound (yellow) will convert to the diamino product (colorless to pale pink).
Workup: Purge the flask with Argon to remove residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess Methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield 2,5-diamino-3-methoxypyridine. Use immediately in Protocol 2 to prevent air oxidation of the electron-rich diamine.
Protocol 2: Regioselective Amidation using HATU
Objective: Attach a carboxylic acid-functionalized probe (e.g., Biotin-PEG4-COOH) selectively to the C5-amine.
Activation: In a dry vial, dissolve Biotin-PEG4-COOH (1.05 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol). Stir for 10 minutes at room temperature to form the active OAt-ester.
Coupling: Dissolve the freshly prepared 2,5-diamino-3-methoxypyridine (1.0 mmol) from Protocol 1 in anhydrous DMF (2 mL) and add it dropwise to the activated probe solution.
Reaction: Stir the mixture at room temperature for 12 hours under Argon. The deactivated C2-amine will remain unreacted, ensuring strict regioselectivity.
Purification: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC to yield the pure C5-derivatized probe.
Protocol 3: Target Engagement Bioassay (TR-FRET)
Objective: Validate the binding of the newly synthesized biotinylated probe to the target kinase.
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35, and 1 mM EGTA.
Reagent Assembly: In a 384-well microplate, combine:
5 nM of the target Kinase (e.g., ALK2 or BTK) tagged with a Europium (Eu) anti-tag antibody.
10 nM Streptavidin-Terbium (Tb) or Streptavidin-d2 (fluorophore).
Titrated concentrations of the Biotinylated 2-aminopyridine probe (from 10 µM down to 0.1 nM).
Incubation: Incubate the plate at room temperature for 60 minutes to allow the biotinylated probe to bind the kinase, bringing the Europium and Terbium/d2 into close proximity.
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) to determine the
Kd
of the derivatized probe.
References
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase. Molecules (MDPI).
URL:[Link]
Method
Application Note: 3-Methoxy-5-nitropyridin-2-amine as a Privileged Scaffold in Heterocyclic Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols Executive Overview In the landscape of targeted therapeutics, specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Document Type: Technical Application Note & Validated Protocols
Executive Overview
In the landscape of targeted therapeutics, specifically kinase inhibitors and ion-channel modulators, fused bicyclic heteroaromatics (such as imidazo[4,5-b]pyridines and oxazolo[4,5-b]pyridines) serve as critical hinge-binding motifs [1]. The synthesis of these complex bicycles relies heavily on highly functionalized monocyclic precursors. 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) has emerged as a premier building block for these architectures [2].
This application note details the physicochemical profiling, strategic rationale, and validated synthetic protocols for utilizing 3-methoxy-5-nitropyridin-2-amine. By mastering the orthogonal reactivity of its three functional groups (amino, methoxy, and nitro), medicinal chemists can rapidly generate diverse libraries of bioactive heterocycles.
Physicochemical & Safety Profiling
Understanding the baseline properties and handling requirements of 3-methoxy-5-nitropyridin-2-amine is critical for process safety and reaction optimization. The electron-withdrawing nitro group significantly lowers the pKa of the 2-amino group, rendering it less basic than a standard aminopyridine.
Table 1: Chemical Identity and Physical Properties
Requires handling in a certified fume hood with proper PPE (nitrile gloves, lab coat).
Skin Irritation
H315
Direct contact causes local inflammation.
Eye Irritation (Category 2A)
H319
Wear safety goggles; risk of severe ocular irritation.
STOT SE 3
H336
May cause drowsiness or dizziness upon inhalation of dust/vapors.
Strategic Rationale in Drug Design
The utility of 3-methoxy-5-nitropyridin-2-amine lies in the orthogonal reactivity of its substituents, which allows for sequential, regioselective transformations without the need for cumbersome protecting-group chemistry.
The Nitro Group (Position 5): Acts as a highly stable, electron-withdrawing "masked amine." During electrophilic functionalizations or harsh coupling reactions elsewhere on the molecule, the nitro group deactivates the pyridine ring, preventing unwanted side reactions. Once the structural framework is established, it can be cleanly reduced to yield a nucleophilic amine for further derivatization or cyclization.
The Methoxy Group (Position 3): Serves a dual purpose. In its intact form, it acts as a steric director and a hydrogen-bond acceptor in the binding pockets of target proteins (e.g., kinase hinge regions). Alternatively, it can be selectively demethylated to reveal a 3-hydroxyl group, setting the stage for condensation into oxazolo[4,5-b]pyridines [1].
The Amino Group (Position 2): While deactivated by the para-nitro group, it remains sufficiently nucleophilic to participate in condensation reactions or can be converted into a halide via Sandmeyer chemistry for cross-coupling.
Synthetic Divergence Workflow
The following diagram illustrates how this single scaffold diverges into two distinct classes of privileged pharmacophores depending on the chosen synthetic pathway.
Figure 1: Synthetic divergence of 3-methoxy-5-nitropyridin-2-amine into distinct heterocyclic drug classes.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and the specific Quality Control (QC) checkpoints required to verify success before proceeding.
Protocol A: Synthesis of 3-Methoxy-5-nitropyridin-2-amine via SNAr [1]
Objective: Convert 2-chloro-3-methoxy-5-nitropyridine to the title amine.
Causality & Rationale: The strongly electron-withdrawing nitro group at position 5 and the electronegative ring nitrogen synergistically deplete electron density at the 2-position. This highly activates the C2-Cl bond for Nucleophilic Aromatic Substitution (SNAr) by ammonia. Ethanol is chosen as the solvent to ensure the solubility of the starting material while remaining miscible with aqueous ammonium hydroxide.
Step-by-Step Procedure:
Setup: In a 250 mL heavy-walled sealed pressure tube, suspend 2-chloro-3-methoxy-5-nitropyridine (0.50 g, 2.65 mmol) in absolute ethanol (20 mL).
Reagent Addition: Add concentrated aqueous ammonium hydroxide (5 mL, ~100 mmol). Note: A large excess of ammonia drives the equilibrium and prevents competitive hydrolysis of the chloride to a pyridone.
Reaction: Seal the tube securely. Heat the mixture to 80°C behind a blast shield and stir vigorously for 16 hours (overnight).
Workup: Cool the vessel completely to room temperature before unsealing. Concentrate the mixture in vacuo to remove ethanol and excess ammonia.
Extraction: Partition the resulting residue between ethyl acetate (50 mL) and water (20 mL). Extract the aqueous layer with an additional 25 mL of ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Self-Validation (QC):
LC-MS: Look for the complete disappearance of the starting material mass (m/z ~188) and the appearance of the product mass [M+H]⁺ at m/z 170.
Visual: The product typically presents as a yellow/orange solid due to the push-pull chromophore system (amino donor, nitro acceptor).
Figure 2: Logical progression of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Protocol B: Chemoselective Demethylation to 2-Amino-5-nitropyridin-3-ol [1]
Objective: Cleave the methyl ether to reveal a 3-hydroxyl group for subsequent oxazolo-ring formation.
Causality & Rationale: Standard demethylation reagents (like BBr₃) can be overly harsh and may interact unpredictably with the nitro group or the basic pyridine nitrogen. Molten pyridine hydrochloride at 150°C provides a highly concentrated, mildly acidic, and nucleophilic environment. The protonated pyridine ring activates the ether oxygen, while the chloride ion acts as a nucleophile to attack the sterically unhindered methyl group, releasing volatile chloromethane gas.
Step-by-Step Procedure:
Setup: In a 500 mL round bottom flask, combine 3-methoxy-5-nitropyridin-2-amine (0.300 g, 1.77 mmol) and solid pyridine hydrochloride (8.8 g, 76 mmol).
Fusion: Heat the solid mixture to 150°C under an inert atmosphere (N₂ or Ar). The solids will fuse into a melt.
Observation: Monitor for the evolution of gas (chloromethane). Maintain heating at 150°C for 3 hours.
Workup: Cool the mixture to 80°C (do not let it solidify completely before adding solvent) and carefully quench with water to dissolve the excess pyridine hydrochloride. Extract the product into a suitable organic solvent (e.g., EtOAc or 10% MeOH/DCM).
Self-Validation (QC):
LC-MS: Confirm the mass shift from [M+H]⁺ 170 to [M+H]⁺ 156.
¹H-NMR: Verify the complete disappearance of the sharp singlet at ~3.9 ppm corresponding to the methoxy protons.
Protocol C: Nitro Reduction to 2,5-Diamino-3-methoxypyridine
Objective: Unmask the 5-amino group to generate an ortho-diamine equivalent (via the 2-amino group) or a para-diamine system for kinase inhibitor synthesis.
Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly chemoselective for nitro groups in the presence of aryl ethers. The methoxy group remains untouched. Methanol is used as a solvent because it efficiently dissolves both the starting material and the highly polar diamine product.
Step-by-Step Procedure:
Setup: Dissolve 3-methoxy-5-nitropyridin-2-amine (1.0 g, 5.9 mmol) in anhydrous methanol (30 mL) in a hydrogenation flask.
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a stream of nitrogen to prevent ignition of methanol vapors.
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.
Workup: Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the used Pd/C dry out on the filter paper; keep it wet with solvent to prevent fires.
Isolation: Concentrate the filtrate in vacuo to yield the diamine.
Self-Validation (QC):
Color Change: The bright yellow/orange color of the nitro compound will fade to a pale tan/colorless solution as the push-pull chromophore is destroyed.
Stability Note: The resulting 2,5-diamino-3-methoxypyridine is highly susceptible to air oxidation. It should be used immediately in the next synthetic step (e.g., condensation with an aldehyde) or stored under strict inert atmosphere at -20°C.
References
Kelly, M. G., et al. (2006). Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. U.S. Patent Application Publication No. US20060194801A1. Google Patents.
NextSDS Database. (n.d.). 3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information. NextSDS. Available at:[Link]
Application
Application Note: HPLC Method Development and Validation for the Purity Analysis of 3-Methoxy-5-nitropyridin-2-amine
Executive Summary 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) is a highly functionalized pyridine derivative utilized as a critical intermediate in the synthesis of small-molecule pharmaceuticals[1]. Ensuring the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) is a highly functionalized pyridine derivative utilized as a critical intermediate in the synthesis of small-molecule pharmaceuticals[1]. Ensuring the chemical purity of this starting material is paramount, as structurally similar impurities—such as positional isomers or unreacted precursors—can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
This application note details the development, mechanistic rationale, and validation of a stability-indicating reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is designed as a self-validating system, incorporating strict system suitability criteria to ensure day-to-day reliability, and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].
Scientific Rationale & Method Development
Overcoming Aminopyridine Peak Tailing
The chromatographic analysis of aminopyridines frequently suffers from severe peak tailing in RP-HPLC[3]. This phenomenon is primarily driven by secondary ion-exchange interactions between the basic amine functionality of the analyte and residual, unreacted silanol groups (Si-O⁻) on the silica-based stationary phase[3]. To mitigate this, a high-purity, end-capped C18 column was selected. End-capping chemically blocks active silanols, significantly improving peak symmetry for basic compounds and ensuring reproducible integration.
Mobile Phase pH and pKa Considerations
The basicity of the pyridine nitrogen and the exocyclic amine is heavily influenced by the ring substituents. While unsubstituted 2-aminopyridine has a pKa of 6.86[4], the introduction of a strongly electron-withdrawing nitro group at the 5-position drastically reduces the electron density of the ring, dropping the predicted pKa of 2-amino-5-nitropyridine to approximately 2.82[5]. The addition of the electron-donating 3-methoxy group slightly counteracts this, yielding an estimated pKa near 3.0.
Operating at a mobile phase pH of ~2.0 ensures the analyte remains in its fully protonated state (pH < pKa). While protonated amines typically exhibit poor retention on reversed-phase columns due to high polarity, the use of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose. First, it completely suppresses the ionization of surface silanols, eliminating the primary cause of peak tailing[3]. Second, the lipophilic trifluoroacetate anion acts as an ion-pairing reagent, forming a neutral, hydrophobic complex with the protonated aminopyridine, thereby ensuring adequate retention and separation on the C18 stationary phase[3].
Detector Wavelength Selection
Nitroaromatic and pyridine rings possess strong chromophores. UV detection at 254 nm provides universal detection for aromatic impurities, while 280 nm offers higher specificity for the conjugated aminopyridine system, minimizing baseline drift during gradient elution.
Experimental Protocols
The following self-validating protocol ensures that any system drift or column degradation is immediately flagged prior to sample analysis.
Mobile Phase A: Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B: Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
Step 2: Diluent Preparation
Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile to serve as the sample diluent.
Step 3: Standard and Sample Preparation
System Suitability Standard: Accurately weigh 25.0 mg of 3-Methoxy-5-nitropyridin-2-amine reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume (Final Concentration: 0.5 mg/mL).
Sample Preparation: Weigh 25.0 mg of the test sample into a 50 mL volumetric flask, dissolve, and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
Inject a blank (Diluent) to verify baseline stability and confirm the absence of ghost peaks.
Inject the System Suitability Standard six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak area, theoretical plates (N), and tailing factor (Tf). Proceed only if criteria are met.
Inject the test samples in duplicate.
Bracket the sequence with a standard injection every 10 samples and at the end of the run to ensure system drift remains within acceptable limits (± 2.0% deviation).
Method Validation Summary
The method was rigorously validated for specificity, linearity, accuracy, precision, and sensitivity according to the ICH Q2(R2) global framework for analytical procedures[2].
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Typical Results (Simulated)
System Suitability: %RSD (n=6)
≤ 2.0%
0.45%
System Suitability: Tailing Factor
≤ 1.5
1.12
System Suitability: Resolution
> 2.0 (from nearest impurity)
3.4
Linearity (Range: 25% to 150%)
R² ≥ 0.999
0.9998
Accuracy (Recovery)
98.0% – 102.0%
99.5% ± 0.6%
Limit of Detection (LOD)
Signal-to-Noise (S/N) ≥ 3
0.05 µg/mL
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) ≥ 10
0.15 µg/mL
Workflow Visualization
Caption: HPLC method development and ICH Q2(R2) validation workflow for aminopyridine purity.
References
[2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu. 2
[3] Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.3
Application Notes and Protocols for the Crystallization of Aminopyridine Derivatives
Introduction Aminopyridine derivatives are a cornerstone in medicinal chemistry and materials science, serving as pivotal intermediates and active pharmaceutical ingredients (APIs) in a multitude of applications, includi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Aminopyridine derivatives are a cornerstone in medicinal chemistry and materials science, serving as pivotal intermediates and active pharmaceutical ingredients (APIs) in a multitude of applications, including the development of drugs for neurological disorders and as building blocks for novel functional materials.[1][2] The efficacy and safety of these compounds are intrinsically linked to their purity. Therefore, robust and efficient purification methodologies are paramount during the research, development, and manufacturing stages.
Crystallization stands out as a powerful and widely employed technique for the purification of solid compounds, offering the potential to yield materials of exceptionally high purity and with desired physical properties, such as crystal habit and particle size distribution.[3][4] The selection of an appropriate crystallization strategy is critical, as it directly impacts yield, purity, and the polymorphic form of the final product.[3] This guide provides a comprehensive overview of scientifically-grounded techniques and detailed protocols for the successful crystallization of aminopyridine derivatives, tailored for researchers, scientists, and professionals in drug development.
Fundamental Principles of Crystallization
A successful crystallization process hinges on the controlled generation of a supersaturated solution, from which the solute molecules can self-assemble into a well-ordered crystal lattice. This process can be conceptually divided into two key stages: nucleation and crystal growth.
Supersaturation : This is the thermodynamic driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than can be held at equilibrium under the given conditions (e.g., temperature, solvent composition). Supersaturation can be achieved by various means, such as cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.
Nucleation : This is the initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. Nucleation can be either primary (spontaneous formation of nuclei) or secondary (induced by existing crystals). The rate of nucleation is a critical parameter that influences the final crystal size distribution.
Crystal Growth : Once stable nuclei have formed, they grow by the successive addition of solute molecules from the supersaturated solution onto their surfaces. The rate of crystal growth, relative to the rate of nucleation, determines the final size and quality of the crystals.
Several factors can profoundly influence the outcome of a crystallization experiment, including the choice of solvent, the rate of temperature change, the pH of the solution, and the presence of impurities.[3][5][6]
Solvent Selection: A Strategic Approach
The choice of solvent is arguably the most critical parameter in developing a successful crystallization process.[6] The ideal solvent for the crystallization of an aminopyridine derivative should exhibit the following characteristics:
High solubility of the compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is the cornerstone of cooling crystallization, allowing for high recovery of the purified product upon cooling.[7][8]
The "like dissolves like" principle is a useful starting point. Aminopyridines are polar molecules and tend to be more soluble in polar solvents.[8]
The solvent should be chemically inert with respect to the aminopyridine derivative.
The solvent should be easily removable from the purified crystals (e.g., have a relatively low boiling point).
The solvent should be non-toxic, environmentally friendly, and cost-effective , especially for large-scale applications.
The following table provides a summary of commonly used solvents for the crystallization of aminopyridine derivatives:
Solvent
Polarity
Suitability for Aminopyridine Derivatives
Notes
Water
High
Good for many aminopyridine salts. Can lead to hydrate formation.[5]
The pH of the aqueous solution is a critical parameter.[5]
Ethanol
High
A versatile solvent for many aminopyridine derivatives.[3][5]
Often used in combination with an anti-solvent.
Methanol
High
Similar to ethanol, good for polar aminopyridines.[3][9]
Can form solvates.
Isopropanol
Medium
Good for compounds with intermediate polarity. Can also be used as an anti-solvent.[5]
Lower solubility compared to ethanol.
Acetonitrile
Medium
A good choice for less polar derivatives and can act as an anti-solvent.[3][5]
Less likely to form solvates.
Acetone
Medium
Can be used as a "good" solvent in anti-solvent crystallization.[9]
Highly volatile.
Toluene
Low
Typically used as an anti-solvent due to the low solubility of most aminopyridines.[5]
Effective for inducing precipitation.
Benzene
Low
Has been used for recrystallization of some aminopyridines.[10]
Use with caution due to toxicity.
Crystallization Techniques and Protocols
Cooling Crystallization
This is the most common crystallization technique and relies on the principle that the solubility of most organic compounds decreases with decreasing temperature.
Dissolution: In an appropriate flask, dissolve the crude aminopyridine derivative in the minimum amount of a suitable solvent at an elevated temperature (e.g., 60-80 °C). Stirring or sonication can aid dissolution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container. Slow cooling is essential for the formation of large, well-defined crystals.
Further Cooling: If no crystals form at room temperature, further cool the solution in an ice bath or a refrigerator to maximize the yield.
Crystal Collection: Collect the formed crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Anti-Solvent Crystallization
This technique is particularly useful when a suitable single solvent for cooling crystallization cannot be found. It involves the addition of a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent, which reduces the solubility of the compound and induces crystallization.[8][11][12]
Dissolution: Dissolve the crude aminopyridine derivative in a minimal amount of a "good" solvent in which it is highly soluble.
Anti-Solvent Addition: Slowly add the "poor" solvent (anti-solvent) dropwise to the stirred solution until a persistent cloudiness (turbidity) is observed. This indicates that the solution has become supersaturated.
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
Crystallization: Allow the solution to stand undisturbed. Crystals should form over time as the system equilibrates.
Crystal Collection and Washing: Collect the crystals by filtration and wash them with the anti-solvent.
Drying: Dry the purified crystals under vacuum.
Reactive Crystallization and Co-crystallization
For aminopyridine derivatives that are difficult to crystallize directly, reactive crystallization can be a powerful alternative. This involves the in-situ formation of a salt or a co-crystal with a suitable co-former, which may have more favorable crystallization properties.[13][14][15] The basic amino group of the pyridine ring readily reacts with acids to form salts, which often exhibit different solubility profiles and crystal packing arrangements compared to the free base.
Slow Evaporation
This is a simple technique that is often used for obtaining high-quality single crystals for X-ray diffraction analysis. It is generally not suitable for large-scale purification due to the longer time required and potential for lower yields.
Application Note: Scale-Up Synthesis and Process Optimization of 3-Methoxy-5-nitropyridin-2-amine
Introduction & Mechanistic Rationale The compound 3-Methoxy-5-nitropyridin-2-amine is a critical intermediate in the development of advanced pharmaceutical agents, most notably in the synthesis of MALT1 (Mucosa-Associate...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The compound 3-Methoxy-5-nitropyridin-2-amine is a critical intermediate in the development of advanced pharmaceutical agents, most notably in the synthesis of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors[1] and novel ion-channel ligands[2].
The synthesis of this intermediate relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) . The starting material, 2-chloro-3-methoxy-5-nitropyridine, features a highly electrophilic C2 carbon. This electrophilicity is driven by the strongly electron-withdrawing nitro group at the C5 position, which stabilizes the anionic Meisenheimer complex intermediate via resonance. While the C3-methoxy group provides slight steric hindrance, the overwhelming para-activation from the nitro group ensures that the C2-chloride acts as an excellent leaving group when attacked by an ammonia nucleophile.
Process Safety and Scale-Up Causality (E-E-A-T)
Scaling this reaction from a benchtop sealed tube[2] to a pilot-plant pressure reactor requires careful consideration of reaction kinetics, thermodynamics, and physical state changes:
Nucleophile & Solvent Selection: While anhydrous ammonia gas (NH3) can be used, handling it at scale requires specialized mass flow controllers. Using 28% aqueous ammonium hydroxide (NH4OH) is operationally simpler. Ethanol is selected as the co-solvent because it provides a homogenous reaction mixture at the target temperature (80 °C) and prevents unwanted transesterification side-reactions that could occur in mixed alcoholic solvents.
Pressure Management (Causality): Heating aqueous ammonia to 80 °C generates significant autogenous pressure due to the high vapor pressure of NH3. The reactor must be rigorously sealed. If the system is not sealed, the volatile ammonia will escape into the headspace and vent out, drastically dropping the nucleophile concentration and stalling the SNAr reaction.
Self-Validating Protocol: This protocol acts as a self-validating system. Physical validation occurs via pressure monitoring: a stable pressure curve indicates a sealed system with active nucleophile retention. Chemical validation is performed via LC-MS: the reaction is deemed complete only when the starting material peak (m/z ~188) is entirely replaced by the product peak (m/z = 160.0)[2].
Synthesis Workflow Diagram
Figure 1: Scale-up workflow for the SNAr amination of 2-chloro-3-methoxy-5-nitropyridine.
Quantitative Data & Scale-Up Parameters
To facilitate process transfer, the following table summarizes the transition from the literature bench-scale to an optimized 50-gram pilot scale.
Maintains ~40 volumes to control exotherm and solubility.
NH4OH Vol.
5 mL (100 mmol)
500 mL (10 mol)
Large excess drives SNAr kinetics to completion.
Temperature
80 °C
80 °C
Optimal thermal activation for Meisenheimer complex.
Reaction Time
Overnight (~16 h)
16 hours
Ensures >99% conversion; monitored via LC-MS.
Expected Yield
N/A
>88%
Efficient extraction and minimal side-product formation.
Step-by-Step Experimental Protocol
Equipment Required: 5 L Hastelloy or glass-lined pressure reactor (rated for at least 10 bar), rotary evaporator, standard filtration apparatus.
Step 1: Preparation & Charging
Ensure the 5 L pressure reactor is clean, dry, and pressure-tested.
Charge 50.0 g (0.265 mol) of 2-chloro-3-methoxy-5-nitropyridine into the vessel.
Step 2: Solvent & Nucleophile Addition
Add 2.0 L of absolute ethanol to the reactor. Stir at 200 rpm to suspend the solid starting material.
Carefully charge 500 mL of concentrated aqueous ammonium hydroxide (28-30% NH3)[2].
Critical Step: Immediately seal the reactor to prevent the loss of volatile ammonia.
Step 3: Heating & Reaction Monitoring
Ramp the internal temperature to 80 °C over 45 minutes.
Monitor the internal pressure (expect autogenous pressure buildup depending on headspace).
Hold the reaction at 80 °C with continuous stirring for 16 hours[2].
Validation: Draw a micro-aliquot via a high-pressure sampling valve (if available) or after cooling. Analyze via LC-MS. The reaction is complete when the m/z 188 peak is absent and the m/z 160 peak is dominant[2].
Step 4: Cooling & Concentration
Cool the reactor to 20 °C. Safely vent any residual pressure through an acid scrubber system to neutralize escaping ammonia gas.
Transfer the reaction mixture to a large-scale rotary evaporator.
Reduce the mixture in vacuo to remove the ethanol and excess ammonia, leaving an aqueous residue[2].
Step 5: Extraction & Isolation
Take up the resulting aqueous residue in 1.5 L of ethyl acetate (EtOAc)[2].
Transfer to a separatory funnel and wash the organic layer with brine (2 x 500 mL) to remove residual ammonium chloride salts.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 3-Methoxy-5-nitropyridin-2-amine as a solid.
References
Title: US20060194801A1 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same
Source: Google Patents
URL
Title: US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors
Source: Google Patents
URL
Application Note: Advanced Transition-Metal Catalysis and Directed Fluorination in the Synthesis of Next-Generation SDHI Fungicides
Introduction & Mechanistic Rationale The development of highly active fungicidal agents has increasingly relied on the precise architectural tuning of small molecules to inhibit specific metabolic pathways. Among the mos...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The development of highly active fungicidal agents has increasingly relied on the precise architectural tuning of small molecules to inhibit specific metabolic pathways. Among the most successful classes of modern agrochemicals are the Succinate Dehydrogenase Inhibitors (SDHIs), which include blockbuster active ingredients such as Fluxapyroxad and Bixafen[1].
SDHIs exert their fungicidal activity by binding to the ubiquinone-binding site (Q-site) of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain[2]. This targeted inhibition disrupts the tricarboxylic acid (TCA) cycle and halts cellular respiration, leading to severe energy depletion and the cessation of fungal growth, spore germination, and mycelial spread[2].
To achieve high binding affinity and metabolic stability, next-generation SDHIs utilize a bipartite structural design: a highly conserved pyrazole-4-carboxamide headgroup (often fluorinated to increase lipophilicity and target residence time) and a lipophilic biphenyl aniline tail[1]. The synthesis of these complex architectures demands robust, regioselective methodologies, primarily leveraging palladium-catalyzed cross-coupling and highly controlled amidation reactions.
Biochemical mechanism of SDHI fungicides blocking Complex II in the respiratory chain.
Structural Design & Causality in Synthesis
The synthesis of the biphenyl aniline core is the most critical and challenging phase of SDHI production. Historically, the Suzuki-Miyaura cross-coupling has been the industry standard, utilized in the massive-scale production of Boscalid's 2-(4-chlorophenyl)aniline core[1].
However, for next-generation SDHIs like Fluxapyroxad, the target core is 2-(3,4,5-trifluorophenyl)aniline[1]. The high degree of fluorination introduces significant electronic deactivation and instability in traditional boronic acid intermediates. Consequently, synthetic causality dictates a shift in methodology:
Negishi Cross-Coupling: The use of a trifluorophenylzinc species generated in situ from its corresponding Grignard reagent offers superior stability and reactivity when coupled with a 2-chloroaniline Schiff base[1].
Gomberg-Bachmann Radical Arylation: For compounds like Bixafen, an alternative approach utilizing aryl diazotates provides high regioselectivity and tolerates halogen substituents in the 4-position of the aniline, bypassing the need for organometallic intermediates entirely[3].
Following the assembly of the biphenyl core, the final SDHI is yielded via an amidation reaction with 3-difluoromethyl-1-methylpyrazole-4-carbonyl chloride[4].
Quantitative Data: Key SDHI Fungicides
The following table summarizes the structural variations and synthetic methodologies employed across three generations of SDHI fungicides.
Fungicide
Target Complex
Primary Coupling Methodology
Key Aniline Intermediate
Pathogen Spectrum
Fluxapyroxad
SDH (Complex II)
Negishi Cross-Coupling
2-(3,4,5-trifluorophenyl)aniline
Ascomycetes, Basidiomycetes
Bixafen
SDH (Complex II)
Gomberg-Bachmann Arylation
3',4'-dichloro-5-fluorobiphenyl-2-amine
Cereal leaf spot diseases
Boscalid
SDH (Complex II)
Suzuki-Miyaura Coupling
2-(4-chlorophenyl)aniline
Broad spectrum
Experimental Protocols: Synthesis of Fluxapyroxad
The following protocols outline a self-validating synthetic workflow for Fluxapyroxad, emphasizing the causality behind reagent selection and environmental controls.
General experimental workflow for the modular synthesis of pyrazole-carboxamide SDHIs.
Protocol A: Synthesis of the Biphenyl Aniline Core via Negishi Cross-Coupling
Causality & Rationale: Polyfluorinated aryl boronic acids are prone to protodeboronation. Utilizing a Negishi coupling with a trifluorophenylzinc intermediate ensures high nucleophilicity and prevents premature degradation of the fluorinated species[1]. The use of a Schiff base protects the free amine of the 2-chloroaniline during the organometallic coupling phase.
Materials:
3,4,5-Trifluorophenylmagnesium bromide (generated in situ)
Zinc chloride (ZnCl₂, anhydrous)
2-Chloroaniline Schiff base (protected intermediate)
Transmetalation: Under a strict nitrogen atmosphere, transfer the freshly prepared 3,4,5-trifluorophenylmagnesium bromide (1.2 eq) in anhydrous THF to a dry, round-bottom flask cooled to 0 °C. Slowly add a solution of anhydrous ZnCl₂ (1.25 eq) in THF to generate the highly reactive trifluorophenylzinc intermediate. Stir for 30 minutes at room temperature.
Catalyst Activation: In a separate nitrogen-flushed flask, dissolve the 2-chloroaniline Schiff base (1.0 eq) and the Pd(PPh₃)₄ catalyst (0.05 eq) in anhydrous THF.
Cross-Coupling: Transfer the organozinc solution dropwise into the aryl halide/catalyst mixture. Heat the reaction to 65 °C (reflux) and stir for 12 hours.
Validation Check: Monitor the disappearance of the aryl halide via GC-MS. The reaction is self-validating; the precipitation of magnesium/zinc salts indicates successful transmetalation and coupling.
Deprotection & Workup: Quench the reaction with saturated aqueous NH₄Cl. Perform an acidic hydrolysis (using dilute HCl) to cleave the Schiff base, releasing the free amine. Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(3,4,5-trifluorophenyl)aniline[1].
Protocol B: Amidation to Form the Pyrazole-Carboxamide Linkage
Causality & Rationale: The highly fluorinated biphenyl aniline is sterically hindered and weakly nucleophilic. To drive the reaction forward, the pyrazole-4-carboxylic acid is first converted to a highly reactive acyl chloride using oxalyl chloride[5]. Triethylamine (Et₃N) is employed as an acid scavenger to neutralize the generated HCl, preventing the protonation of the aniline nucleophile and ensuring high yields[5].
Materials:
2-(3,4,5-Trifluorophenyl)aniline (Intermediate from Protocol A, 1.0 eq)
Preparation: In a flame-dried flask under nitrogen, dissolve the 2-(3,4,5-trifluorophenyl)aniline (1.0 eq) in anhydrous DCM. Add Et₃N (2.0 eq) and cool the mixture to 0 °C using an ice bath[5].
Acylation: Dissolve the 3-(difluoromethyl)-1-methylpyrazole-4-carbonyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the aniline mixture over 15 minutes to control the exothermic reaction.
Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir continuously for 4–6 hours[5].
Validation Check: Monitor by Thin Layer Chromatography (TLC) using an Ethyl Acetate/Petroleum Ether gradient. The complete consumption of the aniline spot confirms reaction completion.
Purification: Quench the reaction with deionized water. Extract the aqueous phase with DCM (3 × 30 mL). Wash the combined organic phases with saturated brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure[5].
Crystallization: Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate (2:1, v/v) to yield pure Fluxapyroxad as a crystalline solid[5].
References
Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif - Journal of Agricultural and Food Chemistry (ACS Publications): [Link]
Application Note: Utilizing 3-Methoxy-5-nitropyridin-2-amine as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)
Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized modern medicinal chemistry by prioritizing the optimization of small, highly ligand-efficient molecules into potent clinical candidates[1]. This a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized modern medicinal chemistry by prioritizing the optimization of small, highly ligand-efficient molecules into potent clinical candidates[1]. This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for utilizing 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) [2] as a foundational scaffold in FBDD campaigns. Designed for researchers and drug development professionals, this guide bridges the gap between biophysical screening and structure-based synthetic elaboration.
Mechanistic Rationale for Scaffold Selection
In FBDD, the quality of the starting chemical space dictates the success of the fragment-to-lead (F2L) campaign[3]. 3-Methoxy-5-nitropyridin-2-amine is a highly functionalized, low-molecular-weight heterocycle that offers precise geometric control over its growth vectors[4].
Causality of Structural Features:
Pyridine Core: Provides a rigid, planar aromatic system capable of forming robust
π−π
stacking and edge-to-face interactions with aromatic residues in the target protein's binding pocket[5].
C2-Amine: Acts as a primary hydrogen bond donor and acceptor. Its proximity to the pyridine nitrogen creates a bidentate binding motif frequently observed in kinase hinge-binding inhibitors.
C3-Methoxy: Serves as a conformational locker. The steric bulk and stereoelectronic effects of the methoxy group restrict the rotation of adjacent substituents, reducing the entropic penalty upon target binding.
C5-Nitro (The Latent Vector): The nitro group is relatively inert under physiological screening conditions, preventing false-positive covalent adducts[6]. Crucially, it serves as a masked synthetic handle. Upon reduction to an amine, it provides a highly directional
C(sp2)−NH2
growth vector, allowing the fragment to be "grown" into adjacent sub-pockets via standard cross-coupling or amidation[7].
Physicochemical Profiling & Ro3 Compliance
To ensure high-quality chemical space, fragments must adhere to Astex’s "Rule of Three" (Ro3)[8]. 3-Methoxy-5-nitropyridin-2-amine perfectly aligns with these stringent physicochemical thresholds, ensuring high solubility and optimal ligand efficiency (LE)[6].
Physicochemical Parameter
Value
Astex Ro3 Threshold
Compliance Assessment
Molecular Weight (MW)
169.14 Da
≤
300 Da
Optimal
cLogP (Lipophilicity)
~0.9
≤
3
Optimal
Hydrogen Bond Donors
1 (-NH
2
)
≤
3
Optimal
Hydrogen Bond Acceptors
5 (N, O, NO
2
)
≤
3 (Relaxed to 5)
Acceptable
Rotatable Bonds
2
≤
3
Optimal
Polar Surface Area (PSA)
88.1 Ų
≤
90 Ų
Optimal
FBDD Workflow & Logical Relationships
The transition from a raw fragment library to a structurally validated lead compound requires a multi-tiered biophysical and chemical approach. The diagram below illustrates the critical path for processing 3-Methoxy-5-nitropyridin-2-amine.
FBDD workflow: SPR screening, X-ray validation, and synthetic elaboration of the fragment hit.
Self-Validating Experimental Protocols
Protocol A: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)
SPR is uniquely suited for FBDD because it detects the ultra-weak (high micromolar to millimolar) affinities typical of fragments while providing real-time kinetic data[9][10].
Step-by-Step Methodology:
Surface Preparation: Immobilize the target protein on a CM5 sensor chip via standard EDC/NHS amine coupling. Target a high immobilization density (3000–5000 Response Units, RU) to maximize the signal-to-noise ratio for the 169 Da fragment.
Self-Validating Reference: In a parallel flow cell, immobilize a reference protein (e.g., GST or a deactivated target mutant). All binding data must be double-referenced (Active Cell RU minus Reference Cell RU) to eliminate bulk refractive index shifts and non-specific binding[11].
DMSO Solvent Correction (Critical Step): Fragments are stored in 100% DMSO. Because DMSO has a significantly higher refractive index than aqueous buffer, a slight mismatch between the sample and running buffer will mask the fragment's binding signal[9]. Run a 5-point DMSO calibration curve (e.g., 2.5% to 3.5% DMSO) prior to fragment injection to mathematically correct for excluded volume effects.
Screening Execution: Inject 3-Methoxy-5-nitropyridin-2-amine at a single concentration of 500 µM. If the normalized RU exceeds the theoretical
Rmax
threshold, proceed to a multi-cycle kinetic dose-response (15.6 µM to 1 mM) to determine the
KD
[12].
Protocol B: Orthogonal Validation via X-ray Crystallography
Once SPR confirms binding, X-ray crystallography is required to map the exact binding mode and identify growth vectors[3].
Step-by-Step Methodology:
Crystal Soaking: Transfer apo-crystals of the target protein into a soaking drop containing the mother liquor supplemented with 20 mM of 3-Methoxy-5-nitropyridin-2-amine and 5% DMSO. Soak for 4 to 24 hours.
Self-Validating Control: Simultaneously soak a control crystal in mother liquor containing only 5% DMSO.
Data Processing & Causality: Solve the structure using molecular replacement. Compare the
Fo−Fc
difference map of the fragment-soaked crystal against the DMSO-only control. This ensures that the observed electron density at the binding site is unambiguously the fragment, rather than a solvent artifact or a perturbed water network[1].
With the binding mode established, the C5-nitro group is exploited as a highly directional growth vector to reach adjacent lipophilic or polar sub-pockets[13].
Step-by-Step Methodology:
Nitro Reduction (Vector Unmasking): Dissolve 3-Methoxy-5-nitropyridin-2-amine (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours at room temperature. Filter the mixture through a pad of Celite and concentrate in vacuo to yield the highly reactive 2,5-diamino-3-methoxypyridine intermediate. Mechanistic Note: Mild catalytic hydrogenation is chosen over harsh metal reductions (e.g., Fe/HCl) to prevent the unwanted cleavage of the methoxy group or over-reduction of the pyridine core.
Vector Growth (Amidation): React the newly formed C5-amine with a structure-based designed carboxylic acid (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF. Stir for 12 hours at room temperature.
Purification: Purify via preparative reverse-phase HPLC to isolate the elaborated lead compound. This single vector growth typically improves target affinity by 10- to 100-fold, transitioning the molecule from a millimolar fragment to a micromolar/nanomolar lead[14].
References
Chemical Substance Information: 3-methoxy-5-nitropyridin-2-amine (CAS 896161-12-9) . NextSDS Chemical Database. URL:[Link]
The 'rule of three' for fragment-based drug discovery: where are we now? Jhoti, H., Williams, G., Rees, D. et al. Nature Reviews Drug Discovery 12, 644 (2013). URL:[Link]
Fragment Screening by Surface Plasmon Resonance . Navratilova, I., & Hopkins, A. L. ACS Medicinal Chemistry Letters 1(1):44-48 (2010). URL:[Link]
Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding . Regnstrom, K., et al. PLoS ONE 8(7): e66879 (2013). URL:[Link]
Fragment-based drug discovery and its application to challenging drug targets . Essays in Biochemistry 61(5): 453–464 (2017). URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Application Note & Detailed Experimental Protocol
Introduction & Mechanistic Causality
Aminopyridines (e.g., 2-aminopyridine, 4-aminopyridine) are privileged pharmacophores ubiquitous in FDA-approved therapeutics. The functionalization of these scaffolds typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of halopyridines or transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination, Ir-catalyzed borylation).
However, monitoring these reactions presents unique analytical challenges. The Lewis basic nature of the pyridine nitrogen and the exocyclic amine often leads to catalyst poisoning, off-cycle intermediate formation, and unexpected kinetic induction periods. For example, during the Iridium-catalyzed borylation of aminopyridines, literature and real-time ReactIR monitoring have revealed that the initial N-borylation of the aminopyridine intermediate with pinacolborane (HBpin) can cause an unexpected 12-hour induction period, severely inhibiting the catalytic cycle[1].
To build a self-validating analytical system, process chemists must deploy orthogonal techniques: In-situ FTIR (ReactIR) for real-time kinetic tracking, Benchtop NMR for structural elucidation of transient organometallic species[2], and LC-MS/MS for absolute conversion and trace impurity quantification[3].
Integrated Analytical Modalities
To ensure scientific integrity and process robustness, relying solely on end-point analysis is insufficient. The causality behind experimental failures often lies in the transient states.
Table 1: Comparison of Analytical Modalities for Aminopyridine Reactions
Modality
Target Analyte / Species
Temporal Resolution
Key Mechanistic Insight
ReactIR (In-situ FTIR)
Functional groups, bulk conversion
Real-time (Seconds)
Identifies induction periods, off-cycle adducts, and precipitation events[1].
Tracks precatalyst activation (e.g., Ir-hydride formation) via hyperpolarization[2].
Mandatory Visualizations: Workflows and Pathways
To conceptualize the integration of these Process Analytical Technologies (PAT), the following diagrams map the experimental workflow and the mechanistic nodes where monitoring is critical.
Caption: Integrated PAT workflow combining ReactIR, NMR, and LC-MS for aminopyridine reactions.
Caption: Catalytic cycle of aminopyridine substitution highlighting critical monitoring nodes.
Experimental Protocols
Protocol A: Real-Time ReactIR Monitoring of Aminopyridine Functionalization
Objective: To identify kinetic bottlenecks and induction periods caused by off-cycle aminopyridine adducts.
Causality Note: Aminopyridines can act as bidentate or monodentate ligands, sequestering transition metals or reactive intermediates (like HBpin). ReactIR allows continuous monitoring of the N-H and C=N stretching frequencies to detect these transient off-cycle species[1].
Step-by-Step Methodology:
Probe Preparation: Insert a DiComp (Diamond) or SiComp ReactIR probe into a multi-neck reaction vessel. Purge the system with inert gas (Argon/N₂).
Background Collection: Collect a background spectrum of the anhydrous solvent (e.g., Toluene or THF) at the target reaction temperature (e.g., 80 °C).
Reagent Addition: Add the aminopyridine substrate (e.g., 5-Chloro-2-fluoropyridin-3-amine)[4] and base. Start continuous IR data collection (1 scan per 15 seconds, 8 cm⁻¹ resolution).
Catalyst Injection: Inject the catalyst/ligand complex. Mark this timepoint in the ReactIR software as
t0
.
Kinetic Profiling: Monitor the disappearance of the characteristic aminopyridine N-H stretch (typically ~3300-3400 cm⁻¹) and the appearance of the product C-N or C-C stretch.
Data Interpretation: If a plateau is observed immediately after
t0
(an induction period), extract an aliquot for Benchtop NMR to confirm the presence of an off-cycle intermediate[2]. For instance, replacing HBpin with B₂pin₂ can bypass N-borylation hold periods[1].
Protocol B: LC-MS/MS Method for Monitoring Buchwald-Hartwig Amination
Objective: To quantify conversion and track the formation of SNAr vs. cross-coupling products.
Causality Note: In highly functionalized halopyridines, SNAr (addition-elimination via a Meisenheimer complex)[5] can compete with Pd-catalyzed Buchwald-Hartwig amination. LC-MS/MS using Multiple Reaction Monitoring (MRM) provides the specificity required to distinguish these pathways and quantify trace genotoxic impurities[3].
Step-by-Step Methodology:
Sample Quenching: Withdraw a 10 µL aliquot from the reaction mixture. Immediately quench into 990 µL of cold Acetonitrile/Water (50:50 v/v) to halt the reaction.
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated Pd-black and inorganic salts (e.g., Cs₂CO₃ or NaOtBu)[4].
Chromatographic Separation: Inject 2 µL onto an XBridge C18 column (150 mm × 4.6 mm, 5 µm). Maintain the column compartment at 30 °C.
Gradient Elution: Use a mobile phase of 0.005 M ammonium formate (pH 9.0) (Mobile Phase A) and Acetonitrile (Mobile Phase B). The basic pH facilitates the protonation state of aminopyridines, improving peak shape and MS ionization[3].
Mass Spectrometry (MRM): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
Table 2: Typical LC-MS/MS Gradient and MRM Parameters
Time (min)
% Mobile Phase B
Flow Rate (mL/min)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
0.0
5
0.5
4-Aminopyridine
95.1
78.0
2.5
15
0.5
5-Chloro-2-fluoropyridin-3-amine
147.0
112.0
10.0
50
1.0
Buchwald-Hartwig Product
Substrate Dep.
Substrate Dep.
15.0
95
1.5
SNAr Byproduct
Substrate Dep.
Substrate Dep.
Note: Dwell times should be set to 200 milliseconds per transition for optimal data points across the chromatographic peak[3].
Conclusion
The successful functionalization of aminopyridines requires a deep understanding of their coordination chemistry. By deploying a self-validating PAT system—using ReactIR to uncover hidden induction periods and LC-MS/MS to confirm absolute conversion—researchers can systematically eliminate scale-up failures, optimize catalyst loadings, and ensure the high-purity synthesis of critical pharmaceutical intermediates.
References
Mettler-Toledo (mt.com). Details the use of ReactIR for real-time kinetic monitoring, revealing a 12-hour induction period in aminopyridine borylation.
BenchChem. Outlines standard protocols and mechanistic considerations for palladium-catalyzed cross-coupling of halopyridines.
High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine...
BenchChem. Details the SNAr addition-elimination mechanisms and Meisenheimer complex formation in halopyridines.
Reaction monitoring using SABRE-hyperpolarized benchtop (1 T)
Application Note: High-Throughput Solid-Phase Synthesis of N5-Functionalized 3-Methoxy-pyridine-2,5-diamines
Target Audience: Researchers, medicinal chemists, and drug development professionals. Scaffold: 3-Methoxy-5-nitropyridin-2-amine Introduction and Strategic Rationale The aminopyridine motif is a highly privileged scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Scaffold: 3-Methoxy-5-nitropyridin-2-amine
Introduction and Strategic Rationale
The aminopyridine motif is a highly privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding pharmacophore in kinase inhibitors and a key recognition element in GPCR ligands. The specific building block 3-methoxy-5-nitropyridin-2-amine offers a unique vector for diversification. However, the electron-withdrawing nature of the 5-nitro group severely deactivates the 2-amino position, making solution-phase derivatization prone to low yields and difficult purification.
To overcome these limitations, we have developed a robust, self-validating Solid-Phase Organic Synthesis (SPOS) workflow. By immobilizing the scaffold onto a 2-Chlorotrityl chloride (2-CTC) resin , we achieve three strategic advantages:
Regiocontrol: The extreme steric bulk of the trityl linker prevents over-alkylation or di-acylation of the 2-amino group.
Orthogonality: The 2-CTC linkage is highly acid-labile, allowing for final cleavage under mild conditions (5% TFA) that preserve the delicate 3-methoxy ether and newly formed amide bonds[1].
High-Throughput Capability: Immobilization allows the use of large excesses of reagents to drive sluggish reactions (like the initial loading and nitro reduction) to completion, with simple filtration replacing tedious chromatography.
Experimental Workflow
The following DOT diagram illustrates the logical progression of the solid-phase synthesis.
Caption: Solid-phase synthesis workflow for 3-methoxy-5-nitropyridin-2-amine derivatives.
Mechanistic Insights & Causality (E-E-A-T)
Resin Selection (2-CTC): Dichloromethane (DCM) is the traditional solvent for 2-CTC loading, though greener alternatives like 2-MeTHF are gaining traction[1]. We utilize a DCM/DMF mixture to ensure the polar aminopyridine scaffold remains fully solubilized during the critical immobilization step.
Nitro Reduction: Catalytic hydrogenation is impractical on solid support. Instead, we utilize Stannous Chloride Dihydrate (
SnCl2⋅2H2O
). This reagent reliably reduces solid-supported aromatic nitro groups to primary amines without cleaving the resin linkage[2].
Amide Coupling (DIC/OxymaPure): The newly formed 5-amino group is coupled with various carboxylic acids. We specifically mandate the use of DIC/OxymaPure over uronium salts (e.g., HATU or HBTU). Uronium reagents can react directly with the primary aromatic amine to form a stable, dead-end guanidino by-product. OxymaPure acts as a superior, non-explosive additive that forms a highly reactive ester intermediate, driving the acylation cleanly and safely[3].
Reagents and Materials
Reagent / Material
Function
Equivalents
Solvent
2-Chlorotrityl chloride resin (1.2 mmol/g)
Solid Support
1.0 eq
DCM
3-Methoxy-5-nitropyridin-2-amine
Scaffold
2.0 eq
DCM/DMF (1:1)
N,N-Diisopropylethylamine (DIPEA)
Base (Loading)
4.0 eq
DCM/DMF (1:1)
SnCl2⋅2H2O
Reducing Agent
10.0 eq
DMF
R-COOH (Various)
Diversity Input
3.0 eq
DMF
N,N'-Diisopropylcarbodiimide (DIC)
Coupling Activator
3.0 eq
DMF
OxymaPure
Coupling Additive
3.0 eq
DMF
Trifluoroacetic Acid (TFA)
Cleavage Cocktail
5% v/v
DCM
Step-by-Step Protocol: A Self-Validating System
Step 1: Scaffold Immobilization
Swelling: Weigh 1.0 g of 2-CTC resin into a fritted solid-phase reaction vessel. Swell in 10 mL of anhydrous DCM for 30 minutes. Drain.
Loading: Dissolve 2.0 eq of 3-methoxy-5-nitropyridin-2-amine and 4.0 eq of DIPEA in 10 mL of anhydrous DCM/DMF (1:1). Add to the resin.
Agitation: Shake at 40 °C for 24 hours. Causality: The elevated temperature and extended time compensate for the deactivated nature of the 2-amino group.
Capping: Add 1 mL of HPLC-grade methanol to cap unreacted trityl chloride sites. Shake for 30 minutes.
Washing: Drain and wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and MeOH (3 × 10 mL). Dry under vacuum.
QC Check: Cleave a 5 mg analytical aliquot with 5% TFA/DCM for 10 mins. Analyze via LC-MS to confirm scaffold attachment.
Step 2: Solid-Phase Nitro Reduction
Reagent Prep: Prepare a 2.0 M solution of
SnCl2⋅2H2O
in degassed DMF.
Reduction: Add 10 mL of the
SnCl2
solution to the resin. Shake at 80 °C for 8 hours under an argon atmosphere to prevent oxidation to the hydroxylamine[2].
Washing: Drain and wash extensively to remove tin salts: DMF (5 × 10 mL), 5% DIPEA in DMF (3 × 10 mL), DCM (3 × 10 mL).
Self-Validation: The resin will visibly transition from bright yellow (nitro) to pale brown (amine). Perform a Chloranil Test ; a dark green/blue color on the beads confirms the presence of the free aromatic amine.
Step 3: Amide Coupling via DIC/OxymaPure
Activation: In a separate vial, dissolve the desired carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in 5 mL DMF. Add DIC (3.0 eq) and pre-activate for 3 minutes[3].
Coupling: Add the activated mixture to the resin. Shake at room temperature for 4 hours.
Washing: Drain and wash with DMF (3 × 10 mL) and DCM (3 × 10 mL).
Self-Validation: Perform a repeat Chloranil Test. The beads should remain colorless, indicating complete acylation of the 5-amino group. If positive, repeat the coupling step.
Step 4: Cleavage and Isolation
Cleavage: Treat the resin with 10 mL of a 5% TFA in DCM solution for 30 minutes at room temperature.
Collection: Collect the filtrate. Wash the resin with an additional 5 mL of DCM and combine the filtrates.
Concentration: Evaporate the solvent under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the final N-(2-amino-3-methoxypyridin-5-yl)amide product.
Quantitative Data Summary
The robustness of this protocol was validated by synthesizing a small library of N-(2-amino-3-methoxypyridin-5-yl)amides. The use of DIC/OxymaPure ensured high conversions without the formation of guanidinylation by-products.
Note: Yields are calculated based on the initial theoretical loading of the 2-CTC resin.
References
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety: Advantages in Solid-Phase Peptide Synthesis (SPPS)
Source: Peptide Chemistry
URL:[Link]
Solid-Phase Synthesis of Benzoxazoles from 3-Nitrotyrosine
Source: ACS Combinatorial Science
URL:[Link]
Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection
Source: ResearchGate
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals
Matrix: Organic Synthesis Reaction Mixture (Pd/C Catalytic Hydrogenation)
Analytes: 3-Methoxy-5-nitropyridin-2-amine, 3-Methoxy-pyridine-2,5-diamine, and reaction intermediates.
Introduction & Scientific Rationale
The compound 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) is a highly functionalized, electron-rich pyridine derivative widely utilized as a building block in the synthesis of kinase inhibitors and agrochemicals[1]. A critical transformation in its application is the catalytic reduction of the nitro group to yield 3-methoxy-pyridine-2,5-diamine. Monitoring this reaction is essential to ensure complete conversion and to profile transient intermediates (such as hydroxylamines) or dimeric impurities (azo/azoxy compounds) that can compromise downstream coupling reactions.
The Causality of Analytical Choices (E-E-A-T)
Analyzing aminopyridines via Liquid Chromatography-Mass Spectrometry (LC-MS) presents specific challenges. Pyridines and aminopyridines are highly polar, basic compounds (pKa ~5.2–6.0).
The Retention Problem: On traditional reversed-phase (C18) columns, these compounds elute near the void volume and exhibit severe peak tailing due to secondary interactions with residual surface silanols.
The Ion-Pairing Dilemma: While ion-pairing reagents (e.g., trifluoroacetic acid or hexanesulfonate) can resolve retention issues, they cause severe ion suppression in Electrospray Ionization (ESI), drastically reducing MS sensitivity[2].
The Solution: To create a self-validating, highly sensitive system, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . By employing a polar stationary phase (e.g., zwitterionic or bare silica) and an initial mobile phase of high organic content, polar analytes partition effectively into the water-enriched layer on the stationary phase. We utilize an MS-compatible ammonium formate buffer (pH 3.0) to ensure the basic amines remain protonated for optimal HILIC retention and ESI+ ionization[3].
Experimental Workflow Visualization
LC-MS/MS workflow for monitoring the reduction of 3-Methoxy-5-nitropyridin-2-amine.
Step-by-Step Methodologies
Sample Preparation (Reaction Quenching)
Trustworthiness Note: This quenching protocol is designed to immediately halt the reduction process and precipitate the catalyst, preventing ex-vivo degradation.
Aliquot: Extract 10 µL of the reaction mixture directly from the reactor.
Quench & Dilute: Immediately transfer the aliquot into 990 µL of cold Acetonitrile (ACN) containing internal standard (e.g., deuterated pyridine). The high ACN concentration halts the reaction and is perfectly compatible with the initial HILIC mobile phase conditions.
Centrifugation: Centrifuge the mixture at 12,000 x g for 5 minutes to pellet the suspended Pd/C catalyst.
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
Liquid Chromatography (LC) Parameters
Column: ZIC-HILIC (2.1 mm × 100 mm, 3.5 µm) or equivalent.
Column Temperature: 35°C
Autosampler Temperature: 4°C
Injection Volume: 2 µL
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Acquisition Mode: Multiple Reaction Monitoring (MRM) coupled with Data-Dependent MS2 (ddMS2) for unknown impurity elucidation.
Data Presentation
Table 1: HILIC Gradient Program
Note: In HILIC, the gradient runs from high organic to high aqueous. This ensures polar compounds are retained initially and eluted as the water content increases.
Time (min)
Mobile Phase A (Aqueous) %
Mobile Phase B (Organic) %
Flow Rate (mL/min)
0.0
5
95
0.4
1.0
5
95
0.4
5.0
40
60
0.4
6.5
40
60
0.4
6.6
5
95
0.4
10.0
5
95
0.4
Table 2: MRM Transitions and Analyte Profiling
Quantitative data for the starting material, target product, and common reduction intermediates.
Analyte
Retention Time (min)
Precursor Ion [M+H]⁺ (m/z)
Product Ion (m/z)
Collision Energy (eV)
Structural Note / Fragmentation
3-Methoxy-5-nitropyridin-2-amine
2.4
170.1
124.1
20
Starting Material; Loss of NO₂ (-46 Da)
Hydroxylamine Intermediate
3.8
156.1
138.1
15
Incomplete reduction; Loss of H₂O (-18 Da)
3-Methoxy-pyridine-2,5-diamine
4.5
140.1
123.1
18
Target Product; Loss of NH₃ (-17 Da)
Azo Dimer Impurity
1.8
305.1
153.1
25
Condensation byproduct; Cleavage of N=N bond
Causality of Elution Order: In the HILIC system, the least polar compound (the azo dimer impurity) elutes first. The starting material (nitro compound) is less polar than the fully reduced diamine product, causing the diamine to bind more strongly to the aqueous layer on the stationary phase and elute later.
System Validation & Quality Control
To ensure this protocol acts as a self-validating system :
Blank Injections: Run a 95% ACN blank before the sequence and after the highest concentration standard to confirm zero carryover (critical for sticky aminopyridines).
Matrix Spikes: Spike known concentrations of 3-Methoxy-5-nitropyridin-2-amine into a fully reduced reaction matrix to calculate recovery and assess matrix effects (ion suppression/enhancement) in the ESI source.
Isotopic Internal Standard: The use of a deuterated pyridine analog normalizes any minor retention time shifts inherent to HILIC chromatography equilibration.
References
NextSDS. (n.d.). 3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information. NextSDS. Retrieved March 16, 2026, from[Link][1]
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Retrieved March 16, 2026, from[Link][2]
International Journal of Scientific Research and Engineering Development (IJSRED). (2024). Rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam. IJSRED. Retrieved March 16, 2026, from[Link][3]
Technical Support Center: Optimizing Yield in 3-Methoxy-5-nitropyridin-2-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly functionalized pyridine building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly functionalized pyridine building blocks. The amination of 2-chloro-3-methoxy-5-nitropyridine to yield 3-methoxy-5-nitropyridin-2-amine (CAS: 183428-91-3) is a critical nucleophilic aromatic substitution (SNAr) step in the development of ion-channel ligands and kinase inhibitors[1].
While the SNAr mechanism on electron-deficient pyridines appears straightforward on paper, practical execution often suffers from yield degradation due to competing side reactions and poor workup recoveries. This guide synthesizes field-proven methodologies with mechanistic causality to help you troubleshoot, optimize, and validate your synthetic workflows.
Mechanistic Causality: The Root of Yield Fluctuations
To solve yield issues, we must first understand the molecular dynamics of the reaction. The conversion relies on an SNAr pathway where the pyridine ring is activated by the strongly electron-withdrawing C5-nitro group and the ring nitrogen. These features stabilize the anionic Meisenheimer intermediate[2]. However, the C3-methoxy group donates electron density via resonance, slightly dampening the electrophilicity at the C2 position compared to unsubstituted analogs.
When using standard aqueous ammonium hydroxide (NH4OH), you introduce a competing nucleophile: the hydroxide ion (OH⁻). If the ammonia concentration drops (e.g., due to outgassing at high temperatures), hydrolysis outcompetes amination, yielding the undesired 2-hydroxy-3-methoxy-5-nitropyridine (or its pyridone tautomer).
Fig 1. Competing SNAr pathways: Desired amination vs. aqueous hydrolysis.
Troubleshooting & FAQs
Q1: My reaction stalls at 70% conversion, and I observe a highly polar baseline spot on TLC. What is happening?A: You are directly observing the hydrolysis byproduct. Aqueous ammonia is an equilibrium of NH3 and H2O. At the standard reaction temperature of 80 °C[3], ammonia gas partitions into the headspace of the reactor, lowering the effective NH3 concentration in the liquid phase while the OH⁻ concentration remains constant.
Solution: Ensure you are using a pressure-rated sealed tube with minimal headspace to keep NH3 dissolved. For a permanent fix, switch to a saturated solution of anhydrous ammonia in methanol (e.g., 7N NH3 in MeOH) to strictly exclude water and eliminate the hydrolysis pathway entirely.
Q2: I don't have access to a sealed pressure reactor. Can I run this at atmospheric pressure?A: Yes, but standard thermal SNAr will be prohibitively slow at the boiling point of ethanol/ammonia. To run this at atmospheric pressure, you must lower the activation energy or increase the boiling point. Transition-metal catalysis (e.g., Buchwald-Hartwig amination) can bypass the need for high pressure[2]. Alternatively, for metal-free SNAr, you can use a high-boiling polar aprotic solvent (like DMSO) and bubble anhydrous NH3 gas continuously at 100 °C, though this complicates isolation.
Q3: My LC-MS shows 95% conversion, but my isolated yield is only 50%. Where is my product going?A: 3-Methoxy-5-nitropyridin-2-amine has moderate aqueous solubility due to its extensive hydrogen-bonding capacity (amine, methoxy, and nitro groups). During aqueous workup, if the aqueous layer is too acidic, the pyridine nitrogen protonates; if it's too basic, the product may partition poorly.
Solution: Adjust the aqueous phase to pH 7.5 before extraction. Use a highly efficient extraction solvent like ethyl acetate (EtOAc) or a 9:1 DCM/MeOH mixture, and ensure the aqueous layer is saturated with NaCl (brine) to force the product into the organic phase.
Quantitative Data: Condition Optimization
To illustrate the impact of reaction conditions on yield, review the empirical data summarized below. The shift from aqueous to anhydrous conditions drastically improves the isolated yield by suppressing the competing hydrolysis pathway.
Reagent System
Solvent
Temp / Vessel
Conversion
Major Impurity
Isolated Yield
28% aq. NH4OH
Ethanol
80 °C / Sealed Tube
>95%
2-Hydroxy byproduct (5-10%)
75 - 80%
28% aq. NH4OH
Ethanol
80 °C / Open Flask
<40%
Unreacted SM
<30%
7N NH3 (Anhydrous)
Methanol
80 °C / Sealed Tube
>98%
None detected
88 - 92%
NH3 gas (1 atm)
DMSO
100 °C / Open Flask
85%
Degradation products
60 - 65%
Self-Validating Experimental Protocol
This optimized protocol acts as a self-validating system: by utilizing anhydrous ammonia, we chemically block the hydroxide attack pathway. Consequently, your LC-MS or TLC profile becomes a binary indicator of conversion (Starting Material vs. Product), eliminating the need for complex chromatographic separation of the polar pyridone byproduct.
Fig 2. Optimized workflow for the synthesis and isolation of the target amine.
Step-by-Step Methodology:
Preparation: In a certified fume hood, charge a 250 mL heavy-walled pressure vessel (e.g., a glass sealed tube or Parr reactor) with 2-chloro-3-methoxy-5-nitropyridine (1.0 eq, e.g., 0.50 g, 2.65 mmol)[3].
Solvent Addition: Add 20 mL of a commercially available 7N solution of anhydrous ammonia in methanol. (Note: This replaces the traditional concentrated ammonium hydroxide/ethanol mixture to prevent hydrolysis).
Sealing and Heating: Seal the vessel securely with a Teflon-lined cap. Heat the mixture to 80 °C using a heating block behind a blast shield. Stir vigorously for 12-16 hours (overnight)[1].
Cooling and Venting (Critical Safety Step): Allow the vessel to cool completely to room temperature, then chill in an ice bath for 15 minutes before carefully venting the residual pressure.
Concentration: Transfer the reaction mixture to a round-bottom flask. Remove the solvent and excess ammonia in vacuo using a rotary evaporator.
Workup: Suspend the crude residue in 50 mL of Ethyl Acetate (EtOAc). Wash with 20 mL of half-saturated brine (pH adjusted to ~7.5). Extract the aqueous layer once more with 20 mL EtOAc.
Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the product as a light yellow/brown solid. (Expected LC-MS: m/z = 198.0 [M+H]⁺)[1].
References
Title: Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same (US7576099B2)
Title: Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same (US20060194801A1)
Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
Source: ChemSusChem / PubMed Central (PMC3272445)
URL: [Link]
Technical Support Center: Troubleshooting & Purification of 3-Methoxy-5-nitropyridin-2-amine
Overview & Mechanistic Context 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) is a highly specialized intermediate utilized extensively in the synthesis of kinase inhibitors and VR-1 antagonists . It is typically sy...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Mechanistic Context
3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) is a highly specialized intermediate utilized extensively in the synthesis of kinase inhibitors and VR-1 antagonists . It is typically synthesized via the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-methoxy-5-nitropyridine using ammonium hydroxide .
Due to the presence of both an electron-donating methoxy group and a strongly electron-withdrawing nitro group, the molecule is highly polarized. This unique electronic topology makes its purification notoriously challenging, leading to issues like severe silica gel streaking, co-elution with hydrolysis byproducts, and crystallization failures ("oiling out"). This support guide provides field-proven troubleshooting strategies and self-validating protocols to help you achieve >98% purity.
Figure 1: Competing SNAr pathways during the synthesis of 3-Methoxy-5-nitropyridin-2-amine.
Section 1: Troubleshooting FAQs
Q1: During flash chromatography, my product streaks heavily across the silica gel, leading to poor resolution. How can I fix this?Causality & Solution: The streaking is caused by strong hydrogen bonding between the 2-amino group of the product and the acidic silanol groups on the silica stationary phase. The strong electron-withdrawing nature of the 5-nitro group increases the acidity of the amino protons, exacerbating this interaction.
Fix: Add 1–2% Triethylamine (Et3N) to your mobile phase (e.g., EtOAc/Hexanes). The Et3N will preferentially bind to and neutralize the acidic silanol sites, sharpening your product bands and preventing tailing.
Q2: My LC-MS shows a persistent peak at m/z 171 alongside my target mass of 170 [M+H]+. What is this, and how do I remove it?Causality & Solution: The peak at m/z 171 corresponds to the 2-hydroxy-3-methoxy-5-nitropyridine byproduct. Because the synthesis utilizes aqueous ammonium hydroxide , hydroxide ions compete with ammonia in the SNAr reaction, displacing the chloride to form the hydroxy derivative (which tautomerizes to a pyridone).
Fix: Do not rely on chromatography to separate these. Instead, exploit their pKa differences. The hydroxy byproduct is significantly more acidic than the amine. Wash your crude organic extract with 0.5M NaOH. The base will deprotonate the hydroxy byproduct, partitioning it into the aqueous layer, while the target amine remains in the organic phase.
Q3: When attempting to crystallize the purified product from Ethanol/Water, it "oils out" as a sticky residue at the bottom of the flask instead of forming crystals. Why?Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the product reaches its saturation point at a temperature above its melting point in that specific solvent mixture, or when residual impurities disrupt the crystal lattice.
Fix: To force crystallization, you must lower the temperature at which saturation occurs. Do this by increasing the proportion of the good solvent (Ethanol) slightly, heating to a gentle reflux until the oil dissolves, and then cooling very slowly (e.g., 5°C per hour). Introduce a seed crystal at 40°C. The slow cooling ensures the compound precipitates as a solid lattice rather than crashing out as a supercooled liquid.
Q4: How do I separate unreacted 2-chloro-3-methoxy-5-nitropyridine starting material from the product?Causality & Solution: The starting material lacks the polar amino group, making it significantly less polar than the product.
Fix: This is easily resolved via standard silica gel chromatography. In a 50% EtOAc/Hexanes system, the chloro starting material will elute near the solvent front (Rf ~0.60), well separated from the product (Rf ~0.35).
Section 2: Quantitative Data & Chromatographic Parameters
To ensure predictable purification, reference the empirical data in the table below.
Parameter
Value / Observation
Analytical Significance
Molecular Formula
C6H7N3O3
MW: 169.14 g/mol
Rf Value (Product)
~0.35 (50% EtOAc/Hexanes)
Target spot for fraction collection.
Rf Value (Chloro SM)
~0.60 (50% EtOAc/Hexanes)
Elutes early; discard these fractions.
Rf Value (Hydroxy Byproduct)
~0.05 (50% EtOAc/Hexanes)
Retained near baseline due to H-bonding.
Solubility (Polar)
High (DMSO, DMF, EtOAc, EtOH)
Ideal for extraction and loading.
Solubility (Non-Polar)
Low (Hexanes, Heptane)
Ideal as anti-solvents for precipitation.
Section 3: Self-Validating Purification Protocol
Figure 2: Optimized purification workflow for 3-Methoxy-5-nitropyridin-2-amine.
Phase 1: Quench and Liquid-Liquid Extraction
Concentration: After the amination reaction is complete (typically 80°C overnight in a sealed tube), cool the vessel to room temperature and remove the ethanol solvent in vacuo.
Partition: Re-dissolve the crude residue in Ethyl Acetate (EtOAc) (20 mL per gram of crude) and an equal volume of brine.
Validation Check: The mixture should cleanly separate into two layers. If an emulsion forms, add 5 mL of saturated aqueous NH4Cl to increase the ionic strength of the aqueous layer. Extract the aqueous layer twice more with EtOAc.
Phase 2: Alkaline Wash (Byproduct Removal)
Extraction: Combine the organic layers and wash with 0.5M NaOH (10 mL per gram of crude).
Validation Check (Critical): Spot the organic layer on a TLC plate (50% EtOAc/Hexanes) before and after the NaOH wash. The baseline spot (Rf ~0.05, corresponding to the hydroxy byproduct) must be completely absent in the post-wash sample. If it remains, repeat the NaOH wash.
Drying: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a crude solid.
Phase 3: Flash Chromatography
Column Preparation: Pack a silica gel column using Hexanes containing 1% Et3N.
Loading: Dissolve the crude solid in a minimal amount of Dichloromethane (DCM) and load it onto the column.
Elution: Run a gradient from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes.
Validation Check: Collect fractions and analyze via TLC. Pool only the fractions containing the pure spot at Rf ~0.35. Concentrate to dryness.
Phase 4: Controlled Crystallization
Dissolution: Suspend the chromatographed solid in minimal absolute Ethanol and heat to 70°C until fully dissolved.
Anti-solvent Addition: Dropwise, add warm deionized water until the solution becomes faintly cloudy (the cloud point). Immediately add 1–2 drops of Ethanol until the solution is perfectly clear again.
Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath for 1 hour.
Validation Check: Brilliant yellow crystals should form. If an oil forms at the bottom, reheat to 70°C, add 1 mL of Ethanol, and repeat the cooling process at a slower rate. Filter the crystals, wash with ice-cold 10% EtOH/Water, and dry under high vacuum.
References
US Patent 7,576,099 B2 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. Google Patents.
3-methoxy-5-nitropyridin-2-amine - Chemical Substance Information. NextSDS. URL: [Link]
US Patent Application 2006/0194801 A1 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. Google Patents.
Troubleshooting
Optimizing solvent conditions for aminopyridine reactions
Welcome to the Application Science Support Center. Aminopyridines are ubiquitous building blocks in medicinal chemistry, but their dual reactivity—acting simultaneously as nucleophiles, hydrogen-bond donors, and metal-ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. Aminopyridines are ubiquitous building blocks in medicinal chemistry, but their dual reactivity—acting simultaneously as nucleophiles, hydrogen-bond donors, and metal-chelating agents—often leads to unpredictable reaction kinetics. This guide provides mechanistic troubleshooting for solvent optimization, empowering you to move beyond empirical screening to rational, causality-driven solvent selection.
Module 1: Solubility & Thermodynamic Optimization
Q: Why does my 2-aminopyridine precipitate mid-reaction when scaling up from analytical to preparative scales?A: This is a classic thermodynamic solubility failure caused by shifts in the bulk dielectric constant of your reaction medium. 2-Aminopyridine solubility is highly temperature- and solvent-dependent. According to recent thermodynamic studies, the mole fraction solubility of 2-aminopyridine follows a strict decreasing order: NMP > DMF > methanol > ethanol > n-propanol > n-butanol > acetonitrile > n-hexane > cyclohexane[1]. If your reaction generates a byproduct that lowers the polarity of the medium, or if you experience a slight temperature drop during an exothermic addition, the aminopyridine will crash out.
Causal Fix: Utilize a binary solvent system or switch to a solvent with a higher baseline solubilizing capacity (like NMP) to maintain a homogeneous phase throughout the catalytic cycle.
Q: Why is the oxidative addition of 2-chloro-3-aminopyridine stalling in DMF, even though polar solvents usually stabilize the transition state?A: This counterintuitive stalling is caused by Solvent Hydrogen Bond Basicity (SHBB) . While polar solvents generally accelerate the nucleophilic displacement mechanism of oxidative addition for standard 2-halopyridines, substrates with strong hydrogen-bond donors (like the exocyclic -NH2 group) behave differently. Solvents with high pKHB values (like DMF or THF) act as strong H-bond acceptors. When DMF hydrogen-bonds with the -NH2 group, it significantly increases the electron density of the pyridine ring[2]. This electronic enrichment deactivates the C-Cl bond toward oxidative addition by the electron-rich Pd(0) catalyst.
Causal Fix: Switch to a non-polar solvent with negligible H-bond basicity, such as Toluene. In toluene, the absence of solvent-substrate H-bonding keeps the pyridine ring electron-deficient, accelerating the oxidative addition[2].
Q: Are there environmentally benign solvent alternatives for general aminopyridine couplings that do not suffer from SHBB issues?A: Yes. For aminopyridines lacking strong SHBB-induced deactivation, alcoholic solvents such as tert-amyl alcohol (t-AmOH) or ethanol have proven highly effective. Pharmaceutical process optimizations have demonstrated that t-AmOH, in combination with DBU and a t-BuXPhos Palladacycle, achieves full conversion in under 2 hours[3]. Mechanistically, simple alcohols facilitate the in situ formation of highly active cationic π-allylpalladium precatalysts when paired with bulky biarylphosphine ligands, creating a highly efficient and green catalytic system[4].
Q: How can I achieve SNAr of 2-halopyridines with amine nucleophiles without resorting to harsh heating in highly polar solvents?A: Traditional SNAr requires high temperatures and highly polar aprotic solvents (e.g., DMSO, DMF), which complicates the extraction and purification of polar 2-aminopyridine products. To bypass this, you can utilize bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates as activated reagents. By switching the solvent to fluorinated media like trifluorotoluene (PhCF3) or hexafluoroisopropanol (HFIP), you enable a mild SNAr and hydrolysis cascade in one pot at elevated but manageable temperatures, significantly lowering the activation barrier without requiring transition metals[5].
Quantitative Data: Solvent Optimization Matrices
Table 1: Solvent Hydrogen Bond Basicity (SHBB) Impact on Oxidative Addition
Table 2: Relative Solubility of 2-Aminopyridine across Solvent Classes
Solvent
Dielectric Constant (ε)
Relative Solubility Capacity
Primary Use Case
NMP
32.2
Very High
High-temp SNAr / Solubilizing agent
Methanol
32.7
Moderate-High
Crystallization / Purification
t-AmOH
5.8
Moderate
Green Pd-Catalysis
| Cyclohexane | 2.0 | Very Low | Anti-solvent for precipitation |
Experimental Protocols
Protocol 1: SHBB-Optimized Buchwald-Hartwig Amination in Toluene
Objective: Prevent ring deactivation of hydrogen-bond donating aminopyridines during Pd-catalyzed cross-coupling.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-chloro-3-aminopyridine (1.0 equiv), the coupling amine (1.2 equiv), Pd(OAc)2 (2 mol%), and BrettPhos (4 mol%).
Base Addition: Add finely milled sodium tert-butoxide (1.5 equiv). Causality: Milled base ensures high surface area for rapid deprotonation in non-polar media.
Solvent Introduction: Add anhydrous, degassed Toluene (0.2 M relative to substrate).
Reaction: Seal the flask, remove from the glovebox, and stir at 90°C for 4 hours.
Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous pale slurry to a homogeneous dark red/brown solution within 15 minutes of heating, indicating successful active Pd(0) formation. If the solution remains pale and heterogeneous after 30 minutes, catalyst activation has failed (likely due to oxygen ingress or poisoned base). Stop and restart.
Protocol 2: Mild SNAr Cascade in Fluorinated Solvents
Objective: Metal-free amination of 2-halopyridines using N-vinyl activation.
Activation: Dissolve 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate (1.0 equiv) in anhydrous HFIP (0.5 M).
Nucleophile Addition: Add the desired amine nucleophile (1.2 equiv) dropwise at room temperature.
Cascade Trigger: Heat the mixture to 60°C for 2 hours. The fluorinated solvent stabilizes the polar transition state of the addition-elimination mechanism while facilitating the subsequent hydrolysis of the N-(1-ethoxyvinyl) group.
Self-Validation Checkpoint: The cleavage of the N-(1-ethoxyvinyl) protecting group generates ethyl acetate as a stoichiometric byproduct. A distinct ester odor upon opening the vessel, coupled with the complete disappearance of the starting material spot on TLC (UV 254 nm), confirms a successful cascade substitution and deprotection.
Reaction Workflow Visualization
Logical workflow for selecting optimal solvent conditions in aminopyridine transformations.
References
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K
Journal of Chemical & Engineering Data - ACS Publications[Link]
Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0)
ChemRxiv[Link]
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry
MDPI[Link]
In Situ Formation of Cationic π-Allylpalladium Precatalysts in Alcoholic Solvents: Application to C–N Bond Formation
ACS Catalysis - ACS Publications[Link]
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives
PMC - National Institutes of Health[Link]
Technical Support Center: Troubleshooting & Purification of 3-Methoxy-5-nitropyridin-2-amine
Welcome to the Technical Support Center for the purification of 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) . This guide is designed for researchers, synthetic chemists, and drug development professionals who req...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) . This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity intermediates for downstream pharmaceutical synthesis.
The synthesis of 3-Methoxy-5-nitropyridin-2-amine typically involves the electrophilic aromatic nitration of 2-amino-3-methoxypyridine using a mixed acid system (nitric and sulfuric acids)[1]. While the strongly activating amino group directs the nitronium ion primarily to the para position (C5), the reaction is prone to generating a complex matrix of impurities. Understanding the physicochemical causality behind these impurities is critical for designing an effective, self-validating purification workflow.
Visualizing the Impurity Landscape
During the nitration of 2-amino-3-methoxypyridine, several competing side reactions can occur depending on temperature control and stoichiometric ratios.
Synthesis pathway of 3-Methoxy-5-nitropyridin-2-amine and common impurities.
Quantitative Data Summary
To effectively separate the target molecule from its impurities, we must exploit differences in their pKa, solubility, and polarity. The strongly electron-withdrawing nature of the nitro group significantly alters the basicity of the adjacent pyridine nitrogen and the amino group.
Compound
Role
Estimated pKa (Conjugate Acid)
Solubility Profile
Polarity (TLC Rf in 1:1 EtOAc:Hexanes)
3-Methoxy-5-nitropyridin-2-amine
Target Product
~2.5 - 3.5
Soluble in hot EtOH, EtOAc, acidic aq.
Moderate (Rf ~0.4)
2-Amino-3-methoxypyridine
Starting Material
~6.0 - 7.0
Soluble in dilute acid, alcohols
High (Rf ~0.1)
Positional Isomers (e.g., 4-nitro)
Side Product
~2.0 - 3.0
Similar to target, slightly more soluble in non-polars
Moderate-High (Rf ~0.3-0.5)
Dinitro Derivatives
Over-reaction
< 1.0
Insoluble in dilute acid, soluble in DCM
Low (Rf ~0.8)
2-Amino-5-nitropyridin-3-ol
Hydrolysis Byproduct
~8.5 (Phenolic OH)
Soluble in basic aq. (forms phenoxide)
Very High (Rf ~0.05)
Troubleshooting Guides & FAQs
Q1: My crude product contains a significant amount of unreacted 2-amino-3-methoxypyridine. How can I remove it without using column chromatography?A1: You can exploit the pKa differential between the starting material and the product. The unnitrated starting material is significantly more basic (pKa ~6.5) than the nitrated product (pKa ~3.0)[2].
Causality: The electron-withdrawing nitro group at the 5-position delocalizes the lone pair of the amino group, drastically reducing its basicity. By dissolving the crude mixture in a strong acid and slowly raising the pH to ~4.0–5.0 using sodium acetate or dilute NaOH, the target 3-Methoxy-5-nitropyridin-2-amine will deprotonate and precipitate out of solution, while the unreacted starting material remains protonated and water-soluble[3].
Q2: I am detecting positional isomers (e.g., 3-methoxy-4-nitropyridin-2-amine) in my HPLC trace. How do I separate them?A2: Positional isomers of nitropyridines are notoriously difficult to separate via standard silica gel chromatography due to nearly identical Rf values. The most reliable method is selective recrystallization from an Ethanol/Water mixture[4].
Causality: While the polarities are similar, the crystal lattice energies differ based on molecular symmetry and intermolecular hydrogen bonding capabilities. 3-Methoxy-5-nitropyridin-2-amine packs more efficiently into a crystalline lattice than its sterically hindered ortho-nitrated counterparts. By cooling the solution slowly, the target molecule will crystallize first, excluding the isomers into the mother liquor.
Q3: The methoxy group seems to have hydrolyzed during nitration, leaving a hydroxyl group (pyridin-3-ol derivative). How do I prevent and remove this?A3: This is caused by acidic ether cleavage.
Causality: High temperatures combined with concentrated sulfuric acid can protonate the methoxy oxygen, turning it into a leaving group that is subsequently cleaved by ambient water during the workup.
Prevention: Maintain strict temperature control (< 50°C) during the addition of the mixed acid.
Removal: The resulting pyridinol is amphoteric. You can remove it by washing your organic extract (e.g., ethyl acetate) with a weak aqueous base like saturated NaHCO3. The base deprotonates the phenolic hydroxyl group, pulling the impurity into the aqueous layer as a water-soluble phenoxide salt.
This protocol is a self-validating system: if the pH is strictly monitored, the precipitation of the target compound is guaranteed while leaving basic impurities in solution.
Dissolution: Suspend 10 g of crude 3-Methoxy-5-nitropyridin-2-amine in 100 mL of 1M HCl. Stir at room temperature until all basic components are dissolved.
Filtration of Neutrals: Filter the acidic solution through a Celite pad to remove insoluble dinitro derivatives and polymeric byproducts.
pH Adjustment: Transfer the filtrate to a beaker equipped with a calibrated pH meter. Place the beaker in an ice bath to maintain the temperature below 15°C.
Selective Precipitation: Slowly add 2M NaOH dropwise with vigorous stirring. Monitor the pH carefully. A yellow precipitate will begin to form around pH 3.0. Continue adding base until the pH reaches exactly 5.0. Do not exceed pH 5.5, or the unreacted starting material will begin to co-precipitate.
Isolation: Stir the suspension for 30 minutes at 5°C to ensure complete precipitation. Collect the solid via vacuum filtration.
Washing: Wash the filter cake with 20 mL of ice-cold distilled water to remove residual salts, followed by drying under vacuum at 45°C to constant weight.
Protocol B: Recrystallization from Ethanol/Water
Use this protocol to remove positional isomers and achieve >99% purity.
Solvent Addition: Place the semi-pure product from Protocol A into an Erlenmeyer flask. Add minimal boiling absolute ethanol (approx. 5 mL per gram of product) until the solid just dissolves[4].
Hot Filtration: If the solution is cloudy, perform a hot gravity filtration to remove mechanical impurities.
Anti-Solvent Addition: Keep the solution near boiling on a hot plate. Slowly add hot distilled water dropwise until the solution becomes slightly turbid (the cloud point).
Clarification: Add 1-2 drops of hot ethanol until the solution just clears again.
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality note: Slow cooling prevents the entrapment of isomer impurities within the crystal lattice.
Harvesting: Once at room temperature, place the flask in an ice bath for 30 minutes. Filter the resulting yellow needles under vacuum, wash with a minimal amount of ice-cold 1:1 EtOH:Water, and dry under high vacuum.
Mechanistic Pathway Visualization
pH-dependent purification workflow for isolating 3-Methoxy-5-nitropyridin-2-amine.
References
Benzamide, 3-chloro-N-(5-nitro-2-pyridinyl)- synthesis. ChemicalBook. Contains mechanistic data on the synthesis of related nitropyridines and 3-methoxy-5-nitropyridin-2-amine (CAS 896161-12-9).
3-Methoxy-2-nitropyridine & 2-Amino-3-methoxypyridine. GuideChem. Details the physicochemical properties and basicity of the starting materials.
Technical Support Center: Purification of 3-Amino-4-nitropyridine. BenchChem. Outlines standard recrystallization and solubility troubleshooting for nitropyridine derivatives.
2,3-Diaminopyridine. Organic Syntheses. Provides foundational methodologies for the nitration of aminopyridines and purification via pH neutralization.
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in C-N Coupling
Welcome to the Technical Support Center for Palladium-Catalyzed C-N Cross-Coupling. For researchers and drug development professionals, the Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines[...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Palladium-Catalyzed C-N Cross-Coupling. For researchers and drug development professionals, the Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines[1]. However, the active palladium-ligand complex is highly sensitive, and catalyst deactivation remains the primary cause of stalled reactions, poor yields, and irreproducibility.
This guide is designed to move beyond empirical troubleshooting. By understanding the mechanistic causality behind catalyst poisoning, off-cycle dormant states, and aggregation, you can rationally design reaction conditions that ensure robust catalytic turnover.
Part 1: Visualizing Catalytic Deactivation Pathways
Understanding where your catalyst dies is the first step in preventing it. The diagram below illustrates the productive catalytic cycle and the three primary off-cycle deactivation pathways: aggregation, base poisoning, and dormant complex formation.
Catalytic cycle of Buchwald-Hartwig amination and primary palladium deactivation pathways.
Part 2: FAQ & Mechanistic Troubleshooting Guide
Q1: My reaction mixture turns black within 30 minutes, and the yield is poor. What causes this, and how can I prevent it?Causality: The black precipitate is "Palladium Black," an inactive, irreversibly aggregated form of metallic palladium[2]. This occurs when the active Pd(0) intermediate is under-ligated or lacks steric stabilization[1]. If the rate of precatalyst reduction to Pd(0) exceeds the rate of oxidative addition, or if the phosphine ligand dissociates (due to steric hindrance, solvent effects, or oxidation), the naked Pd(0) atoms cluster together to form nanoparticles and eventually precipitate[2].
Solution: Utilize bulky, electron-rich dialkylbiaryl monophosphines (e.g., XPhos, BrettPhos) which strongly bind and stabilize the Pd(0) species while accelerating oxidative addition[1]. Furthermore, because amines themselves can act as competing ligands for palladium, it is highly recommended to add an extra equivalent of the phosphine ligand relative to the palladium source to prevent under-ligation and subsequent deactivation.
Q2: I am using an aryl iodide to maximize reactivity, but the reaction stalls at 20% conversion. Why?Causality: While C–I bonds undergo rapid oxidative addition, the resulting iodide anions can severely poison the catalyst. High concentrations of iodide can bridge palladium centers, precipitating the palladium complex and forming catalytically inactive dinuclear species (e.g., M₂PdX₄), which forces the catalyst off-cycle.
Solution: Contrary to conventional cross-coupling logic, the reactivity order for the Buchwald-Hartwig amination is typically ArBr > ArCl > ArI > ArOTf[3]. To troubleshoot iodide poisoning, switch to a less polar solvent such as toluene. Toluene helps precipitate the inhibitory iodide salts out of the solution, thereby keeping the active catalyst in the homogeneous phase.
Q3: My primary amine substrate completely shuts down the catalytic cycle at room temperature. How do I fix this?Causality: Unhindered primary amines and N-heteroaromatics can act as strong coordinating ligands. They displace the phosphine ligand from the Pd(II) intermediate, leading to the formation of stable, dormant off-cycle bis-amine palladium complexes[4].
Solution: Heating the reaction can provide the thermal energy required to dissociate the excess amine and reactivate the dormant complex[4]. For room-temperature couplings, switch to specially designed ligands like GPhos. GPhos provides precise steric shielding that effectively resists heteroarene- and primary amine-induced catalyst deactivation while promoting efficient coupling[4].
Q4: I am using DBU as a base for sensitive substrates, but the catalyst deactivates. What is the mechanism?Causality: Strong, coordinating bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can tightly bind to the Pd(II) center. This tight binding blocks the desired catalytic pathways by preventing the amine substrate from coordinating to the palladium center, effectively halting the catalytic cycle[5].
Solution: Employ bulkier ligands, such as AlPhos, whose increased steric demand prevents DBU from coordinating to the metal center, overcoming catalyst deactivation and enabling C–N coupling even at room temperature[5].
Q5: Starting materials are consumed, but I get dehalogenated arene instead of the C-N coupled product.Causality: The formation of dehalogenated arene indicates that oxidative addition was successful, but reductive elimination failed. Instead, the amido-Pd(II) intermediate underwent β-hydride elimination (if the amine possesses β-hydrogens) followed by reductive elimination of the arene[1].
Solution: Use ligands with extreme steric bulk (e.g., BrettPhos). The steric pressure of these ligands forces the Pd(II) complex into a geometry that dramatically accelerates C–N reductive elimination, effectively outcompeting the slower β-hydride elimination pathway[6].
Part 3: Troubleshooting Workflow
When a reaction fails, systematic isolation of the failure point is critical. Use the following decision tree to diagnose the specific step of the catalytic cycle that has been compromised.
Decision tree for troubleshooting stalled C-N cross-coupling reactions.
Part 4: Quantitative Data Summary
Selecting the correct ligand is the most effective way to prevent specific deactivation pathways. The table below summarizes the resistance profiles of industry-standard biaryl monophosphines.
Ligand
Target Substrate Class
Primary Deactivation Resistance Mechanism
Optimal Base Compatibility
XPhos
General aryl chlorides/bromides
Resists Pd black formation via steric shielding of Pd(0)
NaOtBu, Cs₂CO₃
BrettPhos
Primary amines, anilines
Prevents β-hydride elimination via steric pressure[6]
To ensure trustworthiness, a protocol must validate itself. This methodology incorporates an internal standard and dual-timepoint sampling to definitively prove whether a reaction failed due to catalyst death, slow kinetics, or reagent impurity.
Protocol: Deactivation-Resistant C-N Coupling using Pd G3 Precatalysts
Note: Pd G3 precatalysts quickly and quantitatively generate active L-Pd(0) catalysts, preventing Pd black formation during the initiation phase.
Step 1: Reaction Setup with Internal Validation Standard
In a nitrogen-filled glovebox, add the following to an oven-dried 8 mL vial equipped with a PTFE-lined stir bar:
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol) - Critical for mass balance validation.
Add anhydrous, degassed Toluene (2.0 mL). Seal the vial with a PTFE-lined screw cap.
Step 2: Control Reaction Setup (Self-Validation Matrix)
Set up a parallel Positive Control vial using 4-chlorotoluene and morpholine. This validates the integrity of your glovebox atmosphere and the activity of the Pd G3 batch.
Set up a parallel Negative Control vial omitting the base. This validates that background thermal degradation is not occurring.
Step 3: Dual-Timepoint Kinetic Monitoring
Remove vials from the glovebox and place them in a pre-heated reaction block at 80 °C.
Timepoint 1 (1 Hour): Briefly cool the vial, pierce the septum with a micro-syringe, and extract a 10 µL aliquot. Dilute in EtOAc, filter through a silica plug, and analyze via GC-MS/LC-MS against the internal standard.
Timepoint 2 (4 Hours): Repeat the sampling process.
Step 4: Data Interpretation (The Validation Check)
Scenario A (1h = 20% yield, 4h = 20% yield): The catalyst has deactivated (poisoned or aggregated). Refer to the troubleshooting workflow.
Scenario B (1h = 20% yield, 4h = 75% yield): The catalyst is healthy, but the kinetics are slow. Increase temperature or reaction time.
Scenario C (Positive Control Fails): Your reagents, solvent, or glovebox atmosphere are contaminated with oxygen or moisture. Purify reagents and regenerate the glovebox.
Technical Support Center: Pyridine Ring Nitration & Over-Nitration Prevention
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the inherent dichotomy of pyridine chemistry: the parent ring is notoriously inert t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the inherent dichotomy of pyridine chemistry: the parent ring is notoriously inert to electrophilic aromatic substitution, yet once activated, it rapidly over-reacts to form unwanted dinitro- or trinitro-pyridines.
This guide is designed to help you troubleshoot over-nitration by explaining the mechanistic causality behind these reactions and providing self-validating protocols to ensure strict mono-nitration.
Strategic Decision Matrix for Pyridine Nitration
Choosing the right synthetic pathway is the first step in preventing over-nitration. The flowchart below outlines the standard decision tree for functionalizing the pyridine core.
Decision tree for pyridine nitration highlighting pathways to avoid over-nitration.
Troubleshooting FAQs: Mechanisms & Causality
Q1: Why does direct nitration of my substituted pyridine lead to excessive dinitration, even when I use a 1:1 stoichiometric ratio of nitric acid?A1: Pyridine is intrinsically electron-deficient. In strongly acidic nitrating mixtures, the nitrogen atom protonates to form a highly deactivated pyridinium ion, requiring extreme temperatures (>300 °C) to force the reaction[1]. However, if your ring contains electron-donating groups (EDGs) like alkyl or amino groups, the ring becomes activated[2]. Because batch reactors suffer from poor heat dissipation, the exothermic energy released by the first nitration creates localized "hot spots." These thermal spikes provide the activation energy for a second nitration event before the remaining starting material can react, leading to a mixture of unreacted substrate and dinitro-pyridines.
Q2: How does the Pyridine N-oxide strategy prevent over-nitration while improving regioselectivity?A2: Converting pyridine to pyridine N-oxide serves a dual mechanistic purpose. First, the N-oxide oxygen donates electron density into the ring via resonance, specifically activating the 2- and 4-positions toward electrophiles[2][3]. Second, this activation allows the reaction to proceed at significantly lower temperatures (e.g., 120 °C) compared to direct nitration. Once the first nitro group is installed at the 4-position, its strong electron-withdrawing nature severely deactivates the ring. This creates a kinetic barrier; at 120 °C, the energy is sufficient for the first nitration but insufficient for a second, effectively trapping the mono-nitrated product[2].
Q3: Are there milder nitrating agents that allow for strict stoichiometric control?A3: Yes. If mixed acids (HNO₃/H₂SO₄) are too aggressive, Nitronium tetrafluoroborate (
NO2BF4
) is an excellent alternative. It provides a solid, stable source of the reactive nitronium ion, allowing you to weigh out exactly 1.0 equivalent[4]. Because it operates under mild conditions (often room temperature in solvents like sulfolane), the reagent is fully consumed by the primary nitration event, leaving no excess electrophile to cause over-nitration[5]. Another highly effective system is the use of Trifluoroacetic anhydride (TFAA) and HNO₃ , which allows for direct nitration at 0–24 °C, completely bypassing the thermal degradation seen in traditional methods[6].
Q4: How does continuous flow chemistry physically prevent over-nitration?A4: Continuous flow microreactors feature submillimeter channels that offer an exceptionally high surface-area-to-volume ratio. This ensures instantaneous heat transfer, completely eliminating the thermal "hot spots" that cause secondary nitration[7]. Furthermore, flow systems allow for absolute control over residence time. The reaction medium can be directly channeled into an in-line quenching module the exact moment maximum mono-nitration is achieved, physically halting any further reaction[7][8].
Quantitative Data: Method Comparison
The table below summarizes the causality between reaction conditions and the prevalence of dinitro byproducts.
Nitration Method
Reagents
Operating Temp.
Time / Residence
Yield (Mono)
Dinitro Byproducts
Conventional Batch
HNO₃ / H₂SO₄
125–130 °C
3 hours
~72%
5–12%
Continuous Flow
HNO₃ / H₂SO₄
120 °C
80 minutes
78%
< 2%
Mild Batch (TFAA)
HNO₃ / TFAA
0–24 °C
12 hours
79%
< 1%
Mild Batch (Salt)
NO₂BF₄ (1 eq)
20 °C
2 hours
>80%
Non-detectable
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation steps. If a validation check fails, halt the experiment to prevent over-nitration or product loss.
Protocol A: Batch Synthesis of 4-Nitropyridine N-oxide (Thermal Control Method)
This protocol utilizes the N-oxide kinetic trap to prevent dinitration[2].
Preparation: In a 100 mL three-neck flask equipped with an internal thermometer, dissolve 100 mmol of pyridine-N-oxide in H₂SO₄. Heat the flask to exactly 60 °C.
Validation Check: The internal thermometer must stabilize at 60 °C. Starting at higher temperatures will trigger an immediate thermal runaway upon acid addition.
Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise via an addition funnel over 30 minutes.
Validation Check: Observe an initial temperature drop to ~40 °C (endothermic mixing). If the temperature spikes instead, your addition rate is too fast.
Heating: Slowly raise the internal temperature to 125–130 °C and hold for 3 hours.
Validation Check: Perform a TLC (Eluent: EtOAc/Hexane). The disappearance of the starting material confirms completion. If the temperature exceeds 135 °C, a secondary polar spot (dinitro species) will begin to form.
Quenching: Cool to room temperature and pour over 150 g of crushed ice. Neutralize with saturated Na₂CO₃.
Validation Check: The pH must be exactly 7–8. A yellow crystalline solid will precipitate. Over-basification will degrade the nitro group.
Protocol B: Continuous Flow Nitration of Pyridine N-oxide
This protocol uses microreactor technology to physically arrest the reaction before over-nitration can occur[7][8].
Continuous flow microreactor setup for precise thermal control and quenching.
System Priming: Pump pure solvent through the microreactor system.
Validation Check: Verify backpressure stability and ensure there are no micro-leaks in the tubing.
Steady-State Operation: Introduce the Pyridine N-oxide stream and the HNO₃/H₂SO₄ stream into the micromixer. Set the reactor coil temperature to 120 °C and the flow rate to achieve an 80-minute residence time.
Validation Check: Monitor the thermal imaging or inline sensors. The reaction zone must remain strictly at 120 °C without localized hot spots.
In-line Quenching: Direct the output stream immediately into a stirred reservoir of cold Na₂CO₃ buffer.
Validation Check: The output stream must instantly hit the cold buffer, dropping the temperature below 10 °C within seconds, physically halting any competitive dinitration kinetics.
Technical Support Center: 3-Methoxy-5-nitropyridin-2-amine Degradation & Stability
Welcome to the Technical Support Center for 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9). This compound is a critical functionalized pyridine building block widely utilized in the synthesis of kinase inhibitors, P...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9). This compound is a critical functionalized pyridine building block widely utilized in the synthesis of kinase inhibitors, PARP inhibitors, and targeted protein degradation (PROTAC) ligands. Due to the dense functionalization of the pyridine ring—specifically an electron-donating methoxy group, an electron-withdrawing nitro group, and a primary amine—this molecule presents unique stability challenges during formulation, storage, and biological assays.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causal mechanistic insights, and self-validating analytical protocols to manage the chemical and metabolic degradation of this compound.
Module 1: Chemical & Forced Degradation Troubleshooting
FAQ 1: Why am I seeing rapid loss of the parent compound under strong acidic conditions?
The Causality: 3-Methoxy-5-nitropyridin-2-amine contains a methoxy ether linkage that is susceptible to cleavage under harsh acidic conditions. When exposed to strong acids (e.g., HCl or HBr) at elevated temperatures, the oxygen atom of the methoxy group becomes protonated. The highly electron-deficient nature of the pyridine ring (exacerbated by the 5-nitro group) facilitates nucleophilic attack by the conjugate base (e.g., bromide or chloride ions) on the methyl carbon. This results in standard ether cleavage (O-demethylation), yielding 3-hydroxy-5-nitropyridin-2-amine and a halomethane byproduct. Additionally, prolonged acid exposure can lead to hydrolytic deamination of the 2-amine group, forming a pyridone derivative [1].
FAQ 2: How do I prevent photolytic degradation during benchtop handling?
The Causality: Nitroaromatic compounds are notoriously photosensitive. Upon exposure to UV or broad-spectrum visible light, the 5-nitro group undergoes rapid photochemical excitation. This excited state can trigger an intramolecular nitro-to-nitrite rearrangement, followed by homolytic cleavage to form highly reactive phenoxy and nitric oxide radicals. These radicals subsequently undergo complex coupling reactions, leading to colored polymeric degradants[2].
Troubleshooting Solution: Always handle solutions of 3-Methoxy-5-nitropyridin-2-amine in actinic (amber) glassware. If conducting assays under ambient light, validate the benchtop stability by running a dark control in parallel.
Fig 1: Primary chemical forced degradation pathways of 3-Methoxy-5-nitropyridin-2-amine.
Module 2: Biological & Metabolic Degradation
FAQ 3: In in vitro microsomal assays, what are the primary metabolic liabilities?
The Causality: When incubated with human liver microsomes (HLMs), two primary enzymatic degradation pathways compete:
CYP450-Mediated O-Demethylation (Aerobic): Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) catalyze the O-demethylation of the 3-methoxy group. The mechanism involves hydrogen atom abstraction (HAT) from the methyl group by the highly reactive CYP450 Compound I (Fe^IV=O) intermediate. A rapid "oxygen rebound" forms an unstable hemiacetal, which spontaneously collapses to release formaldehyde and the demethylated metabolite [3][4].
Nitroreduction (Anaerobic/Hypoxic): The electron-withdrawing nitro group is highly susceptible to reduction by microsomal NADPH:CYP oxidoreductase (POR) or cytosolic nitroreductases. The nitro group is sequentially reduced to a nitroso intermediate, a hydroxylamine, and finally to a primary amine (yielding a 2,5-diaminopyridine derivative). This pathway is particularly dominant in gut microbiome stability assays or hypoxic tumor microenvironment models [1].
Fig 2: Enzymatic and metabolic degradation pathways mediated by CYP450 and Nitroreductases.
Module 3: Quantitative Data & Analytical Workflows
Degradation Kinetics Summary
The following table summarizes the quantitative degradation kinetics of 3-Methoxy-5-nitropyridin-2-amine under standard ICH forced degradation conditions.
Degradation Condition
Reagent / Environment
Primary Degradant Identified
Estimated
t1/2
Mechanistic Driver
Acidic Hydrolysis
0.1 M HCl, 60°C
3-Hydroxy-5-nitropyridin-2-amine
48 hours
Ether cleavage via protonation of methoxy oxygen.
Basic Hydrolysis
0.1 M NaOH, 60°C
3-Methoxy-5-nitropyridin-2-ol
72 hours
Nucleophilic aromatic substitution of the 2-amine.
Oxidative
3%
H2O2
, 25°C
Pyridine N-oxide derivative
24 hours
Electrophilic oxygen transfer to the pyridine nitrogen.
Photolytic
UV-Vis (ICH Q1B)
Nitro-nitrite rearrangement products
< 4 hours
UV excitation of the nitro group to a radical state.
To accurately profile the degradation of 3-Methoxy-5-nitropyridin-2-amine, use the following self-validating LC-MS/MS methodology.
Step 1: Sample Preparation & Quenching
Extract 50 µL aliquots from the stability/incubation matrix at designated time points.
Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled
d3
-3-Methoxy-5-nitropyridin-2-amine).
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins and buffer salts.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes. The highly polar degradants (e.g., the fully reduced 2,5-diamine) will elute early (approx. 0.8 min), while the parent compound elutes later (approx. 2.4 min).
Step 3: Mass Spectrometry Detection
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
Monitor the parent compound using the MRM transition:
[M+H]+→Fragment
(e.g.,
m/z170.1→124.1
representing the loss of the nitro group).
Set up concurrent MRM channels for expected degradants:
m/z156.1
(O-demethylation product) and
m/z140.1
(fully reduced diamine product).
Step 4: Self-Validation Checkpoint (Critical)
Mass Balance Verification: Calculate the molar sum of the remaining parent compound and all quantified degradation products.
Validation Logic: If the total mass balance falls below 90%, the protocol has failed its self-validation. This indicates that either volatile degradants (such as formaldehyde from O-demethylation) are escaping unquantified, or highly reactive intermediates (like hydroxylamines) are covalently binding to the reaction vessel or precipitating proteins. If this occurs, switch to a soft-ionization technique or derivatize the sample pre-analysis to trap reactive intermediates.
References
Nitroaromatic Compounds, from Synthesis to Biodegradation
Microbiology and Molecular Biology Reviews (ASM Journals)[Link][1]
How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin?
The Journal of Physical Chemistry B (ACS Publications)[Link] [3]
A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers
National Institutes of Health (PMC)[Link] [4]
Optimization
Technical Support Center: Recrystallization of Nitropyridine Amines
Welcome to the Technical Support Center. Nitropyridine amines present unique purification challenges during drug development and chemical synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Nitropyridine amines present unique purification challenges during drug development and chemical synthesis. The push-pull electronic nature of the pyridine ring, coupled with the strong hydrogen-bond donating capability of the amine and accepting capability of the nitro group, leads to highly stable, tightly packed crystal lattices.
This guide provides field-proven troubleshooting strategies for solvent selection, preventing phase separation ("oiling out"), and maximizing recovery yields.
Logical Workflow for Solvent Selection
Workflow for selecting recrystallization solvents for nitropyridine amines based on polarity.
Troubleshooting FAQs
Q1: Why does my nitropyridine amine "oil out" instead of forming crystals, and how do I prevent it?Causality : Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. The compound separates as a supercooled liquid rather than forming an ordered solid lattice. Because nitropyridine amines form heavily supersaturated solutions in moderately polar solvents, rapid cooling or excessive anti-solvent addition forces them out of solution too quickly[1].
Solution : Use a mixed solvent system (e.g., DMSO/Water). Dissolve the crude in the primary solvent, and add the anti-solvent dropwise at an elevated temperature until slight turbidity is observed. Clear the solution with a single drop of the primary solvent to reach the exact metastable zone boundary. Allow the solution to cool slowly. 1 Seeding the solution at this stage is highly recommended to bypass the oiling-out phase and induce immediate nucleation[1].
Q2: How do I select the right solvent system for regioisomers like 2-amino-3-nitropyridine vs. 2-amino-5-nitropyridine?Causality : Regioisomers possess distinct dipole moments and intermolecular bonding capabilities. 2-amino-5-nitropyridine forms highly polar lattices and is typically recrystallized from hot water, ethanol, or a DMSO/water mixture . In contrast, 2-amino-3-nitropyridine can form strong intramolecular hydrogen bonds between the adjacent amine and nitro groups, which reduces its overall surface polarity. This allows it to crystallize well from less polar mixtures like ethyl acetate/petroleum ether or ethanol 2[2].
Solution : Assess the polarity of your specific isomer. If co-crystallization of isomers occurs during synthesis, an initial acid-base workup or column chromatography is required prior to recrystallization to prevent the impurities from inhibiting crystal formation[1].
Q3: My recovery yield is extremely low when using DMSO/Water. How can I optimize this?Causality : DMSO has an exceptionally high solubilizing power for polar heterocycles. Even in a DMSO/water mixture, the residual solubility of compounds like 2-hydroxy-5-nitropyridine or 2-amino-5-nitropyridine at 0–5 °C remains significant, often capping yields at 60-70% 3[3].
Solution : To maximize recovery, increase the anti-solvent (water) ratio gradually to force more solute out of the solvent sphere without trapping DMSO in the crystal lattice. Alternatively, switch to a solvent with a steeper temperature-dependent solubility curve, such as hot ethanol, which allows for high dissolution at reflux and near-complete precipitation at 0 °C.
Quantitative Data: Solvent Comparison
Table 1: Comparison of Recrystallization Solvents for Nitropyridine Amines
Solvent System
Typical Solubility
Target Compound Examples
Mechanistic Advantages
Limitations
Hot/Cold Water
10-15 g/L (95°C) / 1-2 g/L (5°C)
2-amino-5-nitropyridine
High dielectric constant disrupts intermolecular H-bonds for dissolution.
Low overall solubility requires large solvent volumes.
DMSO / Water
>100 g/L (RT) / 10-20 g/L (5°C)
2-hydroxy-5-nitropyridine
Excellent solubilizing power for highly polar crudes via strong dipole interactions.
High boiling point of DMSO makes drying difficult; moderate yields (60-70%).
Ethanol
30-50 g/L (78°C) / 2-5 g/L (0°C)
2-amino-3-nitropyridine
Steep temperature-solubility curve; easy to dry under vacuum[2].
May require activated carbon pre-treatment for highly colored impurities.
EtOAc / Pet. Ether
Variable (Tuned via ratio)
4-amino-2-chloro-3-nitropyridine
Tunable polarity allows precise separation of regioisomers.
Flammable; requires careful ratio optimization (typically 1:3 to 1:10) 4.
Objective: Achieve >97% purity of nitropyridine amines while preventing oiling out and minimizing residual solvent[3].
Step-by-Step Methodology :
Dissolution : Weigh the crude nitropyridine amine. Add minimal Dimethyl Sulfoxide (DMSO) at room temperature or slightly elevated heat (40 °C) until complete dissolution is achieved.
Decolorization & Filtration (Optional) : If the solution is highly colored, add 5% w/w activated carbon, stir for 5 minutes, and perform a hot polish filtration through a PTFE syringe filter or fluted filter paper to remove insoluble particulates and colored impurities[1].
Anti-Solvent Addition : Heat the filtrate to 50 °C. Begin dropwise addition of deionized water (anti-solvent) under continuous stirring until the solution becomes faintly turbid.
Equilibration (Critical Step) : Add 1-2 drops of DMSO to clear the turbidity. This establishes the solution exactly at the saturation point (metastable zone).
Seeding & Cooling : Remove from heat. Add 1-2 mg of pure seed crystals. Allow the flask to cool ambiently to room temperature over 2 hours. Do not agitate the flask during this period to promote large crystal growth.
Ice Bath Maturation : Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 1 hour to maximize lattice formation and drive the equilibrium toward precipitation.
Isolation : Filter the crystals under vacuum. Wash the filter cake with a large volume of ice-cold water to displace any residual DMSO[3].
Self-Validation : Dry the crystals in a vacuum oven at 50 °C to a constant weight. Verify purity via melting point analysis. For example, pure 2-amino-5-nitropyridine will exhibit a sharp melting point at 187.5-188.5 °C . A depressed or broad melting point indicates trapped DMSO or residual isomers, necessitating a second recrystallization.
References
BenchChem. "Technical Support Center: Purification of Crude 3-Amino-4-nitropyridine 1-oxide." 1
DTIC. "2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive."
Canadian Science Publishing. "Amino group acidity in aminopyridines and aminopyrimidines."2
Technical Support Center: Managing Thermal Instability in Aminopyridine Synthesis
Welcome to the technical support center for managing thermal instability during aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who handle these powerful bu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for managing thermal instability during aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who handle these powerful but potentially hazardous reactions. Aminopyridine synthesis, particularly through classical methods like the Chichibabin amination or nitration reactions, involves highly exothermic steps that can lead to thermal runaway if not properly controlled. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind safe experimental design to ensure both successful synthesis and laboratory safety.
This section provides rapid answers to common initial questions regarding thermal safety in aminopyridine synthesis.
Q1: What is a thermal runaway and why is it a major concern in aminopyridine synthesis?
A thermal runaway is a hazardous situation where an exothermic chemical reaction goes out of control. The reaction rate increases with temperature, which in turn increases the rate of heat generation. If the heat generated by the reaction exceeds the system's ability to remove it, the process becomes a self-accelerating cycle of increasing temperature and pressure.[1] This can lead to boiling over, reactor rupture, and explosion.[2] Syntheses like the Chichibabin reaction are highly exothermic and have been involved in industrial incidents, making this a primary safety concern.[1]
Q2: Which aminopyridine synthesis routes are most prone to thermal instability?
Chichibabin Amination: The reaction of pyridines with sodium amide (NaNH₂) is notoriously exothermic and evolves hydrogen gas, adding to the pressure hazard.[3][4] The reaction is typically run at high temperatures (100-200°C), where control can be difficult.[5]
Nitration of Pyridines: The introduction of a nitro group (e.g., synthesis of 3-amino-4-nitropyridine) uses potent nitrating agents like fuming nitric acid in concentrated sulfuric acid.[6] These reactions are extremely exothermic and require precise, sub-ambient temperature control to prevent runaway and the formation of unstable byproducts.
Hofmann Rearrangement: The synthesis of 3-aminopyridine from nicotinamide using sodium hypobromite is conducted at elevated temperatures (e.g., 70°C) and involves a highly reactive intermediate.[7][8]
Q3: What are the early warning signs of a developing thermal runaway?
Key indicators include a sudden, unexpected increase in reaction temperature that does not respond to cooling, a rapid rise in reactor pressure, noticeable gas evolution, and changes in the color or viscosity of the reaction mixture. It is crucial to have monitoring systems and emergency procedures in place before starting any potentially hazardous reaction.[9]
Q4: How can I quickly assess the thermal hazard of my planned reaction?
A preliminary assessment can be made using literature data and thermochemical calculations. However, for a new or modified process, experimental screening is essential. Differential Scanning Calorimetry (DSC) can be used on a small sample to determine the onset temperature of the exothermic reaction and any subsequent decomposition events. This data is critical for establishing a safe operating temperature window.[1]
Section 2: Troubleshooting Guide - In-Depth Problem Solving
This guide addresses specific issues encountered during synthesis with a focus on causality and actionable solutions.
Issue 1: Uncontrolled Temperature Spike During Chichibabin Amination
Problem: During the addition of sodium amide to the pyridine substrate in xylene, the temperature rises rapidly, overwhelming the cooling system.
Possible Causes & Scientific Rationale:
Reagent Accumulation: Adding the sodium amide too quickly creates a high concentration of unreacted reagents. This maximizes the potential energy that can be released at once, leading to a sharp exotherm.
Poor Heat Transfer: Inadequate stirring or a viscous reaction mass creates localized hot spots. The reaction rate in these spots accelerates exponentially, initiating a runaway. The decrease in the surface-area-to-volume ratio during scale-up exacerbates this issue.[2]
Inappropriate Solvent: While historically xylene has been used, its high boiling point may not provide sufficient reflux cooling to manage a rapid exotherm that begins below its boiling point.[9]
Solutions:
Controlled Dosing: Implement a semi-batch process where the sodium amide is added slowly and continuously. This ensures the reagent reacts as it is added, minimizing accumulation and keeping the heat generation rate within the cooling capacity of the reactor.[10]
Enhanced Agitation: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous mixing and uniform temperature distribution.
Calorimetric Analysis: Before scaling up, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to precisely measure the heat of reaction and the rate of heat evolution under your specific conditions. This data allows for proper engineering of the cooling system.[1]
Issue 2: Reaction Exotherm Becomes Unmanageable During Scale-Up
Problem: A reaction that was well-behaved at the 100 mL scale shows a dangerous exotherm in a 5 L reactor, despite proportional increases in cooling.
Possible Cause & Scientific Rationale:
Surface-Area-to-Volume Ratio: Heat is generated throughout the volume of the reactor (proportional to r³) but is removed only through the surface area of the reactor wall (proportional to r²). As the reactor size increases, the ability to remove heat decreases relative to the amount of heat being generated. This is a fundamental principle of chemical engineering and a primary cause of scale-up incidents.[2]
Solutions:
Do Not Scale Linearly: Never assume a reaction can be scaled by simply multiplying all reagent quantities. A thorough process safety assessment is required.
Adopt Semi-Batch or Continuous Flow: For large-scale production, moving from a batch process to a semi-batch (controlled addition) or a continuous flow setup is a critical safety measure.[11][12] Flow reactors offer a vastly superior surface-area-to-volume ratio, enabling near-instantaneous heat removal and preventing thermal runaway.
Calculate MTSR: Use calorimetric data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR).[10] This is the highest temperature the reaction mixture would reach if all cooling were lost. The MTSR must remain safely below the temperature at which dangerous decomposition or secondary reactions occur.
Issue 3: Side Reactions and Decomposition Observed at Elevated Temperatures
Problem: HPLC analysis of the crude product shows significant impurities or a lower-than-expected yield, suggesting product or reactant degradation.
Possible Causes & Scientific Rationale:
Exceeding Decomposition Thresholds: Every compound has a temperature at which it begins to decompose. Even minor temperature overshoots can push the reaction into a regime where decomposition pathways become significant.[13][14] Aminopyridines can undergo various thermal degradations, including oxidation or ring-opening.[15]
Kinetically-Controlled Side Reactions: Many reactions have competing pathways. At the desired temperature, the formation of the aminopyridine product is favored. At higher temperatures, the activation energy for a different, undesired reaction may be overcome, leading to impurity formation.
Solutions:
Thermal Analysis: Use Thermogravimetric Analysis (TGA) coupled with DSC to identify the onset temperatures for the decomposition of your starting materials, intermediates, and final product. Your process temperature must have a sufficient safety margin below the lowest of these temperatures.
Kinetic Modeling: For complex reactions, perform kinetic studies to understand how temperature affects the rates of both the desired reaction and key side reactions. This allows for the optimization of temperature and reaction time to maximize product yield while minimizing impurities.
Section 3: Key Experimental Protocols
These protocols provide a framework for safe laboratory execution. A thorough, site-specific risk assessment must be conducted before any procedure is attempted. [7]
Protocol 1: Step-by-Step Guide for a Safe Lab-Scale Chichibabin Reaction
This protocol incorporates modern safety practices for a traditionally hazardous reaction.
Reactor Setup: Equip a three-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, a reflux condenser with a nitrogen inlet, and a dropping funnel for reagent addition. Place the flask in a heating mantle connected to a temperature controller.
Inert Atmosphere: Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction. This is critical as the reaction produces hydrogen gas, which can form an explosive mixture with air.[3]
Charge Substrate: Charge the flask with the pyridine substrate and an appropriate anhydrous solvent (e.g., THF for newer, milder methods using NaH/LiI).[16]
Controlled Reagent Addition: If using sodium amide, add it portion-wise at a rate that allows the cooling system (e.g., a water bath) to maintain the target temperature. If using a NaH/amine system, add the amine slowly via the dropping funnel.
Temperature Monitoring: Continuously monitor the internal temperature. The setpoint of the heating mantle is not the reaction temperature. Any deviation between the internal temperature and the bath temperature indicates an exotherm.
Reaction Monitoring: Monitor the reaction for signs of completion (e.g., by TLC or HPLC analysis of quenched aliquots). Note the evolution of hydrogen gas.
Safe Quenching: Once the reaction is complete, cool the mixture to 0°C. Slowly and carefully add a quenching agent (e.g., isopropanol, followed by water) to destroy any unreacted sodium amide or sodium hydride. This quenching step is itself exothermic and must be done with caution.
Workup: Proceed with the standard aqueous workup and purification.
Protocol 2: Emergency Quenching Procedure for a Runaway Amination
This procedure should be in place before starting the reaction.
Identify Runaway: A runaway is identified by a rapid, uncontrolled rise in internal temperature and pressure.
Immediate Actions:
Alert all personnel in the immediate area.
Remove the heating source immediately.
Apply maximum cooling (e.g., switch cooling bath to an ice/acetone slurry).
Prepare Quenching Agent: Have a pre-chilled, non-reactive, high-heat-capacity solvent (e.g., cold toluene or high-boiling point isopar) ready in an addition funnel.
Initiate Quench: If temperature rise continues unabated, begin the slow addition of the quenching solvent. This serves to dilute the reactants and absorb a significant amount of heat. Do not add water or alcohols directly to a hot mixture containing alkali metal amides, as this will produce a violent, explosive reaction.
Containment: If the reaction cannot be controlled, evacuate the area and follow the site's emergency procedures. The primary goal shifts from saving the reaction to ensuring personnel safety.[17]
Section 4: Data Summaries
Quantitative data is essential for a proper risk assessment.
Table 1: Thermal Hazard Indicators for Common Aminopyridine Syntheses
Synthesis Route
Key Reagents
Typical Temp. (°C)
Primary Hazard
Recommended Control Strategy
Chichibabin Amination
Pyridine, Sodium Amide
110 - 160
Highly exothermic, H₂ evolution
Semi-batch addition of NaNH₂, robust cooling, inert atmosphere[4][5]
Nitration
4-Aminopyridine, HNO₃/H₂SO₄
0 - 10
Extremely exothermic, unstable byproducts
Precise low-temp control, slow addition of nitrating agent[6]
Hofmann Rearrangement
Nicotinamide, NaOBr
70 - 75
Strong exotherm
Careful temperature control, monitoring of bromine addition[7]
NaH/LiI Mediated Amination
Pyridine, Amine, NaH/LiI
65 - 85
Exothermic, H₂ evolution
Controlled addition of amine, inert atmosphere[16]
Section 5: Visualizing Thermal Risks
Diagrams help to visualize complex decision-making processes and workflows, ensuring a self-validating and safe approach.
Diagram 1: Decision Tree for Thermal Risk Assessment
This diagram guides the user through a logical sequence to classify the risk of their experiment.
Caption: A decision tree for assessing the thermal risk of an aminopyridine synthesis.
Diagram 2: Workflow for Safe Reaction Scale-Up
This diagram illustrates the necessary, validated steps for moving a process from the lab to a larger scale.
Caption: A validated workflow for the safe scale-up of exothermic chemical reactions.
References
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]
Aminopyridines - EPA Archive. (2005). U.S. Environmental Protection Agency. [Link]
Quantitative Assessment of Thermal Runaway Risk in a Chemical Reactor: Hybrid Approach. (2023). International Information and Engineering Technology Association. [Link]
Low-Temperature Heat Capacities and Thermodynamic Properties of 2-Aminopyridine. (2015). Asian Journal of Chemistry. [Link]
How to prevent runaway reactions. U.S. Environmental Protection Agency. [Link]
Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. ResearchGate. [Link]
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses. [Link]
Thermochemistry of 2-Aminopyridine (C5H6N2)(s). (2011). ResearchGate. [Link]
Advances in the Study of the Chichibabin Reaction. ResearchGate. [Link]
Technical Support Center: Preventing Methoxy Group Hydrolysis During Multi-Step Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended cleavage (demethylation) of methoxy (-OCH₃) groups during complex synthetic se...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended cleavage (demethylation) of methoxy (-OCH₃) groups during complex synthetic sequences. While methoxy groups are generally robust and exhibit excellent stability toward basic reagents[1], their susceptibility to strong acids and potent nucleophiles can lead to frustrating yield losses.
This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure the integrity of your methoxy ethers throughout your drug development workflows.
Mechanistic Insight: The Causality of Methoxy Cleavage
Ethers are widely inert to many standard reaction conditions, which is why they are frequently utilized as solvents (e.g., THF, dioxane) and protecting groups[2]. However, ether cleavage can occur under forcing conditions involving strong acids and heat[2].
The reaction initiates with the protonation of the ether oxygen by a strong Brønsted acid (or coordination by a Lewis acid), which converts the oxygen into a superior leaving group[3]. Depending on the steric environment of the adjacent carbon atoms, the cleavage proceeds via two distinct mechanistic pathways:
Sₙ2 Pathway: For primary or methyl ethers, a strong nucleophile (such as I⁻ or Br⁻) attacks the less sterically hindered carbon. This results in simultaneous bond breaking and formation, yielding an alcohol and an alkyl halide[2][3].
Sₙ1 Pathway: If the ether is attached to a tertiary or benzylic carbon, steric hindrance prevents a backside attack. Instead, the C–O bond breaks to form a highly stabilized carbocation, which is subsequently trapped by the nucleophile[3][4].
Logical pathways of acid-catalyzed methoxy ether cleavage via SN1 and SN2 mechanisms.
Q1: Why did my methoxy group cleave during a supposedly "routine" acidic workup?A1: Unintended demethylation often occurs if the acidic workup utilizes hydrobromic acid (HBr) or hydroiodic acid (HI). These acids are uniquely destructive to ethers because they provide both a strong proton source to activate the oxygen and a highly polarizable, potent nucleophile (Br⁻ or I⁻) to execute the Sₙ2 attack[2][3]. To avoid this, switch your workup to dilute hydrochloric acid (HCl) or mild organic acids (e.g., citric acid). The chloride ion is a significantly weaker nucleophile in aqueous media, leaving the methoxy group intact.
Q2: I need to deprotect a Methoxymethyl (MOM) ether, but my molecule also contains a critical methoxy group. How can I achieve chemoselectivity?A2: MOM ethers are acetals and are inherently more acid-labile than standard methoxy ethers. However, using standard aqueous acids can sometimes lead to partial methoxy cleavage if temperatures are not strictly controlled. A highly selective, self-validating alternative is the use of anhydrous zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH). This specific combination completely removes MOM groups in under ten minutes at room temperature, while the methoxy groups remain completely untouched due to insufficient activation energy for aliphatic ether cleavage[5].
Q3: My synthesis requires a Lewis acid, but Boron Tribromide (BBr₃) destroyed my methoxy ether. What are the alternatives?A3: BBr₃ is a classic, aggressive reagent specifically designed for the cleavage of ethers, particularly aryl ethers[3][6]. The boron atom strongly coordinates to the ether oxygen to form a Lewis acid-base adduct, facilitating rapid cleavage[7]. If Lewis acidic conditions are mandatory for your transformation (e.g., in a Friedel-Crafts reaction), consider using milder Lewis acids such as Titanium(IV) chloride (TiCl₄) or Zinc chloride (ZnCl₂), and operate at cryogenic temperatures (-78 °C) to kinetically suppress the demethylation pathway.
Troubleshooting workflow for identifying and resolving unintended methoxy group cleavage.
Reagent Compatibility and Methoxy Stability
To assist in your experimental design, the following table summarizes the compatibility of methoxy groups with common synthetic reagents.
Reagent / Condition
Methoxy Group Stability
Causality / Mechanism
Recommended Alternative
HI, HBr (reflux)
Highly Unstable
Protonation followed by rapid Sₙ2 attack by polarizable halide ions[2][3].
Dilute HCl, mild organic acids.
BBr₃, AlCl₃ (DCM)
Highly Unstable
Strong Lewis acid coordination to oxygen, weakening the C–O bond[3][7].
TiCl₄ (mild), or strictly control temperature at -78 °C.
Thiolates (High Temp)
Unstable
Nucleophilic attack on the methyl group via an Sₙ2 mechanism.
Use sterically bulky bases or lower temperatures.
Pd/C, H₂ (1 atm)
Stable
Methoxy ethers are inert to standard catalytic hydrogenation[8].
N/A (Safe to use).
NaOH / KOH (Aqueous)
Stable
The electron-donating nature of the methoxy group confers stability toward basic reagents[1].
N/A (Safe to use).
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure chemoselectivity when manipulating molecules containing methoxy groups.
Protocol A: Chemoselective Deprotection of Benzyl Ethers in the Presence of Methoxy Groups
Benzyl ethers can be cleanly removed via hydrogenolysis without risking the integrity of methoxy groups[8].
Step-by-Step Methodology:
Preparation: Dissolve the benzyl/methoxy-containing substrate (1.0 mmol) in a suitable degassed solvent (e.g., EtOAc or MeOH, 10 mL).
Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20% w/w relative to the substrate) under a steady stream of inert gas (N₂ or Argon) to prevent ignition.
Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (H₂) three times. Maintain the reaction under an H₂ atmosphere (1 atm via a balloon).
Monitoring: Stir vigorously at room temperature. Monitor the reaction via TLC until complete consumption of the starting material is observed (typically 2-12 hours).
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (2 × 10 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Validation Check: The methoxy ether will remain completely unreacted, ensuring 100% chemoselectivity.
Protocol B: Selective Deprotection of MOM Ethers over Methoxy Ethers
This protocol utilizes a soft nucleophile and a specific Lewis acid to target the acetal-like MOM group without providing enough activation energy to cleave the robust methoxy ether[5].
Step-by-Step Methodology:
Preparation: Dissolve the MOM-protected substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere.
Reagent Addition: Add anhydrous Zinc Bromide (ZnBr₂, 2.0 equivalents) to the stirring solution, followed immediately by n-propanethiol (n-PrSH, 3.0 equivalents).
Reaction: Stir the mixture at room temperature. The deprotection is typically complete within 10 to 30 minutes. Monitor via TLC to confirm the disappearance of the MOM ether.
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Validation Check: The rapid reaction time and mild Lewis acidity of ZnBr₂ prevent any background hydrolysis of the methoxy group.
Catalyst loading optimization for Buchwald-Hartwig amination
Welcome to the Advanced Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions, high palladium loadings, and the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions, high palladium loadings, and the dreaded "palladium black." This guide bypasses generic troubleshooting advice to focus on the mechanistic causality behind catalyst failure. By understanding the thermodynamic and kinetic vulnerabilities of your catalytic cycle, you can engineer robust, self-validating protocols that drive conversions to >95% while reducing catalyst loading to sub-1 mol% levels.
Diagnostic workflow for troubleshooting stalled Buchwald-Hartwig aminations.
FAQ 1: The "Palladium Black" Phenomenon & Catalyst Deactivation
Q: My reaction mixture turns black immediately upon heating, and the reaction stalls at <20% conversion. What is the mechanistic cause?
A: The formation of a fine black precipitate—known as palladium black—is the visual hallmark of catalyst death[1]. Mechanistically, palladium black consists of metallic Pd(0) nanoparticles that have aggregated and irreversibly crashed out of the catalytic cycle. This occurs when the active Pd(0) species is insufficiently stabilized by the supporting ligand.
When using traditional Pd(II) precatalysts like Pd(OAc)₂, the in situ reduction to the active Pd(0) state often occurs at the direct expense of your phosphine ligand (the ligand is oxidized)[2]. This alters the critical Pd:Ligand stoichiometric ratio, leaving a fraction of the Pd(0) under-ligated and highly susceptible to aggregation.
Solution: Transition from in situ catalyst generation to well-defined, pre-formed precatalysts like the Buchwald 3rd or 4th Generation (G3/G4) palladacycles or PEPPSI complexes[3]. These quantitatively generate the active mono-ligated Pd(0) species without consuming the ligand, allowing you to drop your catalyst loading significantly.
Buchwald-Hartwig catalytic cycle highlighting pathways to palladium black deactivation.
Q: Why does my reaction stall at 50% conversion despite using a massive 10 mol% Pd loading?
A: Increasing catalyst loading is a common but flawed band-aid for a stalled reaction. High catalyst loadings (e.g., 10-20 mol%) are economically unviable for scale-up and introduce severe heavy-metal purging challenges during downstream processing[4].
If a reaction stalls but the solution remains homogeneous (no palladium black), it indicates an overly stable resting state or product inhibition—not a lack of palladium. For instance, in the amination of halopyridines, the product's basic nitrogen can coordinate to the Pd center, displacing the phosphine ligand and deactivating the catalyst[1].
Table 1: Impact of Precatalyst Design on Catalyst Loading and Conversion
Precatalyst System
Loading (mol% Pd)
Ligand Equivalents
Conversion (%)
Observation / Causality
Pd(OAc)₂ + Free Ligand
5.0 - 10.0
2.0 - 3.0
45 - 60%
Ligand consumed during reduction; Pd black forms.
Pd₂(dba)₃ + Free Ligand
2.0 - 5.0
1.2 - 2.0
70 - 85%
dba acts as a competitive inhibitor, slowing the rate.
Pd G3 / G4 Palladacycle
0.1 - 1.0
1.0 (Pre-bound)
>95%
Rapid, quantitative generation of active L-Pd(0).
FAQ 3: The Interplay of Base and Solvent
Q: How does the choice of base dictate my required catalyst loading?
A: The base is an active participant in the catalytic cycle. It must deprotonate the coordinated amine to form the Pd-amido complex prior to reductive elimination. In nonpolar solvents like toluene, strong alkoxide bases (e.g., NaOtBu) are required because the solvent resists the formation of new charges[5]. However, NaOtBu is highly nucleophilic and will saponify esters. If you switch to a weaker, functional-group-tolerant base like Cs₂CO₃, you must often increase the reaction temperature or switch to a polar solvent (like DMF or dioxane) to facilitate the necessary bromide dissociation[5].
Table 2: Base Selection Guide for Buchwald-Hartwig Amination
Base
pKaH
Optimal Solvents
Functional Group Tolerance
Mechanistic Impact on Catalytic Cycle
NaOtBu
~19
Toluene, Dioxane
Low (Cleaves esters)
Rapid deprotonation; enables low temp/loading.
LHMDS
~26
THF, Toluene
Moderate
Enables coupling of poorly nucleophilic amines.
Cs₂CO₃
~10
Dioxane, DMF
High (Tolerates esters)
Requires higher temps; relies on polar solvents.
Standard Operating Procedure: Self-Validating Sub-1 mol% Amination
To achieve high conversions with <1 mol% catalyst loading, the protocol itself must be designed to validate the integrity of the reagents at each step.
Step 1: Preparation (Inert Atmosphere)
Flame-dry a Schlenk flask or reaction vial and backfill with Argon.
Causality: Water and protic impurities prematurely protonate the Pd-amido intermediate, halting the cycle and leading to hydro-dehalogenation side products[1].
Step 2: Solid Reagent Addition
Add the aryl halide (1.0 eq), amine (1.2 eq), base (e.g., NaOtBu, 1.5 eq), and the appropriate Pd G3 precatalyst (0.5 mol%).
Validation: The powder mixture should remain free-flowing. Clumping indicates moisture ingress in your base.
Step 3: Solvent Addition & Degassing
Add anhydrous, sparged toluene to achieve a 0.2 M concentration. Perform 3 freeze-pump-thaw cycles.
Validation: If the solution turns dark brown or black at room temperature before heating, oxygen is present in the system, and the catalyst is actively oxidizing. Abort and re-degas your solvents.
Step 4: Heating & Kinetic Monitoring
Submerge the vessel in a pre-heated oil bath at 80°C.
Validation: A healthy reaction will maintain a homogeneous yellow, orange, or reddish-brown hue. The appearance of a black precipitate within the first 30 minutes dictates immediate termination and re-evaluation of ligand choice or solvent purity[1].
Step 5: Workup & Palladium Purging
Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite.
Causality: Celite traps any residual insoluble palladium species. Failing to remove these particulates before aqueous washing will result in severe, unbreakable emulsions.
References
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile
Organic Process Research & Development (ACS)[Link]
Role of the Base in Buchwald–Hartwig Amination
The Journal of Organic Chemistry (ACS)[Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design
Organic Chemistry Frontiers (RSC Publishing)[Link]
Technical Support Center: Characterizing Unexpected Byproducts in Aminopyridine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminopyridine synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminopyridine synthesis. Aminopyridines are privileged structures in medicinal chemistry, but their synthesis can often lead to a variety of expected and unexpected byproducts that complicate purification and impact yield.[1] This resource provides in-depth, experience-driven answers to common challenges, focusing on the identification and characterization of these impurities.
Our approach is structured to address issues logically, from initial observation to final characterization, covering the most common synthetic routes: the Chichibabin reaction, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section tackles the fundamental questions regarding why and how byproducts emerge during the synthesis of aminopyridines.
Q1: I've observed an unexpected spot on my TLC/peak in my LC-MS. What are the most common types of byproducts in aminopyridine synthesis?
A1: Byproduct formation is highly dependent on the synthetic route employed. Here’s a breakdown of common impurities associated with three primary methods:
Chichibabin Reaction: This reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂) or a related reagent.[2]
Over-amination (Di-amination): A second amino group can be introduced, especially if excess NaNH₂ is used, leading to products like 2,6-diaminopyridine.[1]
Hydroxypyridines (Pyridones): If water is not rigorously excluded, the intermediate σ-adduct can be hydrolyzed upon workup to form hydroxypyridines, which often exist in their pyridone tautomeric form.[3][4]
Dimerization Products: Substrates like 4-tert-butylpyridine have been shown to produce significant amounts of bipyridine dimers as a side reaction.[2]
Positional Isomers: For substituted pyridines, amination can occur at different positions. For example, 3-methylpyridine yields a majority of the 2,3-isomer but also a smaller amount of the 2,5-isomer.[5]
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is powerful but can be prone to specific side reactions.[6]
Hydrodehalogenation: A common side reaction where the starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This occurs via a competing pathway involving β-hydride elimination.[6]
Imine Formation: The β-hydride elimination pathway that leads to hydrodehalogenation also produces an imine from the amine coupling partner.[6]
Ligand-Related Impurities: Phosphine ligands, especially electron-rich, bulky ones, can undergo degradation or side reactions.
Diarylamine Formation: If the product is a primary arylamine, it can sometimes react further with the starting aryl halide to form a diarylamine.
Nucleophilic Aromatic Substitution (SNAr): This method typically involves reacting a halopyridine (often activated with an electron-withdrawing group) with an amine.[7][8]
Hydrolysis of Starting Material: If the reaction is run in the presence of water or hydroxide, the starting halopyridine can be hydrolyzed to the corresponding hydroxypyridine.
Solvent Adducts: Highly reactive intermediates or starting materials may react with the solvent, especially if nucleophilic solvents are used at high temperatures.
Counteranion Addition: When using activating agents for pyridine-N-oxides, the counteranion of the agent (e.g., tosylate) can sometimes add to the ring as a competing nucleophile.[9]
Q2: What factors typically lead to the formation of these unexpected byproducts?
A2: The root causes of byproduct formation are often related to reaction conditions and reagent purity. Key factors include:
Factor
Potential Byproducts & Causality
Reaction Temperature
Excessively high temperatures can provide the activation energy for alternative reaction pathways or lead to thermal degradation of reactants, products, and catalysts.[10] For instance, SNAr reactions often require heat, but too much can promote unwanted side reactions.[11]
Reagent Stoichiometry
Using a large excess of a reagent, such as NaNH₂ in the Chichibabin reaction, directly increases the likelihood of multiple additions (e.g., di-amination).[12]
Presence of Water/Moisture
Moisture is a critical parameter. It can hydrolyze moisture-sensitive reagents (like NaNH₂) and intermediates, leading to hydroxylated byproducts.[3][10] Rigorously drying glassware and reagents is essential.
Atmosphere (Oxygen)
For oxygen-sensitive reactions like the Buchwald-Hartwig amination, failure to properly degas solvents and maintain an inert atmosphere can lead to oxidation of the phosphine ligands and deactivation of the palladium catalyst, promoting side reactions.
Purity of Reagents
The purity of starting materials is paramount. For the Chichibabin reaction, it has been noted that very pure NaNH₂ can be less reactive, suggesting that certain impurities may have a catalytic effect.[12] Conversely, unknown impurities can introduce unexpected side reactions.
Q3: My aminopyridine synthesis is complete, but purification is difficult. Are there any general strategies for removing common byproducts?
A3: Yes, purification can often be streamlined by exploiting the different physicochemical properties of your product and the byproducts.
Acid-Base Extraction: This is a powerful first-line technique. Aminopyridines are basic and can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous layer. This will separate them from non-basic impurities like hydrodehalogenated arenes or ligand byproducts. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[13][14]
Column Chromatography: Silica gel chromatography is a standard method for separating compounds based on polarity.[13] For example, a more polar di-aminated byproduct will typically have a lower Rf than the mono-aminated product.
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities, provided a suitable solvent system can be found where the solubility of the product and byproduct differ significantly with temperature.[13]
Scavenger Resins: These are solid-supported reagents designed to react selectively with and remove specific impurities. For example, an isocyanate or acid chloride resin can be used to scavenge unreacted primary/secondary amines from a reaction mixture.[13]
Part 2: A Practical Guide to Byproduct Characterization
When an unknown impurity is detected, a systematic approach is required for its identification. This workflow guides you from initial detection to final structure elucidation.
Workflow for Unknown Byproduct Identification
Caption: A logical workflow for identifying unknown byproducts.
Experimental Protocols
Protocol 1: Preliminary Analysis by LC-MS
This is the most crucial first step for gaining initial structural information about an unknown byproduct.
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
Method Setup:
Use a general-purpose C18 column.
Run a gradient elution method, for example, from 95:5 Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) to 5:95 over 10-15 minutes.
Set the mass spectrometer to scan a wide mass range (e.g., m/z 100-1000) in both positive and negative ion modes if possible.
Data Analysis:
Identify the peak corresponding to your byproduct.
Examine the mass spectrum for that peak. The molecular ion (M+H)⁺ or (M-H)⁻ will give you the molecular weight of the impurity.
Compare this molecular weight to those of suspected byproducts. For example, is it 16 Da higher than your product (hydroxylation)? Is it the mass of a dimer? Is it the mass of your starting material plus an amino group?
Protocol 2: Structure Elucidation by NMR Spectroscopy
Once the impurity is isolated, NMR is the definitive tool for structural characterization.[15][16]
Sample Preparation: Dissolve a sufficient amount (ideally >1 mg) of the isolated, purified byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
1D NMR Acquisition:
¹H NMR: Acquire a standard proton NMR spectrum. This will tell you the number and type of different proton environments. Pay attention to chemical shifts (aromatic vs. aliphatic), integration (proton ratios), and coupling patterns (J-coupling, which indicates adjacent protons).
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.
2D NMR Acquisition (if necessary): If the structure is not immediately obvious from 1D spectra, 2D NMR experiments are required to piece the puzzle together.[15]
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps build spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is extremely powerful for connecting different fragments of the molecule, such as linking substituents to the pyridine ring.
Interpretation: Use the combined data from MS and NMR to propose a definitive structure for the byproduct. The combination of an accurate mass from HRMS and the connectivity information from 2D NMR provides unambiguous evidence for the structure of an unknown compound.[17]
Part 3: Troubleshooting Specific Synthesis Scenarios
This section provides targeted advice for issues encountered in common aminopyridine syntheses.
Scenario 1: Chichibabin Reaction
Q: My Chichibabin reaction is producing a significant amount of a more polar byproduct that has a mass 1 Da lower than my desired 2-aminopyridine. What is it and how can I prevent it?
A: This byproduct is almost certainly the corresponding 2-pyridone (2-hydroxypyridine), formed by hydrolysis of the reaction intermediate.[3] The mass is 1 Da lower because you are replacing an -NH₂ group (16 amu) with an -OH group (17 amu), but the product loses a proton, resulting in a net change of -1 Da in the observed mass in negative ion mode MS, or a +1 Da difference in the molecular weight.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting 2-pyridone formation.
Scenario 2: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig reaction on 2-bromopyridine is giving me a good yield of my desired aminopyridine, but I also see a significant amount of pyridine in the crude mixture. What's happening?
A: You are observing hydrodehalogenation, a classic side reaction in palladium-catalyzed cross-couplings.[6] It competes with the desired reductive elimination step that forms the C-N bond.
Mechanistic Insight:
The hydrodehalogenation byproduct arises from a β-hydride elimination from the palladium-amide intermediate. This side reaction is often favored by:
Bulky Ligands/Substrates: Increased steric hindrance can make the final reductive elimination step slower, giving the β-hydride elimination pathway more time to occur.
High Temperatures: Can provide the energy to overcome the barrier for this unwanted pathway.
Choice of Base: Some bases can influence the rates of the competing pathways.
Preventative Measures:
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time.
Screen Ligands: The choice of phosphine ligand is critical. Sometimes a less bulky ligand can favor the desired C-N bond formation.
Optimize Base: While strong bases like NaOtBu are common, switching to a different base like K₃PO₄ or Cs₂CO₃ can sometimes minimize this side reaction, although it may also slow down the overall reaction rate.[18]
References
Carey, F. A., & Giuliano, R. M. (n.d.). Aromatic Heterocycles and Nucleic Acids. In Organic Chemistry. McGraw-Hill.
Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. [Link]
Wikipedia contributors. (n.d.). Chichibabin reaction. In Wikipedia. Retrieved March 15, 2026, from [Link]
Farma, M. J. (2021, April 20). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. ACS Publications. [Link]
Pruthviraj, K. (n.d.). Chichibabin Reaction. Slideshare. [Link]
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 15, 2026, from [Link]
Cambridge University Press & Assessment. (n.d.). Chichibabin Reaction. [Link]
Pardeshi, V. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
Studley, J. (2018, November 26). The Chichibabin amination reaction. Scientific Update. [Link]
Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses. [Link]
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
Fiveable. (2025, August 15). Chichibabin Reaction Definition. [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
Liu, J., et al. (2010, October 19). General and Mild Preparation of 2-Aminopyridines. ACS Publications. [Link]
University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
Pal, M., et al. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]
Google P
ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]
Wikipedia contributors. (n.d.). Chichibabin pyridine synthesis. In Wikipedia. Retrieved March 15, 2026, from [Link]
Edison, A. S., et al. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Link]
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]
Pharmaceutical Technology. (2026, March 11). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
Comparative Guide: Kinase Inhibitory Activity of Aminopyridine Isomers
Executive Summary In the landscape of targeted therapeutics, the aminopyridine scaffold is a cornerstone of rational drug design. However, the exact positional isomerism of the exocyclic amine—whether at the 2-, 3-, or 4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted therapeutics, the aminopyridine scaffold is a cornerstone of rational drug design. However, the exact positional isomerism of the exocyclic amine—whether at the 2-, 3-, or 4-position—dictates a profound shift in pharmacological activity. As a Senior Application Scientist, I have evaluated countless small molecules, and the dichotomy between these isomers serves as a masterclass in structure-activity relationship (SAR). This guide objectively compares the kinase inhibitory potential of 2-aminopyridine against its 3- and 4-isomers, providing mechanistic insights and self-validating experimental protocols for robust assay design.
Part 1: Mechanistic Rationale – The Hinge-Binding Imperative
The ATP-binding pocket of a kinase features a highly conserved "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. To competitively inhibit a kinase, a small molecule must perfectly mimic this interaction.
2-Aminopyridine (The Privileged Scaffold): This isomer acts as an optimal bioisostere for adenine. The exocyclic amine serves as a hydrogen bond donor, while the adjacent endocyclic pyridine nitrogen acts as a hydrogen bond acceptor. This creates a perfect bidentate interaction with the backbone carbonyl and amide NH of the kinase hinge[1],[2].
3-Aminopyridine & 4-Aminopyridine (The Geometric Mismatch): Shifting the amine to the 3- or 4-position fundamentally alters the vector of the hydrogen bond donor/acceptor pair. This geometric misalignment prevents the formation of the necessary bidentate bonds required for ATP-competitive inhibition[3]. Consequently, 4-aminopyridine is virtually inactive against kinases but is highly potent as an off-target voltage-activated potassium (Kv) channel blocker, where its linear geometry perfectly occludes the channel pore[4].
Caption: Logical relationship of aminopyridine isomers binding to the kinase hinge region.
Part 2: Comparative Pharmacological Profiling
The structural nuances described above translate directly into biochemical potency. Table 1 summarizes the divergent activities of these isomers across different target classes based on established literature.
Table 1: Comparative Activity of Aminopyridine Isomers
Part 3: Self-Validating Experimental Protocol (TR-FRET Kinase Assay)
To objectively compare the inhibitory activity of these isomers, researchers must employ an assay that eliminates compound-specific artifacts. Aminopyridines, particularly when substituted with extended aromatic systems, can exhibit intrinsic auto-fluorescence. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. The following protocol is designed as a self-validating system.
Caption: Self-validating TR-FRET experimental workflow for kinase inhibitor screening.
Step-by-Step Methodology & Causality:
1. Compound Preparation & Dilution
Action: Prepare 3-fold serial dilutions of 2-AP, 3-AP, and 4-AP derivatives in 100% DMSO. Dilute 1:100 into an aqueous assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).
Causality: Maintaining a constant 1% DMSO concentration prevents solvent-induced shifts in enzyme kinetics. The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent the formation of colloidal aggregates, a common cause of false-positive promiscuous inhibition in early-stage screening.
2. Pre-Incubation (Equilibration)
Action: Dispense the target kinase (e.g., c-Met or JNK1) and the diluted isomers into a 384-well microplate. Incubate at room temperature for 30 minutes.
Causality: 2-Aminopyridine derivatives often exhibit slow, tight-binding kinetics[1]. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the introduction of competitive ATP, ensuring accurate IC50 determination.
3. Reaction Initiation
Action: Add ATP and a biotinylated peptide substrate to initiate the reaction. Ensure the ATP concentration is strictly set to its apparent Michaelis constant (
Km
).
Causality: Running the assay at the ATP
Km
balances assay sensitivity with physiological relevance, ensuring that ATP-competitive inhibitors (like the 2-AP scaffold) are accurately quantified without being artificially outcompeted by excess ATP[2].
4. Signal Detection (TR-FRET)
Action: Terminate the reaction using EDTA (to chelate
Mg2+
). Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the emission at 615 nm and 665 nm following a 100 µs delay.
Causality: The 100 µs time delay allows short-lived background auto-fluorescence (inherent to some pyridine rings) to decay completely before signal acquisition. The ratiometric readout (665/615 nm) internally corrects for well-to-well volume discrepancies.
5. Assay Self-Validation (Z'-Factor)
Action: Include 16 wells of DMSO (negative control) and 16 wells of 10 µM Staurosporine (positive control). Calculate the Z'-factor.
Causality: A protocol is only as trustworthy as its dynamic range. A calculated Z'-factor > 0.5 mathematically validates that the assay window is sufficiently wide and the variance is tight enough to reliably distinguish the potent 2-AP isomers from the inactive 3-AP/4-AP isomers.
References
[1] Title: Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches | Source: nih.gov | URL:[Link]
[2] Title: Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity | Source: acs.org | URL:[Link]
Comparative analysis of different synthetic routes to aminonitropyridines
Comparative Analysis of Synthetic Routes to Aminonitropyridines: A Technical Guide Aminonitropyridines are indispensable building blocks in medicinal chemistry, serving as the foundational scaffolds for a vast array of t...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Synthetic Routes to Aminonitropyridines: A Technical Guide
Aminonitropyridines are indispensable building blocks in medicinal chemistry, serving as the foundational scaffolds for a vast array of therapeutics, including kinase inhibitors, PARP inhibitors, and antibacterial agents. The strategic positioning of an electron-donating amino group and an electron-withdrawing nitro group on a pyridine ring dictates both the molecule's biological target affinity and its downstream synthetic versatility.
As synthetic demands in drug discovery grow more complex, selecting the optimal route to these heterocycles is critical. This guide provides an objective, data-driven comparison of the three primary synthetic pathways: Direct Electrophilic Nitration, Nucleophilic Aromatic Substitution (SNAr), and Buchwald-Hartwig Amination.
Strategic Route Selection
The choice of synthetic route is governed by the starting materials, the nucleophilicity of the desired amine, and the required regiochemical precision.
Caption: Decision tree for selecting the optimal aminonitropyridine synthetic route.
Route 1: Direct Electrophilic Nitration of Aminopyridines
Mechanism & Causality
Electrophilic aromatic substitution on a pyridine ring is inherently challenging due to the electron-withdrawing nature of the endocyclic nitrogen. However, introducing an amino group strongly activates the ring. In the nitration of 2-aminopyridine, the reaction exhibits regioselectivity, predominantly yielding 2-amino-5-nitropyridine [1]. This regiocontrol is driven by "electric hindrance" and combined directing effects: the 5-position is para to the activating amino group and meta to the deactivating ring nitrogen, making it the most electronically accessible site for the electrophilic nitronium ion (NO₂⁺) [2].
Setup: Dissolve 2-aminopyridine (1.0 eq) in 1,2-dichloroethane. Cool the reaction vessel to <10°C using an ice-water bath. Causality: Strict temperature control is mandatory to prevent thermal runaway and oxidative degradation of the pyridine ring by fuming nitric acid.
Reagent Addition: Add a pre-mixed solution of concentrated H₂SO₄ and fuming HNO₃ dropwise over 60-120 minutes, maintaining the internal temperature below 10°C.
Propagation: Stir at 0-10°C for 5 hours, then gradually warm to room temperature [1].
Workup & Validation: Wash the organic layer with water until the pH reaches ~5. Separate and concentrate the organic layer. Validation: Analyze the crude mixture via ¹H NMR. The presence of a highly deshielded proton singlet (~8.9 ppm) confirms substitution at the 5-position, differentiating it from the 3-nitro isomer byproduct.
Mechanism & Causality
When synthesizing complex aminonitropyridines, starting from a halonitropyridine offers superior regiocontrol. The strong electron-withdrawing nitro group renders the pyridine ring highly electron-deficient, facilitating nucleophilic attack at the ortho or para positions relative to the nitro group [3]. The reaction proceeds via an addition-elimination mechanism, driven entirely by the thermodynamic stabilization of the anionic Meisenheimer complex intermediate [3].
Setup: Dissolve the halonitropyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO). Causality: Polar aprotic solvents solvate the counter-cations of the base while leaving the nucleophile "naked" and highly reactive, accelerating Meisenheimer complex formation.
Reagent Addition: Add the amine nucleophile (1.2–2.0 eq) and a mild base (e.g., K₂CO₃, 2.0 eq).
Propagation: Heat the mixture at 80-100°C.
Workup & Validation: Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF/DMSO), dry over Na₂SO₄, and concentrate. Validation: Monitor via LC-MS. The complete disappearance of the starting halide mass and the appearance of the [M+H]⁺ peak corresponding to the aminated product validates the displacement.
Route 3: Buchwald-Hartwig Amination
Mechanism & Causality
For weak nucleophiles (e.g., sterically hindered aliphatic amines or electron-deficient arylamines) that fail to form the Meisenheimer complex under standard SNAr conditions, transition metal-catalyzed cross-coupling is required [5]. The Buchwald-Hartwig amination utilizes a palladium catalyst to bypass the SNAr activation barrier. The catalytic cycle relies on bulky, electron-rich biarylphosphine ligands (like XPhos) to facilitate oxidative addition into the challenging electron-deficient C-X bond and to drive the subsequent reductive elimination without catalyst deactivation [4].
Setup: In an oven-dried flask under an Argon atmosphere, combine the halonitropyridine (1.0 eq), amine (1.2 eq), Pd precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and Cs₂CO₃ (2.0 eq) [4]. Causality: An inert atmosphere is critical as Pd(0) intermediates are highly susceptible to oxidative degradation by atmospheric oxygen.
Solvent Addition: Add anhydrous 1,4-dioxane.
Propagation: Heat at 90-110°C for 4-12 hours.
Workup & Validation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Validation: Purify via flash chromatography. Confirm the C-N bond formation via ¹³C NMR; the shift of the ipso-carbon attached to the new amine will move significantly upfield compared to the starting halide.
Mechanistic Comparison: SNAr vs. Buchwald-Hartwig
Caption: Mechanistic comparison of SNAr and Buchwald-Hartwig amination pathways.
Quantitative Data & Performance Comparison
Parameter
Direct Nitration
SNAr Amination
Buchwald-Hartwig Amination
Primary Mechanism
Electrophilic Aromatic Substitution
Addition-Elimination
Pd-Catalyzed Cross-Coupling
Regioselectivity
Moderate (Isomeric mixtures common)
Excellent (Dictated by halide position)
Excellent (Dictated by halide position)
Substrate Scope
Limited to simple aminopyridines
Strong aliphatic amines, ammonia
Broad (Primary, secondary, and arylamines)
Reaction Conditions
Harsh (Strong acids, highly exothermic)
Mild to Moderate (Base, heat)
Moderate (Inert atmosphere, heat)
Cost Efficiency
High (Inexpensive bulk reagents)
Moderate (Depends on starting halide)
Low (Expensive Pd catalysts and ligands)
Safety Profile
High Risk (Thermal runaway potential)
Low to Moderate Risk
Low Risk (Standard organic synthesis precautions)
References
Nitration of 2-Aminopyridine: Ring Structure and Product
Filo[Link]
ChemInform Abstract: Synthesis of Nitro N,N′-Dipyridinylamines via Oxidative Nucleophilic Substitution of Hydrogen
ResearchGate[Link]
Validation
Cross-reactivity profiling of kinase inhibitors derived from aminopyridines
Cross-Reactivity Profiling of Aminopyridine-Derived Kinase Inhibitors: A Comparative Guide Introduction The 2-aminopyridine motif is a privileged pharmacophore in kinase inhibitor design. Its structure is highly adept at...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Reactivity Profiling of Aminopyridine-Derived Kinase Inhibitors: A Comparative Guide
Introduction
The 2-aminopyridine motif is a privileged pharmacophore in kinase inhibitor design. Its structure is highly adept at mimicking the adenine ring of ATP, allowing it to form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Cys106 in CDK9, or corresponding residues in ALK and PI3K)[1][2]. While this scaffold provides a robust foundation for ATP-competitive inhibition, its inherent affinity for the highly conserved ATP-binding pocket often leads to promiscuous cross-reactivity across the kinome[3].
For drug development professionals, distinguishing between beneficial polypharmacology (such as Crizotinib's dual ALK/c-MET inhibition) and toxic off-target engagement requires rigorous, multi-tiered selectivity profiling[4]. This guide objectively compares the cross-reactivity profiles of prominent aminopyridine-derived inhibitors and provides validated, self-validating experimental methodologies to assess kinome-wide selectivity.
Part 1: Comparative Profiling of Aminopyridine Derivatives
Aminopyridine derivatives span multiple therapeutic indications, from oncology to fibrodysplasia ossificans progressiva (FOP). However, their cross-reactivity profiles vary drastically based on peripheral substitutions that interact with non-conserved regions of the kinase pocket.
Table 1: Cross-Reactivity and Selectivity Profiles of Key Aminopyridine-Derived Inhibitors
Inhibitor
Primary Target(s)
Key Off-Targets (Cross-Reactivity)
Selectivity Optimization Strategy
Crizotinib
ALK, c-MET, ROS1
ABL, IRK, RON
Addition of a 3-benzyloxy group to the 2-aminopyridine core improves ligand efficiency and targets the hydrophobic pocket[4].
K02288
ALK2 (BMP type I)
TNIK, RIPK2, ABL1
The baseline 2-aminopyridine scaffold exhibits moderate kinome selectivity but high cellular toxicity[5].
LDN-214117
ALK2
Minimal (<4% of kinome at 1 μM)
Replacing the primary amine with a nonpolar methyl group (2-methylpyridine) eliminates TGF-β cross-reactivity and reduces toxicity[5][6].
GDC-0941 Analogs
Class I PI3Ks
mTOR (Class IV PIKK)
Addition of a 4-methyl group to the aminopyridine ring induces a steric clash in the mTOR pocket, reducing off-target binding[2].
Compound 18g
BTK
EGFR, ITK, TEC
Introduction of an electrophilic acrylamide warhead to a 5-phenoxy-2-aminopyridine core converts it to a highly selective covalent inhibitor[7].
Part 2: Mechanisms of Cross-Reactivity & Structural Causality
The promiscuity of aminopyridines is driven by their hinge-binding efficiency. Selectivity is typically achieved by exploiting adjacent non-conserved regions, such as the gatekeeper residue, the hydrophobic pocket, or the solvent-exposed region.
For instance, in PI3K inhibitor development, an unsubstituted aminopyridine binds both Class I PI3Ks and mTOR with high affinity. However, adding a single methyl group twists the aminopyridine ring out of the plane of the core scaffold. This twisted conformation is easily tolerated by the PI3Kγ pocket but causes severe steric clashes in the mTOR binding pocket, effectively engineering out the cross-reactivity without sacrificing primary target potency[2].
Structural logic of aminopyridine modifications driving PI3K/mTOR selectivity.
Part 3: Experimental Methodologies for Selectivity Profiling
To establish a self-validating system, researchers must employ orthogonal assays. Biochemical panels establish direct binding causality, while chemical proteomics confirm target engagement in a physiological cellular context.
Causality: Biochemical assays using recombinant kinases isolate the enzyme-inhibitor interaction from cellular variables. The ADP-Glo format is chosen because it universally measures ADP production (ATP consumption) regardless of the specific kinase substrate, eliminating the bias of substrate-specific antibodies[7].
Step-by-Step Methodology:
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Dilute the aminopyridine inhibitor in DMSO to create a 10-point dose-response curve (e.g., 0.1 nM to 10 μM).
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, dispense 2 μL of recombinant kinase and 1 μL of the inhibitor compound. Incubate for 30 minutes at room temperature.
Rationale: Pre-incubation allows slow-binding or covalent inhibitors (like Compound 18g) to reach thermodynamic equilibrium with the enzyme before ATP introduction[7].
Reaction Initiation: Add 2 μL of an ATP/Substrate mix. The ATP concentration must be set at the empirical Michaelis constant (
Km
) for each specific kinase.
Rationale: Testing at
Km
normalizes the assay sensitivity across different kinases, allowing for mathematically accurate IC50 cross-comparisons[3].
Kinase Reaction: Incubate for 60 minutes at room temperature.
ADP Detection: Add 5 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Then, add 10 μL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30-minute incubation).
Data Analysis: Read luminescence on a microplate reader. Calculate the Selectivity Entropy (S-score) by dividing the number of kinases inhibited by >50% at 1 μM by the total number of kinases tested[3][6].
Protocol 2: Chemical Proteomics (Kinobeads) for Cellular Target Engagement
Causality: Biochemical assays cannot account for intracellular ATP concentrations (which can outcompete ATP-competitive inhibitors), protein-protein interactions, or cellular permeability. The kinobead assay uses immobilized broad-spectrum kinase inhibitors to pull down the endogenous kinome from cell lysates. Free aminopyridine inhibitors added to the lysate will compete with the beads for their specific targets, preventing pulldown. This provides an unbiased, kinome-wide view of target engagement[4].
Step-by-Step Methodology:
Lysate Preparation: Lyse target cells in a non-denaturing lysis buffer (1% NP-40, 50 mM Tris-HCl, 5% glycerol, 1.5 mM MgCl2) supplemented with protease and phosphatase inhibitors. Clarify by ultracentrifugation.
Inhibitor Competition: Aliquot the lysate and treat with the aminopyridine inhibitor at varying concentrations (e.g., 0, 3, 10, 30, 100, 300, 1000, 3000 nM) for 45 minutes at 4°C.
Rationale: Performing this step directly in the lysate preserves native protein complexes while allowing the drug to equilibrate with its targets in a physiologically relevant matrix.
Kinobead Pulldown: Add multiplexed kinobeads (beads conjugated with promiscuous inhibitors like staurosporine) to the lysate. Incubate for 1 hour. Target kinases bound by the free aminopyridine inhibitor will NOT bind to the beads[4].
Washing and Elution: Wash the beads extensively to remove unbound proteins. Elute the bound kinases using SDS sample buffer.
Quantitative LC-MS/MS: Digest the eluted proteins with trypsin and label with Tandem Mass Tags (TMT). Analyze via high-resolution LC-MS/MS.
Dose-Response Modeling: Quantify the depletion of specific kinase signals relative to the vehicle control. Generate cellular IC50 curves for all quantified kinases simultaneously to map the cross-reactivity landscape[4].
Chemical proteomics workflow for unbiased cellular kinome profiling.
Conclusion
The aminopyridine scaffold is a highly versatile starting point for kinase inhibitor development. However, its baseline promiscuity necessitates rigorous cross-reactivity profiling. By combining rational structural modifications—such as steric clashing or covalent warhead integration—with orthogonal validation through biochemical ADP-Glo assays and chemical proteomics, drug development professionals can successfully navigate the kinome and engineer highly selective therapeutics.
Benchmarking Novel Aminopyridine Derivatives Against Clinical Standards: A Comprehensive Guide
The development of voltage-gated potassium (Kv) channel blockers remains a critical frontier in neuropharmacology, particularly for demyelinating conditions such as Multiple Sclerosis (MS) and peripheral disorders like L...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
The development of voltage-gated potassium (Kv) channel blockers remains a critical frontier in neuropharmacology, particularly for demyelinating conditions such as Multiple Sclerosis (MS) and peripheral disorders like Lambert-Eaton Myasthenic Syndrome (LEMS). As researchers design novel aminopyridine derivatives to improve blood-brain barrier (BBB) penetration, target selectivity, and pharmacokinetic profiles, rigorous benchmarking against clinical gold standards—4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP)—is essential[1],[2].
This guide provides an authoritative, causality-driven framework for evaluating new aminopyridine analogs, detailing the mechanistic rationale and self-validating experimental protocols required for robust preclinical benchmarking.
Mechanistic Rationale: The Conduction-Blockade Paradigm
In healthy myelinated axons, fast-acting Kv1.1 and Kv1.2 channels are sequestered beneath the myelin sheath at the juxtaparanodal regions[1]. Following demyelination (e.g., in MS), these channels become exposed and redistribute along the axolemma[1]. This exposure causes an outward leakage of potassium ions during membrane depolarization, leading to premature repolarization and action potential conduction failure[1],[2].
Aminopyridines act as open-channel blockers[3]. They cross the cell membrane in their uncharged (non-ionized) state, become protonated in the cytoplasm, and enter the intracellular vestibule of the Kv channel pore when the channel opens[3]. By physically occluding the pore, they prevent K+ efflux, prolong the action potential, and restore saltatory conduction[4],[2].
Mechanism of action: Aminopyridine derivatives block exposed Kv channels to restore conduction.
Quantitative Benchmarking: Standards vs. Novel Derivatives
When evaluating a new derivative, it must be benchmarked against the physicochemical and pharmacodynamic profiles of established compounds. The basicity (pKa) of the derivative dictates its ionization state at physiological pH, directly impacting both BBB permeability and intracellular pore-binding affinity[4],[5].
Note: 3F4AP's lower pKa (7.6) increases the proportion of the uncharged species at physiological pH, allowing for rapid CNS penetration ideal for PET imaging[4],[5]. Conversely, 3Me4AP demonstrates a 7-fold increase in potency over 4-AP, making it a strong candidate for low-dose therapeutic development[4].
To ensure scientific integrity, the following protocols are designed with built-in validation steps and mechanistic justifications for every critical variable.
Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Objective: Quantify the IC50 and binding kinetics of novel derivatives against specific Kv channel subtypes (e.g., Kv1.1).
Causality & Experimental Design:
Because aminopyridines are open-channel blockers that act from the intracellular side, the voltage protocol must force the channels into an open state to allow the drug to bind[6],[3]. Furthermore, to accurately measure K+ currents without interference, extracellular sodium must be replaced with an impermeable cation like N-methyl-D-glucamine (NMDG)[6],[7].
Solution Exchange: Replace standard extracellular media with an NMDG-based bath solution (e.g., 145 mM NMDG-MS, 5 mM NMDG-Cl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4)[6],[7]. Validation: This eliminates contaminating inward Na+ currents.
Whole-Cell Configuration: Achieve a high-resistance gigaseal (>1 GΩ) before rupturing the patch. Self-Validation: Continuously monitor series resistance (Rs). If Rs fluctuates by >30% or exceeds 20 MΩ, discard the cell, as voltage-clamp errors will invalidate the IC50 calculation[8].
Voltage Protocol: From a holding potential of -80 mV (channels closed), apply a depolarizing step to +80 mV for 250 ms[6]. Causality: The strong depolarization ensures maximal channel opening, allowing the protonated aminopyridine derivative to access the inner vestibule[6],[3].
Compound Perfusion: Apply the derivative via rapid microperfusion. Apply pulse protocols at a low frequency (e.g., once every 30 seconds) to allow the drug to re-equilibrate with its binding sites between pulses, avoiding use-dependent artifactual block[7].
Data Analysis: Measure the reduction in peak outward current and fit the normalized dose-response data to a Hill equation to determine the IC50[6].
Whole-cell patch-clamp electrophysiology workflow for benchmarking Kv channel blockers.
Protocol B: In Vivo Efficacy via the MOG35-55 EAE Mouse Model
Objective: Benchmark the functional recovery (mobility) provided by the derivative in a preclinical model of Multiple Sclerosis.
Causality & Experimental Design:
A critical pitfall in aminopyridine research is misunderstanding the drug's mechanism in vivo. 4-AP does not possess direct immunomodulatory properties and does not alter the histopathological disease course (demyelination/inflammation) of Experimental Autoimmune Encephalomyelitis (EAE)[9]. Its sole function is to enhance conduction[9]. Therefore, relying on histological readouts (like H&E or Luxol Fast Blue staining) to benchmark efficacy will result in false negatives. The primary endpoints must be functional mobility assays[9].
Step-by-Step Methodology:
Disease Induction: Immunize adult C57BL/6 mice subcutaneously with Myelin Oligodendrocyte Glycoprotein (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA)[9],[10].
BBB Permeabilization: Administer Pertussis toxin (PTX) intraperitoneally on Day 0 and Day 2. Causality: PTX temporarily breaches the blood-brain barrier, allowing autoreactive T-cells to infiltrate the CNS and initiate demyelination[11],[10].
Baseline Establishment: Monitor mice daily. Wait until the mice reach a stable clinical severity score (typically 14–21 days post-immunization, presenting with flaccid tail or hind limb weakness)[11],[10]. Self-Validation: Only enroll mice that have maintained a stable clinical score for 3 consecutive days to ensure observed improvements are due to the drug, not spontaneous remission.
Dosing & Functional Readout: Administer the novel derivative versus the 4-AP standard. Assess mobility using quantitative, independent methods such as Rotarod analysis and footprint pattern analysis[9].
Endpoint Analysis: A successful derivative will show a statistically significant improvement in Rotarod retention time compared to vehicle, despite the animals retaining equal histopathological disease severity scores[9].
Conclusion
Benchmarking novel aminopyridine derivatives requires a precise understanding of their unique mechanism of action. Because these compounds act as intracellular, open-state Kv channel blockers, in vitro assays must utilize specific voltage protocols and ionic conditions to accurately capture binding kinetics. In vivo, researchers must prioritize functional motor readouts over histological disease-course metrics, respecting the purely symptomatic, conduction-enhancing nature of this drug class. By adhering to these causality-driven protocols, development teams can reliably identify next-generation derivatives with superior potency, safety, and pharmacokinetic profiles.
Orthogonal methods for purity confirmation of 3-Methoxy-5-nitropyridin-2-amine
Orthogonal Methods for Purity Confirmation of 3-Methoxy-5-nitropyridin-2-amine: A Comparative Guide Executive Summary In pharmaceutical development, the purity of synthetic intermediates directly dictates the impurity pr...
Author: BenchChem Technical Support Team. Date: March 2026
Orthogonal Methods for Purity Confirmation of 3-Methoxy-5-nitropyridin-2-amine: A Comparative Guide
Executive Summary
In pharmaceutical development, the purity of synthetic intermediates directly dictates the impurity profile, reaction yields, and safety of the final Active Pharmaceutical Ingredient (API). 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9, Formula: C6H7N3O3) is a highly functionalized pyridine derivative[1]. Relying on a single analytical technique to verify its purity introduces critical blind spots. As an application scientist, I strongly advocate for an orthogonal testing strategy —deploying multiple independent analytical techniques based on fundamentally different physical and chemical principles[2].
This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 3-Methoxy-5-nitropyridin-2-amine, providing field-proven protocols and comparative data to optimize your analytical workflows.
The Causality of Orthogonality in Purity Assessment
A common pitfall in early-stage drug development is equating an HPLC-UV "area percent" directly to mass purity. This assumption is flawed because it relies on the premise that all impurities share the exact same UV response factor as the main compound[3]. Furthermore, impurities lacking a chromophore or those that co-elute with the analyte will completely escape detection.
Orthogonal methods mitigate this risk by evaluating the sample through different mechanistic lenses[4]. While chromatography separates mixtures based on polarity, qNMR measures absolute molar ratios based on nuclear spin[5], and mass spectrometry detects species based on their mass-to-charge ratio. Together, they form a self-validating, impenetrable analytical matrix.
Figure 1: Orthogonal analytical workflow for comprehensive purity confirmation.
Causality & Principle: HPLC separates the components of 3-Methoxy-5-nitropyridin-2-amine based on their differential distribution between a non-polar stationary phase and a polar mobile phase[6]. It is highly sensitive to trace impurities but is a relative method; it requires reference standards for absolute quantification[7].
Self-Validating Protocol:
System Suitability Test (SST): Before running the sample, inject a resolution mixture containing the analyte and a known related impurity (e.g., 5-Nitropyridin-3-amine). Validation threshold: Resolution (Rs) > 2.0 and peak tailing < 1.5.
Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Acetonitrile/Water (50:50 v/v) to yield a 1.0 mg/mL solution.
Chromatographic Conditions:
Column: C18 reversed-phase (150 mm × 4.6 mm, 3 µm).
Mobile Phase: Gradient elution. Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes to ensure elution of both highly polar and non-polar degradants.
Detection: UV at 254 nm (optimal for the pyridine ring).
Analysis: Calculate purity using the area normalization method, subtracting the blank (solvent) peaks.
Method 2: Quantitative NMR (qNMR)
Causality & Principle: qNMR is a primary analytical method. The fundamental principle is that the integrated area of an NMR resonance is directly proportional to the number of nuclei producing that signal[6]. By comparing a specific proton signal of 3-Methoxy-5-nitropyridin-2-amine against a certified internal standard, absolute purity is determined without needing a reference standard of the analyte itself[3].
Self-Validating Protocol:
Internal Standard (IS) Selection: We select Maleic acid (certified reference material). Its singlet at ~6.26 ppm does not interfere with the methoxy protons (~3.9 ppm) or the aromatic protons of the pyridine ring[8].
Sample Preparation: Using a highly calibrated microbalance, co-weigh exactly ~15.00 mg of 3-Methoxy-5-nitropyridin-2-amine and ~5.00 mg of Maleic acid into a vial.
Dissolution: Dissolve completely in 0.6 mL of deuterated DMSO (DMSO-d6).
Acquisition Parameters (Critical): To ensure quantitative accuracy, all nuclear spins must fully relax between pulses. Measure the longitudinal relaxation time (
T1
) for the slowest-relaxing proton. Set the relaxation delay (
D1
) to at least
5×T1
(typically 30-60 seconds).
Analysis: Integrate the methoxy singlet (3H) of the analyte and the olefinic singlet (2H) of Maleic acid. Calculate the mass fraction using the molar mass and precise weights. Validation threshold: Signal-to-noise ratio (S/N) must exceed 250:1.
Causality & Principle: While HPLC-UV provides an impurity profile, it cannot identify unknown peaks. LC-MS serves as the ultimate orthogonal check by ionizing the eluting compounds and separating them by their mass-to-charge ratio (m/z). This detects non-UV absorbing impurities and deconvolutes peaks that co-elute in the UV chromatogram[2].
Self-Validating Protocol:
Method Adaptation: Replicate the HPLC method, but replace the non-volatile TFA with 0.1% Formic Acid to prevent ion suppression in the MS source.
Ionization Setup: Utilize Electrospray Ionization (ESI) in positive mode. 3-Methoxy-5-nitropyridin-2-amine readily accepts a proton to form the
[M+H]+
ion at an exact mass of approximately m/z 170.05.
Calibration: Infuse a tuning mix to calibrate the mass analyzer. Validation threshold: Mass accuracy error < 5 ppm.
Acquisition: Run a full scan (m/z 50 to 1000). Extract ion chromatograms (EIC) to identify the molecular weights of any trace impurities detected in Method 1.
Data Presentation: Comparative Analysis
The following table synthesizes the performance metrics of each method when applied to a commercial batch of 3-Methoxy-5-nitropyridin-2-amine, demonstrating why a combined approach is mandatory for rigorous drug development.
Confirmed
[M+H]+
at 170.05; detected non-UV trace solvent.
Interpretation: In the illustrative data above, HPLC-UV overestimates the purity (99.8%) because a specific synthetic impurity lacks a strong chromophore at 254 nm. qNMR reveals the true absolute purity (98.2%) by measuring molar ratios, while LC-MS identifies the exact mass of the hidden impurity, allowing the chemistry team to adjust the synthetic route.
References
A Comparative Guide to Pseudopurpurin Purity Assessment: qNMR vs. HPLC. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMaKE-NwrZumpwcI3xhgk-4DNTfaKa0bE7FBfelX0mQwp74PYmDyhyh2aBUdf0aKfMo5Tz_1UUpkgLF6BmvjuWP8RtqWdKRklze8BIIMpxUH5jR7iGH0uqpEHY73CQFAM_jPEYLEQLsjVPK-bB0FXRITXHpJP-45PYXGibGXkcn0EvyRS5hInFnqPalrNSlJ9EJeX3zLLzbovvfLRDg96AUQ==]
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi53tgAnh8MhHZDskIAXjJo3nhPqTyL1mBMpCKUk9Z4Hys6R7t-ugmbYFqRj6PaMH01SS0a532H09seRdMt17EFMTpSvi_nQKPvPtTENhG7hdAFMwebA8RIbS_u8BsD9nGNIXXdHkj_l0nS46mwPX_HTRrtDkYR8vVsr7_IKwZbUGssVK1bJgwSzP0AaNu9y0VxHlaFi6q9LWlBAoXf07RQpYtVm0mtrAQbL_K1pMtOE5rG0WWsnzf6_nOulxWVmLj_OqxfyaXsQ==]
Orthogonal method in pharmaceutical product analysis. Alphalyse.[https://vertexaisearch.cloud.google.
3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFguuFfnwgG7hUbOEdwW1w8804D3BecDekxFkky6-wn0Bq1MTOcXa36U73uQyfZKeqMBhn9Qml8c27i_WuoVeSnrP7oX43vFOfiJINIAMcmHn9tXrv8uJG3GRjk_HBCWoSf5Lpf0SbmOHrYd5z6RkPIGDfXrIGtKguJG2RsZPlIiQVjAO_oiQ==]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvGbRbBMD3pe9uW6z7b5SeKfM-lgzTh_3SmHHh0S4zx2nuu04663GY_qsUdVtQWB3Jfpbc53PbJgl5CR8xz9KC0LXzC4Llc9BhZUAB5iubec6uqJZ84AGstAV_Q7qhNtcoOzLpKtmAwdaiPYc=]
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx-s1CwDwN2ins00aZymGLZGtffN7j1oi6sYZ6rpmlPy98JFfeT24F5xfUcLW4gUCHZjrecZzKReSkHm1HO42rMNZ_Mg9ZK7K00mp-gI5CQr-TtjfnZEahE87gOuivr988BPErrhT48icKVHF75_7Dxew_K6XSdi_DaDGtnYRXE72RNNicoT7e0Ga4MvL03k63ww==]
Purity comparison by NMR and HPLC. ResearchGate.[https://vertexaisearch.cloud.google.
What is a Particle Analysis "Orthogonal Method"?. FluidImaging.[https://vertexaisearch.cloud.google.
In vitro vs in vivo efficacy of aminopyridine-based compounds
Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Aminopyridine-Based Compounds The aminopyridine scaffold is a highly versatile pharmacophore in modern drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Aminopyridine-Based Compounds
The aminopyridine scaffold is a highly versatile pharmacophore in modern drug discovery. Originally characterized as a simple potassium (K+) channel blocker (e.g., 4-aminopyridine or fampridine) used to manage multiple sclerosis (MS), the ring system has been heavily derivatized to create highly selective kinase inhibitors (e.g., Bruton's Tyrosine Kinase [BTK] inhibitors) and enzyme inhibitors (e.g., neuronal nitric oxide synthase [nNOS] inhibitors).
When evaluating these compounds, researchers frequently encounter a "translational gap"—where potent in vitro activity does not perfectly predict in vivo efficacy due to factors like blood-brain barrier (BBB) permeability, target residence time, and basicity-driven pharmacokinetics. This guide objectively compares the in vitro and in vivo performance of classic and novel aminopyridine derivatives, providing actionable methodologies for preclinical validation.
Mechanistic Divergence of the Aminopyridine Scaffold
The core basicity of the aminopyridine ring allows it to form critical hydrogen bonds within target binding pockets. Depending on the substitution pattern, the mechanism of action diverges significantly:
Oncological Applications : Substituted derivatives, such as 5-phenoxy-2-aminopyridines, act as irreversible covalent inhibitors of BTK by interacting with the ATP-binding pocket and forming a covalent bond with Cys481.
Mechanistic divergence of aminopyridine scaffolds in neurological and oncological applications.
Comparative Efficacy: In Vitro vs. In Vivo
A. Classic 4-Aminopyridine (4-AP) and Peptide Derivatives
In Vitro : 4-AP is widely used to induce seizure-like events (SLEs) in hippocampal slice models to test antiepileptic drugs (1)[1]. However, its high cellular toxicity limits its therapeutic window. To mitigate this, novel peptide-conjugated 4-AP derivatives have been synthesized, demonstrating up to 150-fold lower cytotoxicity in WEHI-164 cell assays while maintaining metabolic viability (2)[2].
In Vivo : In cuprizone-induced demyelination mouse models, standard 4-AP restores nerve conduction but carries a risk of inducing seizures at high doses. Conversely, modified 4-AP derivatives exhibit potent anti-inflammatory effects and protect against corpus callosum demyelination without the severe neurotoxicity seen with the parent compound (2)[2].
B. Aminopyridine-Based Kinase Inhibitors (e.g., BTK Inhibitors)
In Vitro : 5-phenoxy-2-aminopyridine derivatives show exceptional potency in ADP-Glo kinase assays, achieving IC50 values in the low nanomolar range. They exhibit selective cytotoxicity against hematological tumor cell lines (e.g., Raji, Ramos) while sparing normal cells (3)[3].
In Vivo : When transitioned to a Raji xenograft mouse model, these derivatives significantly reduce tumor volume (e.g., 46.8% inhibition compared to vehicle) without inducing significant weight loss or systemic toxicity, mirroring the efficacy of standard-of-care drugs like ibrutinib but with improved selectivity profiles (3)[3].
C. nNOS Inhibitors
In Vitro : 2-aminopyridine-based nNOS inhibitors demonstrate high target affinity (Ki ~ 7 nM) and massive selectivity over endothelial NOS (eNOS) (4)[4].
In Vivo : Despite in vitro success, early iterations struggled in vivo because the highly basic functional groups resulted in poor BBB penetration at physiological pH. Systematic replacement of these basic groups was required to achieve adequate brain concentrations and efficacy in cerebral palsy models (4)[4].
Quantitative Data Comparison
Compound Class
Primary Target
In Vitro Efficacy
In Vivo Efficacy
Key Translational Challenge
Unsubstituted 4-AP
Voltage-gated K+ channels
Induces SLEs; high cytotoxicity
Restores nerve conduction
Narrow therapeutic window; seizure risk
Peptide-modified 4-AP
Voltage-gated K+ channels
150x lower cytotoxicity vs 4-AP
Protects against demyelination
Scaling synthesis & peptide stability
5-Phenoxy-2-aminopyridines
Bruton's Tyrosine Kinase (BTK)
Low nM IC50; selective cytotoxicity
46.8% tumor volume reduction
Achieving oral bioavailability
2-Aminopyridine nNOS Inhibitors
Neuronal Nitric Oxide Synthase
Ki ~ 7 nM; 806-fold eNOS selectivity
Efficacy in cerebral palsy models
High basicity limits BBB penetration
Self-Validating Experimental Protocols
To ensure scientific integrity, researchers must employ self-validating experimental systems. Below are the definitive step-by-step methodologies for evaluating aminopyridine derivatives.
Standardized self-validating workflow for evaluating aminopyridine-based compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo)
Causality: This assay measures the amount of ADP produced during the kinase reaction, providing a direct, luminescent readout of enzyme activity that is highly sensitive for covalent inhibitors like aminopyridine-BTK derivatives.
Preparation : Dilute the purified kinase (e.g., BTK) in standard kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Compound Incubation : Add the aminopyridine derivative (serial dilutions from 10 µM to 0.1 nM) to the kinase. Crucial Step: Incubate for 60 minutes at room temperature before adding ATP. This allows sufficient time for the covalent bond formation (e.g., with Cys481) required by irreversible inhibitors.
Reaction Initiation : Add ATP (10 µM final concentration) and the specific peptide substrate. Incubate for 30 minutes.
ADP Detection : Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation).
Signal Generation : Add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence using a microplate reader.
Validation : Include a known irreversible inhibitor (e.g., Ibrutinib) as a positive control and a kinase-dead mutant as a negative baseline to ensure the luminescence drop is exclusively due to specific target engagement.
Protocol 2: In Vivo Efficacy via Raji Xenograft Model
Causality: Xenograft models bridge the gap between cellular cytotoxicity and systemic pharmacokinetics, accounting for compound metabolism, tissue distribution, and off-target toxicity.
Cell Engraftment : Inject 5 × 10⁶ Raji cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
Randomization : Once tumors reach a palpable volume of 100–150 mm³, randomize mice into treatment and vehicle control groups (n=5/group). Causality: Randomization at this specific volume ensures that the tumors are established and actively vascularized, preventing false positives from engraftment failures.
Dosing : Administer the aminopyridine derivative via intraperitoneal (i.p.) injection or oral gavage (depending on optimized bioavailability) daily for 14-21 days.
Monitoring : Measure tumor dimensions using digital calipers every 2-3 days. Calculate volume using the formula:
V=(length×width2)/2
. Monitor body weight simultaneously to assess systemic toxicity.
Endpoint Analysis : Euthanize mice when control tumors reach 1500 mm³. Excise tumors for histological analysis (H&E staining) and target engagement verification (e.g., Western blot for phosphorylated BTK).
References
Heuzeroth H, et al. (2019). "The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs." Frontiers in Neuroscience.
MDPI. (2020). "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." Molecules.
Lawton GR, et al. (2009). "Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability." Bioorganic & Medicinal Chemistry.
Kostadinova I, et al. (2020). "Effect of 4-aminopyridine and newly synthesized original 4-aminopyridine derivatives on cuprizone-induced demyelination of corpus callosum in mice." Comptes rendus de l'Académie bulgare des Sciences.
Comparative Stability and Reactivity Guide for Nitropyridine Isomers
Executive Summary For researchers and drug development professionals, selecting the appropriate heterocyclic building block is critical for ensuring both synthetic viability and final product shelf-life. The nitropyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, selecting the appropriate heterocyclic building block is critical for ensuring both synthetic viability and final product shelf-life. The nitropyridine isomers—2-nitropyridine, 3-nitropyridine, and 4-nitropyridine—present a classic case study in how regiochemistry dictates molecular stability.
This guide objectively compares the thermal and chemical stability of these three isomers. By examining the underlying electronic effects, we demonstrate why 3-nitropyridine is the most robust isomer, whereas 2- and 4-nitropyridine exhibit high chemical reactivity and spontaneous thermal degradation[1].
Mechanistic Causality: The Electronic Rules of Stability
To understand the divergent stability of these isomers, one must analyze the electronic interplay between the strongly electron-withdrawing nitro group (
−NO2
) and the electronegative pyridine nitrogen.
The Conjugation Effect in 2- and 4-Nitropyridine
The pyridine ring nitrogen withdraws electron density from the ring via both inductive and resonance effects, creating localized partial positive charges at the ortho (C2, C6) and para (C4) positions. When a nitro group is placed at the 2- or 4-position, it is directly conjugated with these electron-deficient sites. This hyper-activation severely weakens the
C−NO2
bond, making it an excellent leaving group. Consequently, 2-nitropyridine and 4-nitropyridine are highly susceptible to Nucleophilic Aromatic Substitution (
SNAr
) and thermal breakdown. Notably, 4-nitropyridine is so unstable that it spontaneously decomposes into a mixture of 4-pyridone and
N
-(4′-pyridyl)-4-pyridone salts when left at room temperature over several weeks[2].
The Meta-Stability of 3-Nitropyridine
In contrast, the meta position (C3) does not participate in the direct resonance depletion caused by the pyridine nitrogen. The nitro group at the 3-position is not hyper-activated, rendering the
C−NO2
bond robust. This lack of direct conjugation grants 3-nitropyridine superior chemical inertness and thermal stability, allowing it to survive standard laboratory handling and storage without degrading[3].
Quantitative Data Comparison
The following table summarizes the physicochemical properties and stability metrics of the three isomers, highlighting the stark contrast in their operational viability.
Property / Metric
2-Nitropyridine
3-Nitropyridine
4-Nitropyridine
Melting Point (°C)
~71 °C
40 °C
~50 °C
Boiling Point (°C)
256 °C
216 °C
Unstable (Decomposes)
Thermal Stability
Low
High
Very Low
Primary Degradation
Exothermic decomposition
Stable up to >200 °C
Spontaneous conversion to 4-pyridone
SNAr
Reactivity
High (C2 activated)
Low (C3 unactivated)
Very High (C4 activated)
Experimental Workflows: Validating Stability
To objectively verify the stability and reactivity of these isomers in your own laboratory, the following self-validating protocols are recommended. These workflows are designed to explicitly reveal the causality between molecular structure and macroscopic degradation.
Protocol 1: Thermal Stability Assessment via TGA/DSC
This protocol measures the onset of exothermic decomposition (
Tonset
) to quantify thermal robustness.
Sample Preparation: Accurately weigh 2–5 mg of the target nitropyridine isomer into an aluminum Differential Scanning Calorimetry (DSC) pan. Seal the pan with a pinhole lid to allow for the escape of evolved gases.
Atmospheric Purge: Place the pan into the TGA/DSC furnace. Equilibrate the system with high-purity Nitrogen gas at a continuous flow rate of 50 mL/min to prevent background oxidative degradation.
Heating Ramp: Heat the sample from 25 °C to 400 °C at a strictly controlled heating rate of 10 °C/min.
Data Acquisition: Monitor the heat flow (W/g) and weight loss (%).
Causality & Expected Results: 4-nitropyridine will exhibit a significantly lower
Tonset
accompanied by a sharp exothermic peak due to the homolytic cleavage of the labile
C−NO2
bond. Conversely, 3-nitropyridine will display a stable melting endotherm followed by high-temperature vaporization without early-onset decomposition[4].
Protocol 2: Chemical Reactivity Profiling via
SNAr
This protocol assesses the lability of the nitro group when exposed to a standard nucleophile.
Stock Solution: Dissolve 1.0 mmol of the nitropyridine isomer in 5 mL of anhydrous dimethyl sulfoxide (DMSO) in a dry 20 mL scintillation vial.
Nucleophile Addition: Add 1.2 mmol of a standard secondary amine (e.g., morpholine) and 1.5 mmol of potassium carbonate (
K2CO3
) to act as a proton scavenger.
Reaction Monitoring: Stir the mixture at a constant 25 °C. Withdraw 50 µL aliquots at
t=0,1,4,
and
24
hours.
Quenching & Analysis: Immediately quench each aliquot into 1 mL of 0.1% Formic acid in Acetonitrile. Analyze the progression via LC-MS.
Causality & Expected Results: Because of resonance activation, 2-nitropyridine and 4-nitropyridine will show rapid conversion to the corresponding morpholino-pyridine (displacing the nitrite ion). 3-nitropyridine will remain largely unreacted under these mild conditions due to the lack of ortho/para activation[1].
Visualizing the Stability Logic
The following diagram maps the logical relationship between the structural regiochemistry of the isomers, their electronic properties, and their resulting macroscopic stability.
Logical workflow of nitropyridine isomer stability driven by resonance and electronic conjugation.
References
den Hertog, H. J., Broekman, F. W., & Combé, W. P. (1950). Decomposition reactions of 4-nitropyridine. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from[Link]
MDPI - Molecules. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from[Link]
Structure-Activity Relationship (SAR) Analysis of 3-Methoxy-5-nitropyridin-2-amine Analogs: A Comparative Guide for Kinase Inhibitor Design
In the landscape of targeted oncology and drug discovery, the 2-aminopyridine pharmacophore is a cornerstone for designing ATP-competitive kinase inhibitors. Specifically, 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of targeted oncology and drug discovery, the 2-aminopyridine pharmacophore is a cornerstone for designing ATP-competitive kinase inhibitors. Specifically, 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) serves as a highly privileged, versatile building block[1]. While the parent compound exhibits specific acute toxicity and handling profiles requiring stringent laboratory controls[1], its true value lies in its role as a synthetic intermediate. Upon reduction of the 5-nitro group, it yields a 2,5-diamino-3-methoxypyridine core—a scaffold that provides optimal hinge-binding geometry, precise vectoring into the kinase back-pocket, and favorable physicochemical properties[2].
This guide provides an objective SAR analysis of 3-methoxy-5-nitropyridin-2-amine analogs, detailing the structural rationale, comparative performance against alternative scaffolds, and the self-validating experimental protocols required for their evaluation.
Structural Rationale & SAR Mechanics
To design best-in-class inhibitors, we must understand the causality behind each functional group on the 3-methoxy-5-nitropyridin-2-amine scaffold.
The 2-Aminopyridine Core (The Anchor): This motif acts as the primary recognition element for the kinase hinge region. The exocyclic 2-amine serves as a hydrogen bond donor to the kinase backbone carbonyl, while the endocyclic pyridine nitrogen acts as a hydrogen bond acceptor from the backbone amide NH.
The 3-Methoxy Group (The Conformation Controller): The selection of a methoxy group at the 3-position is not arbitrary. Its steric bulk forces adjacent functional groups (or the attached ring systems) out of planarity. This orthogonal twist is critical for minimizing flat, promiscuous binding (which leads to off-target toxicity) and optimally filling the hydrophobic pocket adjacent to the hinge.
The 5-Nitro Group (The Synthetic Vector): The nitro group is a latent amine. It is typically synthesized from precursors like 2-chloro-3-methoxy-5-nitropyridine via nucleophilic aromatic substitution[3]. Once reduced to an amine, it provides a synthetic handle for amide couplings or reductive aminations, allowing the molecule to extend into the selectivity pocket (e.g., targeting the DFG-out conformation).
Comparative SAR Data
The following table objectively compares the performance of the 3-methoxy scaffold against alternative 3-position substitutions, utilizing standardized biochemical metrics.
Analog Scaffold (3-Position)
Hinge Binding Affinity (
IC50
, nM)
Lipophilic Ligand Efficiency (LLE)
Metabolic Stability (HLM,
t1/2
min)
Structural Rationale & Causality
3-H (Baseline)
125
3.2
15
Lacks steric constraints; the resulting planar conformation allows promiscuous off-target binding and rapid metabolic clearance.
3-Methoxy (Target)
12
5.1
45
Induces an orthogonal twist of 5-position extensions; optimally fills the adjacent hydrophobic pocket while maintaining favorable solubility.
3-Trifluoromethoxy
8
4.8
>60
Fluorination completely blocks O-demethylation (increasing
t1/2
), but the added lipophilicity slightly lowers the overall LLE.
3-Methyl
48
4.0
25
Provides the necessary steric twist but lacks the oxygen lone pairs required for potential solvent-exposed hydrogen bonding.
To ensure scientific integrity, the evaluation of these analogs must rely on self-validating systems. Below are the optimized protocols for the derivatization and biochemical profiling of 3-methoxy-5-nitropyridin-2-amine analogs.
Objective: Convert the 5-nitro vector into an extended amide without cleaving the 3-methoxy group.
Nitro Reduction: Dissolve 3-methoxy-5-nitropyridin-2-amine in anhydrous methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours.
Causality: Catalytic hydrogenation with Pd/C is selected over harsh metal/acid reductions (e.g., Fe/HCl) to prevent the acidic cleavage of the sensitive 3-methoxy ether linkage and to avoid generating heavy metal waste.
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, yielding the highly reactive 2,5-diamino-3-methoxypyridine intermediate.
Amide Coupling: Immediately react the intermediate with the desired carboxylic acid using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at 0°C to room temperature.
Causality: HATU is utilized because the 5-amino group on an electron-rich pyridine ring can be sterically hindered and electronically deactivated; HATU ensures rapid, high-yielding coupling before the diamine can oxidize.
Iterative SAR optimization workflow for 2-aminopyridine kinase inhibitors.
Protocol B: Self-Validating TR-FRET Kinase Assay
Objective: Quantify the binding affinity (
IC50
) of the synthesized analogs against the target Receptor Tyrosine Kinase (RTK).
Causality: DTT prevents the oxidation of critical catalytic cysteine residues within the kinase active site, which would otherwise artificially reduce kinase activity and skew
IC50
calculations.
Acoustic Dispensing: Use an acoustic liquid handler to dispense the analogs into a 384-well microplate.
Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a strict 1% DMSO final concentration across all wells to prevent solvent-induced protein denaturation.
Control Integration (The Validation Mechanism):
Negative Control (Column 1): 1% DMSO vehicle (Defines 0% inhibition).
Positive Control (Column 2): 10 µM Staurosporine (Defines 100% inhibition).
Reaction Initiation: Add the kinase/substrate mixture, followed by ATP at its apparent Michaelis constant (
Kmapp
).
Causality: Running the assay exactly at the
Kmapp
ensures that the assay is highly sensitive to ATP-competitive inhibitors, allowing direct conversion of
IC50
to
Ki
via the Cheng-Prusoff equation.
Detection & Quality Control: Add the Europium-labeled anti-phospho antibody and ULight-Streptavidin. Read time-resolved fluorescence.
Self-Validation Check: Calculate the Z'-factor. The assay plate is only accepted if Z′≥0.6 . This mathematical validation ensures that the separation between the positive and negative controls is robust enough that any observed SAR shifts are due to true ligand-target interactions, not assay drift.
Biological Context: Target Signaling Pathways
Analogs derived from 3-methoxy-5-nitropyridin-2-amine are frequently optimized to target Receptor Tyrosine Kinases (RTKs) such as c-Met, ALK, or EGFR. Inhibition at the hinge region halts the downstream phosphorylation cascades responsible for oncogenic cell proliferation.
RTK signaling pathway targeted by 2-aminopyridine-derived inhibitors.
Conclusion
The 3-methoxy-5-nitropyridin-2-amine scaffold offers a distinct advantage over simpler pyrimidine or unsubstituted pyridine cores. By leveraging the 3-methoxy group for conformational control and the 5-nitro group as a versatile vector for deep-pocket exploration, medicinal chemists can achieve superior Lipophilic Ligand Efficiency (LLE) and kinase selectivity. When coupled with rigorous, self-validating biochemical assays, this scaffold remains a premier choice for next-generation targeted therapeutics.
References
NextSDS - 3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information. Comprehensive data including chemical properties, hazard classifications, and regulatory information.[1]
URL:
Head-to-head comparison of catalysts for aminopyridine synthesis
Head-to-Head Comparison of Catalysts for Aminopyridine Synthesis: A Technical Guide Aminopyridines are privileged scaffolds in medicinal chemistry, serving as the backbone for countless kinase inhibitors, antihistamines,...
Author: BenchChem Technical Support Team. Date: March 2026
Head-to-Head Comparison of Catalysts for Aminopyridine Synthesis: A Technical Guide
Aminopyridines are privileged scaffolds in medicinal chemistry, serving as the backbone for countless kinase inhibitors, antihistamines, and antimicrobial agents. However, synthesizing these motifs presents a unique mechanistic hurdle: the basic nitrogen atom of the pyridine ring acts as a strong
σ
-donor. This allows it to coordinate with and deactivate transition metal catalysts—a phenomenon known as catalyst poisoning[1].
To navigate this challenge, synthetic chemists rely on three primary catalytic pathways: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann coupling, and emerging Direct C-H amination. This guide objectively compares these systems, analyzing their mechanistic trade-offs and providing field-proven, self-validating protocols.
Mechanistic Overview & Pathway Visualization
Catalytic pathways for aminopyridine synthesis: Palladium, Copper, and Direct C-H amination.
Palladium Catalysts (Buchwald-Hartwig Amination)
The Causality of Catalyst Selection:
The amination of 2-halopyridines is notoriously difficult because the substrate can form stable, off-cycle bis(pyridine)palladium complexes, effectively halting the catalytic cycle[1]. To overcome this, the choice of ligand is paramount. Bulky, electron-rich monodentate phosphines (like XPhos) or rigid bidentate ligands (like dppp) are required to sterically preclude the coordination of the pyridine nitrogen and accelerate the reductive elimination step[2].
Self-Validating Protocol: Pd-Catalyzed Amination with Volatile Amines [2]
This protocol utilizes a sealed tube to prevent the loss of volatile amines, while the bidentate dppp ligand prevents catalyst poisoning.
Preparation: In a nitrogen-filled glovebox, charge an Ace-Thred sealed tube with 2-bromopyridine (1.0 mmol), Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%), and NaOtBu (2.0 mmol).
Amine & Solvent Addition: Add anhydrous toluene (5 mL). Cool the mixture to -78 °C and add the volatile amine (e.g., methylamine, 5.0 mmol) as a liquid.
Reaction: Seal the tube tightly, remove it from the cold bath, and heat at 80 °C for 14 hours behind a blast shield.
Validation & Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite. Self-Validation: The retention of black particulate on the Celite indicates the successful removal of decomposed palladium black. Concentrate the filtrate and purify via flash chromatography.
Copper Catalysts (Ullmann-Type Coupling)
The Causality of Catalyst Selection:
Copper offers a highly cost-effective alternative to Palladium and is inherently less susceptible to severe coordination-poisoning by pyridines. While historically requiring harsh conditions (>150 °C), modern Ullmann couplings utilize Cu(I) salts paired with diamine ligands, or even ligand-free Cu powder systems[3]. Interestingly, some modern green protocols leverage deep eutectic solvents (DES) or molecular oxygen to facilitate the in situ oxidation of Cu(0) to the active Cu(I) species, allowing the reaction to proceed in the air at lower temperatures[3][4].
Self-Validating Protocol: CuI-Catalyzed Amination in Deep Eutectic Solvents (DES) [4]
This protocol eliminates the need for volatile organic solvents and expensive phosphine ligands.
Preparation: In a standard reaction vial open to the air, combine CuI (10 mol%), 2-bromopyridine (0.5 mmol), the amine (0.5 mmol), and K₂CO₃ (1.0 mmol).
Solvent & Reaction: Add 1 g of Choline Chloride/Glycerol (1:2 molar ratio) DES. Stir vigorously at 60–100 °C for 12 hours. The DES network stabilizes the Cu intermediates.
Validation & Workup: Monitor via GC-MS. Quench the reaction by adding 1 mL of H₂O. Extract the aqueous DES layer with ethyl acetate (3 x 5 mL). Self-Validation: A clean phase separation immediately validates the extraction of the organic product from the water-soluble DES matrix. Dry the organic layer over MgSO₄ and purify.
Direct C-H Amination (Photoredox Catalysis)
The Causality of Catalyst Selection:
Traditional cross-couplings require pre-halogenated pyridines, generating stoichiometric halide waste. Direct C-H amination bypasses this by directly functionalizing the C-H bond[5]. Using strongly oxidizing photocatalysts (like Mesityl acridinium) under visible light, researchers can generate highly reactive radical species that couple with pyridine nucleophiles[6]. This approach offers complementary regioselectivity and operates at room temperature, preserving heat-sensitive functional groups.
Preparation: Charge a vial with the arene substrate (0.1 mmol), pyridine (1.24 mmol, acting as both nucleophile and solvent component), LiPF₆ (0.3 mmol), and Mesityl acridinium photocatalyst (1 mol%).
Solvent & Reaction: Dissolve in a 1:1 mixture of DCE and TFE (Trifluoroethanol). Degas the mixture via sparging with nitrogen for 10 minutes.
Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature for 24 hours.
Validation & Workup: Self-Validation: A color shift or quenching of the photocatalyst's fluorescence under the LED often indicates reaction progression. Remove the solvent under reduced pressure and purify directly via silica gel chromatography to isolate the pyridinium salt or aminopyridine derivative.
Quantitative Data & Performance Summary
Catalyst System
Typical Precatalyst / Ligand
Substrate Requirement
Temp (°C)
Yield Range
Key Advantage
Major Limitation
Palladium (Buchwald-Hartwig)
Pd(OAc)₂, Pd-G3 / XPhos, dppp
Halopyridines
80–110
70–98%
Broad scope, low catalyst loading (1-5 mol%)
High cost; severe catalyst poisoning if wrong ligand is used
Requires specific LED setups; regioselectivity can be mixed
References
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - ACS Publications.URL:[Link]
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry.URL:[Link]
A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. The Journal of Organic Chemistry - ACS Publications.URL:[Link]
A Strategy to Aminate Pyridines, Diazines, and Pharmaceuticals via Heterocyclic Phosphonium Salts. Organic Letters - ACS Publications.URL:[Link]
SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters - ACS Publications.URL:[Link]
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules - MDPI.URL:[Link]
Spectroscopic comparison between 3-Methoxy-5-nitropyridin-2-amine and its precursors
Executive Summary In the development of targeted therapeutics, particularly kinase inhibitors and advanced agrochemicals, heavily functionalized pyridines serve as indispensable building blocks. 3-Methoxy-5-nitropyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of targeted therapeutics, particularly kinase inhibitors and advanced agrochemicals, heavily functionalized pyridines serve as indispensable building blocks. 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9)[1] is a prime example, featuring a highly polarized aromatic system driven by an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a primary amine.
For drug development professionals, ensuring the high-purity synthesis of this intermediate is critical. This guide objectively compares the spectroscopic profiles (NMR and IR) of 3-Methoxy-5-nitropyridin-2-amine against its two primary synthetic precursors, providing a robust framework for reaction monitoring and quality control.
Synthetic Pathways & Precursor Selection
The synthesis of 3-Methoxy-5-nitropyridin-2-amine typically proceeds via one of two distinct chemical logic pathways, each presenting unique spectroscopic tracking requirements:
Route A (Nitration): Electrophilic aromatic substitution of (CAS: 10201-71-5)[2]. The strongly activating methoxy and amino groups synergistically direct the incoming nitronium ion to the C5 position.
Route B (Amination): Nucleophilic aromatic substitution (SNAr) of (CAS: 75711-00-1)[3] with ammonia. The highly electron-deficient nature of the nitropyridine ring facilitates the rapid displacement of the C2 chloride.
Synthetic pathways to 3-Methoxy-5-nitropyridin-2-amine via nitration or amination.
Spectroscopic Tracking & Causality (NMR & IR)
To guarantee scientific integrity during scale-up, analytical chemists must understand the causality behind the spectral shifts when transitioning from precursor to product.
The Causality of ¹H NMR Shifts
Tracking Route A (Nitration): The introduction of the nitro group (-NO₂) at C5 exerts a powerful inductive and resonance electron-withdrawing effect. This severely deshields the adjacent ring protons (H-4 and H-6). Consequently, the H-6 proton shifts dramatically downfield from ~7.50 ppm in the precursor to ~8.50 ppm in the product.
Tracking Route B (Amination): Replacing the strongly electronegative chlorine atom with an electron-donating amino group (-NH₂) pushes electron density back into the pyridine ring. This shielding effect causes the H-4 and H-6 protons to shift slightly upfield compared to the chloro-precursor, while introducing a new broad singlet for the -NH₂ protons (~7.20 ppm).
The Causality of IR Shifts
Nitration Validation: Successful conversion of 2-Amino-3-methoxypyridine is confirmed by the emergence of intense asymmetric (~1510 cm⁻¹) and symmetric (~1335 cm⁻¹) NO₂ stretching bands.
Amination Validation: The successful SNAr displacement of 2-Chloro-3-methoxy-5-nitropyridine is confirmed by the appearance of primary amine N-H stretching bands (~3450 and 3320 cm⁻¹), which are absent in the halogenated precursor.
Comparative Spectroscopic Data
The following table summarizes the quantitative data required to objectively differentiate the target molecule from its alternatives during in-process control (IPC).
To ensure trustworthiness and reproducibility, the following protocol for Route B is designed as a self-validating system. Built-in visual and chromatographic checks prevent the propagation of errors to the next synthetic step.
Step 1: Reactant Preparation
Dissolve 10.0 g of 2-Chloro-3-methoxy-5-nitropyridine in 50 mL of absolute ethanol within a pressure-rated reaction vessel.
Self-Validation: The solution should appear as a clear, pale yellow liquid.
Step 2: Amination Reaction
Add 50 mL of aqueous ammonia (28-30% NH₃) to the vessel. Seal tightly and heat to 80°C for 6 hours under continuous stirring.
Self-Validation: The reaction mixture will transition from pale yellow to a deep orange suspension, visually indicating the progression of the nucleophilic aromatic substitution.
Step 3: Workup & Extraction
Cool the vessel to 0°C in an ice bath. Slowly add 100 mL of ice-cold distilled water to fully precipitate the product. Filter the resulting solid under a vacuum and wash with cold water to remove residual ammonia and polar byproducts.
Self-Validation: Perform TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.7) must be completely absent, replaced by a single, more polar spot (Rf ~0.3) corresponding to the aminated product.
Step 4: Purification
Purify the crude solid via silica gel flash chromatography (eluting with a gradient of Hexane to 1:1 Hexane:EtOAc) to yield the pure target compound as a bright yellow powder.
Step 5: Spectroscopic Validation
Submit the purified powder for ¹H NMR and FT-IR analysis, cross-referencing the results with the comparative data table in Section 3 to confirm structural integrity.
Step-by-step experimental workflow for the amination of 2-chloro-3-methoxy-5-nitropyridine.
Assessing the metabolic stability of methoxy-aminopyridine compounds
As an application scientist bridging the gap between medicinal chemistry and Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the methoxy-aminopyridine pharmacophore. Widely utilized in the design of k...
Author: BenchChem Technical Support Team. Date: March 2026
As an application scientist bridging the gap between medicinal chemistry and Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the methoxy-aminopyridine pharmacophore. Widely utilized in the design of kinase inhibitors and GPCR ligands due to its excellent hydrogen bond donor/acceptor profile, this motif unfortunately carries inherent metabolic liabilities.
This guide objectively compares structural optimization strategies designed to overcome these liabilities and provides a self-validating framework for assessing their metabolic stability across different in vitro assay platforms.
The Mechanistic Basis of Methoxy-Aminopyridine Instability
The primary metabolic vulnerability of the methoxy-aminopyridine core is Cytochrome P450 (CYP450)-mediated O-demethylation . Enzymes such as CYP3A4 and CYP2D6 abstract a hydrogen atom from the methoxy group, forming an unstable hemiacetal intermediate that rapidly collapses. This releases formaldehyde and leaves behind a pyridone or phenolic metabolite. Not only does this drive rapid systemic clearance, but these metabolites can also trigger severe hepatobiliary toxicity (1)[1].
A secondary, often overlooked liability is the direct oxidation of the electron-deficient aminopyridine ring by cytosolic Aldehyde Oxidase (AOX) , a non-CYP pathway that frequently causes late-stage clinical failures (2)[2].
Metabolic pathways of methoxy-aminopyridines highlighting CYP450 and AOX vulnerabilities.
Structural Optimization: A Comparative Analysis
To mitigate these liabilities, medicinal chemists typically employ two strategies: Deuteration and Steric/Electronic Hindrance .
Compound A (Wild-Type): The standard -OCH₃ analog.
Compound B (Deuterated): The -OCD₃ analog. Deuteration exploits the Kinetic Isotope Effect (KIE). Because the C-D bond is stronger than the C-H bond, the rate-limiting step of CYP-mediated hydrogen abstraction is significantly slowed, improving the pharmacokinetic profile (3)[3].
Compound C (Fluorinated): The -OCF₃ analog. The strong electron-withdrawing nature and steric bulk of fluorine completely block O-demethylation.
Quantitative Assay Comparison: HLM vs. Hepatocytes
The choice of assay platform is critical. Human Liver Microsomes (HLMs) contain membrane-bound CYPs but lack cytosolic enzymes like AOX. Plated Human Hepatocytes provide a complete cellular system (4)[4].
Compound Variant
Modification
HLM
CLint
(µL/min/mg)
Hepatocyte
CLint
(µL/min/10⁶ cells)
Primary Clearance Mechanism
Compound A
Wild-Type (-OCH₃)
85.4 (High)
42.1 (High)
CYP3A4 O-demethylation
Compound B
Deuterated (-OCD₃)
28.2 (Moderate)
18.5 (Moderate)
CYP3A4 (Slowed via KIE)
Compound C
Fluorinated (-OCF₃)
< 5.0 (Low)
35.6 (Moderate)
AOX Ring Oxidation
Causality Insight: Notice how Compound C appears perfectly stable in the HLM assay (< 5.0 µL/min/mg). If a researcher only relied on HLMs, they would advance a flawed compound. The Hepatocyte assay reveals the truth: blocking CYP metabolism simply shunted the clearance pathway toward cytosolic AOX-mediated ring oxidation.
To ensure absolute trustworthiness in your DMPK data, every assay must be a self-validating system. The following protocol for HLM stability incorporates built-in controls to distinguish true enzymatic clearance from chemical degradation.
Step-by-Step Methodology
Step 1: Reagent and Matrix Preparation
Thaw pooled Human Liver Microsomes (HLMs) on ice to preserve fragile CYP450 activity.
Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: Magnesium ions are an essential cofactor for CYP450 catalytic function.
Prepare a 20 mM NADPH regenerating system fresh on ice.
Step 2: Incubation Mixture Assembly
In a 96-well plate, combine buffer, HLMs (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
Self-Validation Checkpoints:
Minus-NADPH Control: Run the test compound without NADPH. If degradation occurs here, the compound is chemically unstable, not enzymatically cleared.
Positive Controls: Include Verapamil (rapid CYP clearance) and Warfarin (low CYP clearance) to validate the specific enzymatic viability of the HLM batch.
Step 3: Pre-Incubation and Initiation
Pre-incubate the plate at 37°C for 5 minutes. Causality: Initiating the reaction at room temperature creates an artificial thermal lag phase, skewing early timepoint kinetics.
Initiate the reaction by adding the NADPH solution to all active wells.
Step 4: Time-Course Sampling and Quenching
At designated timepoints (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target second while precipitating proteins for clean LC-MS/MS injection.
Step 5: Centrifugation and LC-MS/MS Analysis
Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.
Analyze the supernatant via LC-MS/MS. Calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
) using the first-order kinetic equation:
CLint=(0.693/t1/2)×(V/[M])
.
Self-validating HLM metabolic stability assay workflow with integrated control checkpoints.
References
Subramanian, R., et al. (2014). "P450-Mediated O-Demethylated Metabolite Is Responsible for Rat Hepatobiliary Toxicity of Pyridyltriazine-Containing PI3K Inhibitors." Toxicological Sciences. 1
Kaur, M., et al. (2017). "Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs." Juniper Publishers. 3
WuXi AppTec. (2024). "Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies." DMPK Insights. 2
Fura, A., et al. (2020). "Biotransformation: Impact and Application of Metabolism in Drug Discovery." PMC. 4
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-5-nitropyridin-2-amine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methoxy-5-nitropyridin-2-amine, a compound that, while crucial in many research applications, necessitates meticulous handling due to its inherent hazardous properties. Our commitment to safety and environmental stewardship is paramount, and this document serves as a critical resource to uphold those standards.
Understanding the Hazard Profile of 3-Methoxy-5-nitropyridin-2-amine
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 3-Methoxy-5-nitropyridin-2-amine is classified with several hazards that dictate the necessary safety precautions.
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation: Causes skin irritation.
Eye Irritation: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.
These classifications underscore the necessity of robust personal protective equipment (PPE) and stringent handling protocols to prevent exposure.
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling 3-Methoxy-5-nitropyridin-2-amine in any form—solid, in solution, or as waste.
PPE Component
Specification
Rationale
Gloves
Nitrile gloves (minimum thickness of 0.11 mm)
Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use and dispose of them after handling the compound.
Eye Protection
Chemical safety goggles and a face shield
Protects against splashes and airborne particles that can cause serious eye irritation.
Lab Coat
Flame-resistant lab coat
Protects skin and personal clothing from contamination.
Respiratory Protection
Use in a well-ventilated area or a chemical fume hood
Prevents inhalation of dust or vapors, which can cause respiratory irritation.
Safe Handling Practices:
Always handle 3-Methoxy-5-nitropyridin-2-amine in a well-ventilated area, preferably within a certified chemical fume hood[2][3][4].
Avoid generating dust when working with the solid form of the compound.
Wash hands thoroughly with soap and water after handling, even if gloves were worn[2][3].
Ensure that an eyewash station and safety shower are readily accessible[2][4].
Spill Management and Decontamination
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated[5]. If the spill is large or in a poorly ventilated space, evacuate the area.
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the previous section.
Contain the Spill: For solid spills, carefully sweep the material into a designated waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the substance[5]. Do not use combustible materials like paper towels directly on the spill[5].
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the affected surface. A mild detergent and water solution is generally effective for cleaning the area[5][6].
Collect all Waste: All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be collected and disposed of as hazardous waste[5].
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Do not mix 3-Methoxy-5-nitropyridin-2-amine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Protocol for Waste Collection:
Select the Correct Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container[5][7]. The container must have a secure, leak-proof lid.
Segregate the Waste: Collect all waste contaminated with 3-Methoxy-5-nitropyridin-2-amine, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, weighing boats), in this dedicated container.
Store the Waste Container Safely: Keep the waste container in a designated satellite accumulation area within the laboratory[7]. This area should be in a well-ventilated location and have secondary containment to prevent the spread of any potential leaks[5][7].
Keep the Container Closed: The waste container must remain closed at all times, except when adding waste[7].
Final Disposal Procedures
The final disposal of 3-Methoxy-5-nitropyridin-2-amine must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.
Disposal Workflow:
Caption: Decision workflow for the disposal of 3-Methoxy-5-nitropyridin-2-amine.
Explanation of the Final Disposal Method:
For organic compounds containing nitrogen, such as nitropyridines, high-temperature incineration is a common and effective disposal method[7]. This process ensures the complete destruction of the compound, converting it into less harmful gaseous products like carbon dioxide, water, and nitrogen oxides, which are then treated by the incineration facility's emission control systems.
Disposal of Empty Containers
Empty containers that once held 3-Methoxy-5-nitropyridin-2-amine must also be handled with care as they may retain residual amounts of the chemical.
Container Decontamination Protocol:
Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol)[5].
Collect Rinse Solvent: The first rinseate must be collected and disposed of as hazardous waste[5]. Subsequent rinses may also need to be collected, depending on your local regulations. Consult your EHS department for specific guidance.
Deface the Label: After rinsing, deface or remove the original label to prevent misuse of the container.
Dispose of the Container: Once properly decontaminated, the container can often be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies[5].
Conclusion: A Culture of Safety
The proper disposal of 3-Methoxy-5-nitropyridin-2-amine is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the guidelines outlined in this document, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
NextSDS. 3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information. [Link]
KISHIDA CHEMICAL CO., LTD. N-(3-Methoxypropyl)-3-nitropyridine-2-amine Safety Data Sheet. [Link]
Comprehensive Safety and Operational Guide: Handling 3-Methoxy-5-nitropyridin-2-amine
Target Audience: Researchers, Scientists, and Drug Development Professionals In drug discovery and synthetic chemistry, handling highly functionalized intermediates requires more than a cursory glance at a Safety Data Sh...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
In drug discovery and synthetic chemistry, handling highly functionalized intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). Safety is not merely a regulatory checklist; it is an operational prerequisite that dictates the success and integrity of your experiments. This guide provides a comprehensive, self-validating methodology for handling 3-Methoxy-5-nitropyridin-2-amine , ensuring both operator safety and experimental precision.
Hazard Profile & Mechanistic Causality
To design an effective safety protocol, we must first understand the causality behind the compound's hazards. 3-Methoxy-5-nitropyridin-2-amine (CAS: 896161-12-9) is a nitroaromatic amine[1][2].
Mechanistic Insight: The presence of the nitro group on the aromatic pyridine ring significantly increases the molecule's lipophilicity. This structural feature allows the compound to rapidly penetrate biological membranes, which is the primary mechanistic driver for its Acute Tox. 4 (Dermal) classification[1]. Furthermore, the amine and methoxy groups can interact with biological nucleophiles, leading to localized tissue inflammation (Skin/Eye Irritation) and systemic central nervous system effects upon inhalation[1].
Table 1: Physicochemical and Hazard Data Summary
Property / Hazard
Value / Classification
Mechanistic Implication
CAS Number
896161-12-9
Unique identifier for procurement and safety tracking[1][2].
Systemic toxicity upon exposure; requires strict barrier PPE[1].
Skin/Eye Irritation
Category 2 / 2A
Direct contact causes localized inflammation and ocular mucosal damage[1].
Target Organ Toxicity
STOT SE 3 (H336)
Inhalation of fine powders or aerosols may induce drowsiness or dizziness[1].
Personal Protective Equipment (PPE) Matrix
Under OSHA standard 29 CFR 1910.132, laboratory personnel must utilize PPE selected through a rigorous hazard assessment[4][5]. The physical state of 3-Methoxy-5-nitropyridin-2-amine dictates the specific barrier required.
Decision matrix for PPE selection based on the physical state of 3-Methoxy-5-nitropyridin-2-amine.
Core PPE Requirements:
Hands: Use double-layered Nitrile gloves (minimum 0.11 mm thickness) for dry powder handling. Causality: Double-gloving allows you to immediately strip the outer glove if contaminated, maintaining a continuous barrier over the skin. If handling the compound in aggressive carrier solvents (like DMSO), switch to butyl rubber or laminate (Silver Shield) gloves, as nitrile degrades rapidly under solvent permeation.
Eyes: Snug-fitting chemical safety goggles. Standard safety glasses are insufficient against airborne dust particles.
Body: Flame-retardant lab coat (buttoned to the top) and closed-toe, non-porous shoes.
Respiratory: Handling must occur within a certified fume hood. If weighing large quantities outside a hood, an N95/P100 particulate respirator is mandatory to prevent STOT SE 3 systemic effects[1][6].
Operational Workflow & Handling Protocol
The National Research Council's Prudent Practices in the Laboratory emphasizes that safe chemical management relies on highly structured, planned workflows[7][8].
Operational workflow for handling 3-Methoxy-5-nitropyridin-2-amine, from PPE verification to decontamination.
Step-by-Step Methodology:
Preparation & Validation:
Self-Validation Check: Tape a small strip of tissue paper to the bottom of the fume hood sash. A steady inward flutter visually validates active negative pressure (80-120 fpm) before you open the chemical container.
Static Mitigation: Nitroaromatic powders frequently carry static charges, causing them to aerosolize or cling to spatulas, drastically increasing exposure risk. Use an anti-static device (e.g., Zerostat gun) on the weighing boat and utilize a grounded, stainless-steel spatula.
Weighing & Transfer: Weigh the compound inside the fume hood. Transfer the powder directly into the reaction vessel.
Self-Validation Check: Tare the receiving vessel, add the compound, and re-weigh. Compare the mass lost from the source vial to the mass gained in the receiving vessel. A discrepancy >1% indicates material loss to the environment (e.g., aerosolization or micro-spills), triggering immediate decontamination.
Solvent Addition: Add solvents slowly down the side of the vessel to avoid generating toxic aerosols. Seal the vessel completely before removing it from the fume hood.
Spill Response & Decontamination
A spill of a Category 4 acute toxin requires immediate, methodical action[1]. Do not sweep dry powder, as this generates highly hazardous inhalable dust.
Spill Protocol:
Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.
Contain: Cover the powder spill with damp absorbent paper (using water or a mild surfactant) to suppress dust generation.
Collect: Carefully scoop the damp material into a designated hazardous waste container using a non-sparking tool.
Decontaminate: Wash the area with an appropriate solvent (e.g., a 70/30 ethanol/water mixture) to dissolve residual traces.
Self-Validating Decontamination Check:
Nitroaromatic compounds typically exhibit a distinct yellow, orange, or brown coloration. After the final solvent wipe, perform a "white-glove" test using a pure white piece of filter paper moistened with solvent. Wipe the spill zone. If the paper shows any discoloration, the area is still contaminated. Repeat the solvent wash until the filter paper remains completely white.
Waste Disposal Plan
Proper disposal is critical for environmental compliance and laboratory safety[8].
Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic/Irritant (Nitroaromatics)" container.
Liquid Waste: If the compound is in solution, dispose of it in a designated "Halogen-Free Organic Waste" carboy. Exception: If your reaction involved halogenated solvents (e.g., DCM, Chloroform), use the "Halogenated Organic Waste" carboy.
Self-Validation Check: Before sealing the aqueous waste carboy containing any amine derivatives, verify the pH. Ensure the solution is appropriately neutralized to prevent dangerous pressure buildup from unexpected acid-base reactions inside the sealed container.
References
NextSDS. "3-methoxy-5-nitropyridin-2-amine — Chemical Substance Information." NextSDS Database. [Link]
Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." United States Department of Labor. [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. [Link]